Product packaging for Isorhamnetin(Cat. No.:CAS No. 480-19-3)

Isorhamnetin

Numéro de catalogue: B1672294
Numéro CAS: 480-19-3
Poids moléculaire: 316.26 g/mol
Clé InChI: IZQSVPBOUDKVDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isorhamnetin is a monomethoxyflavone that is quercetin in which the hydroxy group at position 3' is replaced by a methoxy group. It has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, an anticoagulant and a metabolite. It is a 7-hydroxyflavonol, a tetrahydroxyflavone and a monomethoxyflavone. It is functionally related to a quercetin. It is a conjugate acid of an this compound(1-).
This compound has been reported in Caragana frutex, Camellia sinensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O7 B1672294 Isorhamnetin CAS No. 480-19-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQSVPBOUDKVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197379
Record name 3-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isorhamnetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-19-3
Record name Isorhamnetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhamnetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISORHAMNETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isorhamnetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

311 - 314 °C
Record name Isorhamnetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isorhamnetin: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin, a methylated flavonoid, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various dietary and medicinal plants. Furthermore, this document presents a comprehensive analysis of the diverse methodologies employed for its extraction and purification, with a focus on providing detailed experimental protocols. Quantitative data on this compound content and extraction yields are summarized in structured tables for comparative analysis. Additionally, key signaling pathways modulated by this compound are illustrated using detailed diagrams to provide a deeper understanding of its molecular mechanisms of action.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, often found in its glycosidic forms. Its presence has been identified in a variety of fruits, vegetables, and medicinal herbs.

Dietary Sources

Common dietary sources of this compound include onions (both yellow and red), pears, almonds, and olive oil.[1][2] While present in these sources, the concentration of this compound can vary significantly depending on the cultivar, growing conditions, and part of the plant consumed. Almond skins, for instance, are a particularly rich source of this compound glycosides.[1]

Medicinal Plants

Several medicinal plants are known to contain high concentrations of this compound and its derivatives, making them valuable sources for extraction and pharmaceutical applications. Notable examples include:

  • Hippophae rhamnoides (Sea Buckthorn): The berries and leaves of sea buckthorn are exceptionally rich in this compound glycosides.[3]

  • Ginkgo biloba : The leaves of the Ginkgo biloba tree are another significant source of this flavonoid.

  • Opuntia ficus-indica (Prickly Pear Cactus): The cladodes, pulp, and peel of the prickly pear cactus contain substantial amounts of this compound glycosides.[3]

  • Calendula officinalis (Marigold): The flowers of the pot marigold are a source of various this compound derivatives.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound and its glycosides in various natural sources is a critical factor for both dietary assessment and the feasibility of commercial extraction. The following tables summarize the quantitative data reported in the literature.

Table 1: this compound Content in Common Dietary Sources

Food SourcePlant PartFormConcentration (mg/100g)Reference
Yellow OnionBulbAglycone9.31[2]
Red OnionBulbAglycone1.51[2]
AlmondSkinGlycosides>10[1]
PearWhole FruitGlycoside0.45 (this compound 3-O-glucoside)

Table 2: this compound and this compound Glycoside Content in Medicinal Plants

Plant SourcePlant PartFormConcentration (mg/100g Dry Weight)Reference
Hippophae rhamnoidesBerriesThis compound-3-O-rutinoside96.4 - 228[3]
Hippophae rhamnoidesBerriesThis compound-3-O-glucoside62.0 - 217.0[3]
Opuntia ficus-indicaCladodesThis compound-3-O-rutinoside703.33[4]
Opuntia ficus-indicaCladodesThis compound-3-O-glucoside149.71[4]
Ginkgo bilobaLeavesThis compound-3-O-rutinoside30 - 80[5]
Calendula officinalisFloretsNarcissin (this compound-3-O-rutinoside)210 - 852[5]

Extraction and Purification Methodologies

The efficient extraction and subsequent purification of this compound from its natural sources are paramount for its use in research and drug development. A variety of techniques, ranging from conventional solvent-based methods to modern, greener technologies, have been developed.

Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract this compound from the plant matrix.

Experimental Protocol: Solvent Extraction from Stigma maydis

  • Sample Preparation: 100g of dried and ground Stigma maydis is used as the starting material.

  • Extraction: The powdered plant material is refluxed twice with 800ml of 80% ethanol for 3 hours for each cycle.

  • Solvent Partitioning: The resulting ethanol extract is then partitioned with ethyl acetate.

  • Concentration: The ethyl acetate fraction is concentrated to dryness under reduced pressure to yield the crude extract containing this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compound into the solvent, often resulting in higher yields and shorter extraction times.

Experimental Protocol: Ultrasound-Assisted Extraction from Flos Sophorae Immaturus

  • Sample Preparation: Powdered Flos Sophorae Immaturus is used as the plant material.

  • Solvent System: A 70% ethanol solution is used as the extraction solvent.

  • Extraction Parameters:

    • Liquid-to-Solid Ratio: 15.30 mL/g

    • Ultrasonic Time: 30 minutes

    • Ultrasonic Temperature: 61 °C

  • Post-Extraction: The extract is filtered and the solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process.

Experimental Protocol: Microwave-Assisted Extraction from Onion

  • Sample Preparation: 0.2 g of homogenized onion sample is weighed into a microwave extraction vessel.

  • Solvent System: A solution of 93.8% methanol in water at pH 2 is used as the extraction solvent.

  • Extraction Parameters:

    • Sample-to-Solvent Ratio: 0.2 g : 17.9 mL

    • Microwave Temperature: 50 °C

    • Extraction Time: 5 minutes

  • Post-Extraction: The extract is centrifuged at 1702× g for 5 minutes, and the supernatant is collected.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. This method is considered a green technology due to the non-toxic and easily removable nature of CO2.

Experimental Protocol: Supercritical Fluid Extraction from Opuntia ficus-indica

  • Sample Preparation: Dried and powdered Opuntia ficus-indica is used.

  • Enzymatic Pretreatment: The plant material is pretreated with enzymes under supercritical CO2 conditions to enhance the release of this compound conjugates.

  • Extraction Parameters:

    • Pressure: 30 MPa

    • Temperature: 50 °C

    • CO2 Flow Rate: Specific to the system, but optimized for maximum recovery.

  • Collection: The extracted compounds are depressurized and collected.

Purification Techniques

Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds.

2.5.1. Column Chromatography

This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography of Argemone mexicana Extract

  • Stationary Phase: Silica gel is used as the adsorbent.

  • Mobile Phase: A gradient of solvents with increasing polarity is used for elution, typically starting with non-polar solvents like benzene and progressively moving to more polar solvents like n-butanol and acetone.

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Pooling and Crystallization: Fractions with similar Rf values corresponding to this compound are pooled, concentrated, and crystallized to obtain the pure compound.

2.5.2. High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the target compound.

Experimental Protocol: Two-Stage HSCCC Purification from Stigma maydis Crude Extract

  • Stage 1:

    • Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v/v/v) is used.

    • Objective: To achieve a preliminary purification of this compound.

  • Stage 2:

    • Solvent System: A slightly less polar two-phase system of n-hexane-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) is employed.

    • Objective: To further purify the this compound-enriched fraction from Stage 1 to achieve high purity.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these molecular interactions is crucial for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells, leading to the suppression of tumor growth.[1][2][4][6]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[1][2]

MAPK_Pathway This compound This compound MEK MEK This compound->MEK Inhibits Phosphorylation Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Apoptosis Apoptosis ERK->Apoptosis Can induce (context-dependent) Cell_Proliferation Cell Proliferation, Differentiation Transcription_Factors->Cell_Proliferation Promotes

Caption: this compound modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and immune responses. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of this pathway.[1][7]

NFkB_Pathway cluster_0 cluster_1 This compound This compound IKK_Complex IKK Complex This compound->IKK_Complex Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, offering quantitative data to aid in the selection of starting materials for extraction. The detailed experimental protocols for various extraction and purification techniques serve as a valuable resource for researchers seeking to isolate this compound. Furthermore, the elucidation of the signaling pathways modulated by this compound offers a foundation for understanding its mechanisms of action and for the rational design of future drug development studies. Further research is warranted to optimize extraction processes for industrial scale-up and to fully explore the clinical applications of this versatile flavonoid.

References

Isorhamnetin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isorhamnetin: Chemical Structure, Properties, and Experimental Protocols

Introduction

This compound is a naturally occurring flavonoid, specifically an O-methylated flavonol, that has garnered significant attention from the scientific community.[1][2] As a derivative of quercetin, it is found in a variety of plants, fruits, and vegetables, including onions, pears, olive oil, and medicinal herbs like Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][3][4] this compound and its glycosides exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[5][6] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, mechanisms of action, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as a 3'-O-methylated derivative of quercetin.[1] Its chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one.[7] This structure, featuring a C15 skeleton with two aromatic rings (A and B) linked by a heterocyclic pyran ring (C), is fundamental to its biological activity.[1]

this compound Chemical Structure Figure 1. Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

PropertyValueReference(s)
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[7]
Synonyms 3'-Methylquercetin, 3'-O-Methylquercetin, Quercetin 3'-methyl ether[7][8]
Molecular Formula C₁₆H₁₂O₇[1][2]
Molecular Weight 316.26 g/mol [1][7]
CAS Number 480-19-3[2]
Appearance Yellowish acicular crystal[2]
Melting Point 311 - 314 °C[7]
Solubility Slightly soluble in water and methanol; Soluble in a mixed solvent of methanol and chloroform.[2]
pKa (Strongest Acidic) 6.38[8]
logP 1.96 - 2.3[8]

Pharmacological Properties

This compound has been extensively studied for its diverse biological activities. Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutics.

Pharmacological EffectExperimental ModelKey Findings & MechanismReference(s)
Anticancer Various cancer cell lines (breast, lung, colon, etc.) and in vivo modelsInduces apoptosis and cell cycle arrest; Suppresses proliferation, metastasis, and angiogenesis by modulating PI3K/Akt, MAPK, and NF-κB pathways.[1][9][10]
Anti-inflammatory In vitro and in vivo models of inflammationInhibits NF-κB activation and COX-2 expression; Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][11]
Antioxidant Cellular and cell-free assays (DPPH, ABTS)Scavenges reactive oxygen species (ROS); Upregulates antioxidant enzymes via the Nrf2 signaling pathway.[1][11]
Cardioprotective Rat models of cardiotoxicity and ischemia-reperfusionProtects against doxorubicin-induced cardiotoxicity; Reduces oxidative stress and apoptosis in cardiomyocytes.[1][12][13]
Neuroprotective Models of neurodegenerative diseasesEnhances cholinergic signal transduction; Protects neurons from oxidative stress and neuroinflammation.[6][13]
Anti-diabetic In vitro and in vivo models of diabetesImproves glucose uptake; Protects pancreatic β-cells; Modulates insulin resistance signaling pathways.[11]
Organ Protection Models of liver, kidney, and lung injuryExerts protective effects by reducing inflammation, oxidative stress, and apoptosis.[1][11]
Antimicrobial Various bacterial and fungal strainsExhibits antibacterial and antifungal activities.[14]

Mechanism of Action and Signaling Pathways

This compound exerts its pleiotropic effects by targeting multiple key signaling cascades involved in cell survival, proliferation, inflammation, and oxidative stress.

Key Signaling Pathways

The anticancer effects of this compound are particularly well-documented and involve the modulation of several critical pathways. It can inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis by interfering with signals that drive cancer progression.[1][15]

Isorhamnetin_Anticancer_Mechanisms cluster_pro_survival Pro-Survival / Proliferation Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits MEK MEK This compound->MEK Inhibits NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation mTOR->Inflammation ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis NFkB->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse

Caption: General signaling pathways modulated by this compound.

In breast cancer, this compound has been shown to specifically inhibit the Akt/mTOR and MEK/ERK signaling cascades, leading to apoptosis.[9] This dual inhibition highlights its potential as a multi-targeted therapeutic agent.

Isorhamnetin_Breast_Cancer_Pathway This compound This compound Akt_p p-Akt This compound->Akt_p Inhibits Phosphorylation MEK1_p p-MEK1 This compound->MEK1_p Inhibits Phosphorylation Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Caspase3 Cleaved Caspase-3 This compound->Caspase3 Activates mTOR_p p-mTOR Akt_p->mTOR_p Akt_p->Bcl2 Proliferation Cell Proliferation mTOR_p->Proliferation ERK12_p p-ERK1/2 MEK1_p->ERK12_p ERK12_p->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism in breast cancer cells.[9]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound.

Extraction and Purification from Plant Material

This compound can be extracted from various plant sources. The following is a general protocol for its extraction and purification, often employing methods like countercurrent chromatography for high purity.[16][17]

Extraction_Workflow Start Dried Plant Material (e.g., Stigma maydis) Grind Grinding/Pulverizing Start->Grind Extract Reflux Extraction (e.g., 80% Ethanol) Grind->Extract Concentrate1 Concentration (Reduced Pressure) Extract->Concentrate1 Crude Crude Extract Concentrate1->Crude HSCCC1 Step 1: HSCCC Purification (e.g., HEMW 5:5:5:5) Crude->HSCCC1 Fraction Partially Purified Fraction HSCCC1->Fraction HSCCC2 Step 2: HSCCC Purification (e.g., HEMW 5:5:6:4) Fraction->HSCCC2 Pure Pure this compound (>98% Purity) HSCCC2->Pure Analysis Structural Identification (MS, NMR) Pure->Analysis

Caption: Workflow for this compound extraction and purification.[16]

Methodology:

  • Sample Preparation : Air-dry the plant material (e.g., Stigma maydis) and grind it into a fine powder.[16]

  • Extraction : Extract the powder by refluxing with an 80% ethanol solution for several hours. Repeat the extraction to ensure maximum yield.[16]

  • Concentration : Combine the ethanolic extracts and concentrate them to dryness under reduced pressure to obtain the crude extract.[16]

  • Purification : A two-step high-speed countercurrent chromatography (HSCCC) process is effective for purification.[16]

    • Step 1 : The crude extract is separated using a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a 5:5:5:5 volume ratio) to yield a fraction enriched with this compound.[16]

    • Step 2 : The enriched fraction is further purified using a second, slightly different solvent system (e.g., n-hexane-ethyl acetate-methanol-water at 5:5:6:4) to isolate this compound at a high purity (>98%).[16]

  • Identification : Confirm the chemical structure of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

Quantification in Biological Samples by LC-MS/MS

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.[18]

Methodology:

  • Sample Preparation (Plasma) :

    • To 100 µL of rat plasma, add an internal standard (e.g., baicalein).[18]

    • Add β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites of this compound. Incubate as required.[18]

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge the sample.

    • Separate the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase for analysis.[18]

  • Chromatographic Conditions :

    • Column : C18 column (e.g., Diamonsil C18).[18]

    • Mobile Phase : A gradient or isocratic mixture, such as 2% formic acid in water and methanol (e.g., 10:90, v/v).[18]

    • Flow Rate : 1.0 mL/min, with a split to the mass spectrometer.[18]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative or positive mode.

    • Detection : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Validation : Validate the method for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) is typically in the low ng/mL range.[18]

In Vitro Anticancer Activity Assessment

Methodology:

  • Cell Culture : Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9][12]

  • Cell Viability Assay (CCK-8 or MTT) :

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.[10]

    • Add CCK-8 or MTT reagent to each well and incubate.[9]

    • Measure the absorbance using a microplate reader to determine cell viability and calculate the IC₅₀ value.

  • Apoptosis Assay (Annexin V/PI Staining) :

    • Treat cells with this compound as described above.

    • Harvest the cells, wash with PBS, and resuspend in binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[9]

  • Western Blot Analysis :

    • Treat cells with this compound and prepare total cell lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated Akt, ERK, mTOR) and apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3).[9]

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

In Vivo Pharmacokinetic (PK) Study

A typical PK study in rodents helps determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

PK_Study_Workflow Start Acclimatize Animals (e.g., Wistar Rats) Dosing Administer this compound (Oral Gavage) Start->Dosing Sampling Collect Blood Samples at Pre-defined Time Points Dosing->Sampling Processing Process Blood to Plasma and Store at -80°C Sampling->Processing Analysis Quantify this compound in Plasma (LC-MS/MS Protocol) Processing->Analysis PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) Analysis->PK_Calc End PK Profile Established PK_Calc->End

Caption: Workflow for an in vivo pharmacokinetic study.[18]

Methodology:

  • Animal Model : Use adult male or female rats (e.g., Wistar rats), acclimatized for at least one week.[18]

  • Dosing : Administer a single oral dose of this compound, formulated in a suitable vehicle, via gavage. Multiple dose groups can be included.[18]

  • Blood Sampling : Collect blood samples (e.g., via the tail vein) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 60 hours).[18]

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis : Quantify the concentration of this compound in the plasma samples using the validated LC-MS/MS method described in section 5.2.

  • Pharmacokinetic Analysis : Use the plasma concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis software.[18]

Conclusion

This compound is a phytochemical with a robust and multifaceted pharmacological profile. Its well-defined chemical structure and properties, combined with its demonstrated efficacy in various preclinical models, underscore its significant therapeutic potential. The compound's ability to modulate critical cellular signaling pathways, such as PI3K/Akt and MAPK, makes it a compelling candidate for drug development, particularly in oncology and inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the mechanisms of action and translational applications of this promising natural product. Future research should focus on clinical trials to validate its safety and efficacy in humans and on the development of advanced drug delivery systems to enhance its bioavailability.

References

An In-depth Technical Guide to the Isorhamnetin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin, a 3'-O-methylated flavonol, is a plant secondary metabolite of significant interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a derivative of quercetin, its biosynthesis is deeply integrated within the general flavonoid pathway. Understanding the enzymatic steps and regulatory networks that govern its production is critical for metabolic engineering efforts in plants and microbial systems, aimed at enhancing its yield for pharmaceutical applications. This technical guide provides a detailed overview of the core this compound biosynthesis pathway, quantitative data on key enzymatic reactions and metabolite concentrations, detailed experimental protocols for its study, and visualizations of the involved biochemical and logical workflows.

The Core Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthesis sub-pathways. The final, defining step is the regiospecific methylation of the precursor, quercetin.

The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA. This molecule serves as a key entry point into flavonoid biosynthesis. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which is then isomerized by chalcone isomerase (CHI) to yield the flavanone naringenin.

From naringenin, the pathway proceeds as follows:

  • Hydroxylation to Dihydroflavonols : Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (DHK).

  • B-ring Hydroxylation : The crucial B-ring hydroxylation pattern is determined by Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase. F3'H hydroxylates DHK at the 3' position to form dihydroquercetin (DHQ).

  • Formation of Flavonols : Flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase (2-ODD), introduces a double bond into the C-ring of DHQ to synthesize the flavonol quercetin.

  • Methylation to this compound : The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin. This reaction is catalyzed by a specific O-methyltransferase (OMT), often referred to as Quercetin 3-O-methyltransferase or Flavonoid 3'-O-methyltransferase.

This core pathway is often followed by glycosylation events, where various sugar moieties are attached to the this compound backbone by UDP-dependent glycosyltransferases (UGTs), enhancing its solubility and stability within the plant cell.

Isorhamnetin_Biosynthesis_Pathway Core this compound Biosynthesis Pathway cluster_enzymes phe L-Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phe->coumaroyl_coa several steps PAL, C4H, 4CL naringenin Naringenin coumaroyl_coa->naringenin + 3x Malonyl-CoA CHS, CHI dhk Dihydrokaempferol (DHK) naringenin->dhk F3H dhq Dihydroquercetin (DHQ) dhk->dhq F3'H kaempferol Kaempferol dhk->kaempferol FLS quercetin Quercetin dhq->quercetin FLS kaempferol->quercetin F3'H This compound This compound quercetin->this compound OMT glycosides This compound Glycosides This compound->glycosides UGTs PAL_C4H_4CL PAL, C4H, 4CL CHS_CHI CHS, CHI F3H F3H F3H_prime F3'H FLS1 FLS FLS2 FLS F3H_prime_2 F3'H OMT OMT (EC 2.1.1.76) UGT UGTs

Caption: The core biosynthetic pathway leading to this compound and its glycosides.

Quantitative Data Presentation

The efficiency and substrate preference of the enzymes involved, as well as the resulting concentrations of intermediates and final products, are crucial for understanding and manipulating this pathway.

Table 1: Kinetic Parameters of Key Biosynthesis Enzymes

This table summarizes the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for key enzymes from various plant sources. Lower Km values indicate higher substrate affinity.

EnzymePlant SourceSubstrateKm (µM)kcat/Km (M-1s-1)Citation
Flavonoid 3'-hydroxylase (F3'H) Malus x domestica (MdF3'HII)Dihydrokaempferol0.53 ± 0.05-[1]
Malus x domestica (MdF3'HII)Naringenin0.43 ± 0.05-[1]
Malus x domestica (MdF3'HII)Kaempferol0.16 ± 0.02-[1]
Flavonol Synthase (FLS) Citrus unshiuDihydrokaempferol45-[2]
Citrus unshiuDihydroquercetin272-[2]
Zea mays (ZmFLS1)Dihydrokaempferol58-[2]
Zea mays (ZmFLS1)Dihydroquercetin151-[2]
O-Methyltransferase (OMT) Citrus reticulata (CrOMT2)Quercetin21.8 ± 1.11004.1[3]
Citrus reticulata (CrOMT2)Luteolin7.6 ± 0.52707.9[3]
Perilla frutescens (PfOMT3)Naringenin13.40 ± 1.292.632 x 10³[4]
Perilla frutescens (PfOMT3)Kaempferol20.37 ± 1.541.121 x 10³[4]

Note: '-' indicates data not provided in the cited source.

Table 2: Concentration of this compound and Precursors in Various Plant Tissues

The accumulation of this compound and its direct precursors, quercetin and kaempferol, varies significantly across different plant species and tissues.

Plant SpeciesTissueKaempferol (mg/100g DW)Quercetin (mg/100g DW)This compound Glycosides (mg/100g DW)Citation
Scutellaria baicalensisRoots9781-[5]
Scutellaria baicalensisLeaves62126-[5]
Allium fistulosum (Onion Leaves)Leaves83.2149.75Present[6]
Carica papaya (Papaya Shoots)Shoots45.381.1-[7]
Hippophae rhamnoides (Sea Buckthorn)Berries--62.0 - 217.0 (as 3-O-glucoside)[8]
Hippophae rhamnoides (Sea Buckthorn)Berries--96.4 - 228.0 (as 3-O-rutinoside)[8]
Opuntia ficus-indica (Prickly Pear)Cladodes--149.71 (as 3-O-glucoside)[8]
Opuntia ficus-indica (Prickly Pear)Cladodes--703.33 (as 3-O-rutinoside)[8]

Note: DW = Dry Weight. Concentrations can vary based on cultivar, growing conditions, and developmental stage.

Experimental Protocols

Detailed and validated methodologies are essential for the accurate study of the this compound pathway. Below are representative protocols for enzyme activity assays and metabolite quantification.

Protocol 1: In Vitro Flavonoid 3'-O-Methyltransferase (OMT) Activity Assay

This protocol describes a method to determine the activity of a purified recombinant OMT that converts quercetin to this compound.

A. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT.

  • Substrate Stock: 10 mM Quercetin in DMSO.

  • Methyl Donor: 1 mM S-adenosyl-L-methionine (SAM) in water (prepare fresh).

  • Enzyme: Purified recombinant OMT protein in an appropriate storage buffer.

  • Stop Solution: 2 M HCl.

  • Extraction Solvent: Ethyl acetate.

B. Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:

    • 78 µL Assay Buffer

    • 1 µL Substrate Stock (final concentration: 100 µM Quercetin)

    • 10 µL SAM solution (final concentration: 100 µM)

    • 1-10 µL of purified enzyme solution (amount to be optimized to ensure linearity).

    • Adjust to 100 µL with Assay Buffer if necessary.

  • Initiation and Incubation: Start the reaction by adding the enzyme. Vortex briefly and incubate at 30°C for 30 minutes in a water bath or thermomixer.

  • Reaction Termination: Stop the reaction by adding 20 µL of 2 M HCl.

  • Product Extraction: Add 200 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 14,000 x g for 5 minutes.

  • Sample Preparation for Analysis: Carefully transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Analysis: Re-dissolve the dried residue in 50-100 µL of methanol. Analyze the sample using HPLC or LC-MS (see Protocol 2) to quantify the this compound produced.

  • Controls: Run parallel reactions without enzyme (negative control) and without substrate (background control) to ensure product formation is enzyme-dependent.

OMT_Assay_Workflow Workflow for OMT Activity Assay start_end start_end process process analysis analysis decision decision start Start setup Prepare Reaction Mix (Buffer, Quercetin, SAM) start->setup add_enzyme Initiate with Enzyme setup->add_enzyme incubate Incubate at 30°C for 30 min add_enzyme->incubate stop Terminate with HCl incubate->stop extract Extract with Ethyl Acetate stop->extract dry Evaporate to Dryness extract->dry analyze Re-dissolve & Analyze by HPLC/LC-MS dry->analyze end End analyze->end

Caption: A generalized experimental workflow for an in vitro OMT enzyme assay.

Protocol 2: HPLC-UV Quantification of Quercetin and this compound

This protocol provides a method for separating and quantifying quercetin and this compound from plant extracts or enzyme assays.

A. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

B. Reagents and Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid to pH 2.0-3.0).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Standards: High-purity quercetin and this compound for calibration curves.

C. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 370 nm (optimal for flavonols).

  • Gradient Elution (Example):

    • 0-5 min: 10-30% B

    • 5-20 min: 30-60% B

    • 20-25 min: 60-10% B

    • 25-30 min: 10% B (re-equilibration) (Note: The gradient must be optimized based on the specific column and sample matrix).

D. Procedure:

  • Sample Preparation:

    • For plant extracts: Extract ground plant tissue with 80% methanol, sonicate, and centrifuge. Filter the supernatant through a 0.22 µm syringe filter.

    • For enzyme assays: Use the re-dissolved sample from Protocol 1.

  • Calibration Curve: Prepare a series of standard solutions of quercetin and this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Inject each standard and record the peak area. Plot peak area versus concentration to generate a linear regression curve for each compound.

  • Sample Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the peaks for quercetin and this compound based on their retention times compared to the standards. Calculate the concentration in the sample using the peak area and the calibration curve equation.

Further Diversification: Glycosylation of this compound

In planta, the this compound aglycone rarely accumulates to high levels. It is typically subject to further modification, most commonly glycosylation, which is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety (e.g., glucose, rhamnose, galactose) from a UDP-sugar donor to a hydroxyl group on the this compound molecule. This process increases the compound's stability and water solubility, affecting its transport and storage within the plant. The position and type of sugar attachment lead to a wide diversity of this compound glycosides found in nature, such as this compound-3-O-glucoside and Narcissin (this compound-3-O-rutinoside).

Isorhamnetin_Diversification Post-Biosynthesis Diversification of this compound cluster_donors UDP-Sugar Donors cluster_products This compound Glycosides This compound This compound (Aglycone) ugt Glycosyltransferases (UGTs) This compound->ugt udp_glucose UDP-Glucose udp_glucose->ugt udp_rhamnose UDP-Rhamnose udp_rhamnose->ugt udp_galactose UDP-Galactose udp_galactose->ugt udp_other Other UDP-Sugars udp_other->ugt iso_3_glucoside This compound-3-O-glucoside iso_3_rutinoside This compound-3-O-rutinoside (Narcissin) iso_7_glucoside This compound-7-O-glucoside iso_diglycoside Di- and Tri-glycosides ugt->iso_3_glucoside ugt->iso_3_rutinoside ugt->iso_7_glucoside ugt->iso_diglycoside

Caption: Glycosylation of the this compound aglycone by UGTs creates diverse derivatives.

Conclusion and Future Outlook

The biosynthesis of this compound is a well-defined extension of the core flavonoid pathway, culminating in a specific methylation event catalyzed by an OMT. The key enzymes—F3'H, FLS, and OMT—represent critical control points that determine the flux towards this compound production. Quantitative analysis reveals a wide variation in enzyme efficiencies and metabolite accumulation across the plant kingdom, offering numerous targets for bioengineering. The protocols provided herein serve as a foundation for researchers to characterize novel enzymes and quantify metabolites from diverse sources. Future research will likely focus on elucidating the transcriptional regulation of this pathway, discovering novel OMTs with enhanced catalytic properties, and applying synthetic biology approaches to develop high-yield production platforms for this compound and its valuable derivatives for the pharmaceutical industry.

References

Isorhamnetin: A Comprehensive Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin, a naturally occurring O-methylated flavonol, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Found in various medicinal plants and dietary sources such as sea buckthorn (Hippophae rhamnoides L.) and Ginkgo biloba, this bioactive compound has demonstrated a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and elucidation of its mechanisms of action through key signaling pathways.

Antioxidant Properties

This compound exhibits robust antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems. Its capacity to neutralize reactive oxygen species (ROS) is a cornerstone of its protective effects against various pathologies.

Quantitative Data: Antioxidant Activity
AssayIC50 Value (µM)Source
DPPH Radical Scavenging24.61[1]
ABTS Radical Scavenging14.54[1]
Inhibition of Lipid Peroxidation6.67[1]
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[2][3][4]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity
Target/AssayEffectConcentration/DoseCell/Animal ModelSource
Nitric Oxide (NO) ProductionInhibitionIC50: 4.88 µg/mL (n-hexane fraction)LPS-stimulated RAW 264.7 macrophages[5]
TNF-α, IL-1β, IL-6 ProductionSignificant reduction10 mg/kgHigh-Fat Diet/Streptozotocin-induced diabetic mice[1][6]
TNF-α, IL-1β, IL-6 ExpressionSignificant decreaseNot specifiedLipopolysaccharide-stimulated RAW264.7 cells and mouse model[7]
IL-6 SecretionAttenuated increase10 µMAβ-activated HMC3 microglial cells[8]
IL-1β, IL-6, IL-8, CXCL10 ExpressionSignificant decrease20 and 40 µMTNF-α-induced BEAS-2B human bronchial epithelial cells[9]
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

Objective: To assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium and supplements

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

  • The IC50 value for the inhibition of NO production is calculated from the dose-response curve.[5][10]

Anticancer Activity

This compound has been shown to inhibit the proliferation of various cancer cell types, induce apoptosis, and suppress metastasis through the modulation of multiple signaling pathways.

Quantitative Data: Anticancer Activity (IC50 Values)
Cell LineCancer TypeIC50 Value (µM)Source
MCF7Breast Cancer~10[11]
T47DBreast Cancer~10[11]
BT474Breast Cancer~10[11]
BT-549Breast Cancer~10[11]
MDA-MB-231Breast Cancer~10[11]
MDA-MB-468Breast Cancer~10[11]
MCF10A (normal)Breast Epithelial38[11]
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway in cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., GBC-SD, NOZ)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PI3K, anti-p-PI3K)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cancer cells with various concentrations of this compound for a specified time.

  • Lyse the cells using RIPA buffer to extract total proteins.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[12][13][14]

Cardiovascular-Protective Effects

This compound confers protection to the cardiovascular system through its antioxidant, anti-inflammatory, and anti-apoptotic properties, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.

Quantitative Data: Cardioprotective Effects
ParameterEffectConcentration/DoseAnimal ModelSource
Myocardial Infarct SizeMarked reduction5, 10, and 20 µg/mLIsolated rat heart (Langendorff)[15][16][17]
LDH and CK ReleaseSignificant decrease5, 10, and 20 µg/mLIsolated rat heart (Langendorff)[15][16][17]
LVDP, +dp/dtmax, CFImproved hemodynamic parameters5, 10, and 20 µg/mLIsolated rat heart (Langendorff)[15][16][17]
MDA LevelDecreased5, 10, and 20 µg/mLIsolated rat heart (Langendorff)[17]
SOD, CAT, GSH-Px ActivitiesIncreased5, 10, and 20 µg/mLIsolated rat heart (Langendorff)[17]
Experimental Protocol: Langendorff Isolated Perfused Rat Heart Model of I/R Injury

Objective: To evaluate the cardioprotective effects of this compound against ischemia-reperfusion injury in an ex vivo model.

Materials:

  • This compound

  • Male Sprague-Dawley rats

  • Langendorff perfusion system

  • Krebs-Henseleit (K-H) buffer

  • Triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthetize the rat and rapidly excise the heart.

  • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated K-H buffer at a constant pressure.

  • Allow the heart to stabilize for a period (e.g., 20 minutes).

  • Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

  • Initiate reperfusion with either K-H buffer alone (control) or K-H buffer containing this compound at various concentrations for a specified period (e.g., 120 minutes).

  • Monitor cardiac function (e.g., LVDP, heart rate, coronary flow) throughout the experiment.

  • At the end of reperfusion, freeze the heart and slice it for TTC staining to determine the infarct size. The viable tissue stains red, while the infarcted tissue remains pale.

  • Collect the coronary effluent to measure the release of cardiac injury markers like lactate dehydrogenase (LDH) and creatine kinase (CK).[15][16][17][18][19]

Neuroprotective Effects

This compound has demonstrated neuroprotective potential by mitigating oxidative stress, inflammation, and apoptosis in the brain, particularly in models of ischemic stroke.

Quantitative Data: Neuroprotective Effects
ParameterEffectDoseAnimal ModelSource
Infarct VolumeReducedNot specifiedMiddle Cerebral Artery Occlusion (MCAO) in mice[20]
Caspase-3 ActivityReducedNot specifiedMCAO in mice[20]
Neurological FunctionImproved recoveryNot specifiedMCAO in mice[20]
MPO Activity (Neutrophil infiltration)SuppressedNot specifiedMCAO in mice[20]
IL-1β, IL-6, TNF-α Protein LevelsReducedNot specifiedMCAO in mice[20]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

Objective: To assess the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.

Materials:

  • This compound

  • Male C57BL/6 mice

  • Nylon monofilament

  • Anesthesia

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature around the CCA.

  • Insert a nylon monofilament coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After a period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Administer this compound or vehicle at the onset of reperfusion.

  • After a survival period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

  • Sacrifice the mouse, remove the brain, and slice it into coronal sections.

  • Stain the brain slices with TTC to visualize the infarct area (pale) versus the viable tissue (red).

  • Calculate the infarct volume as a percentage of the total brain volume.[20][21][22][23][24]

Antidiabetic Effects

This compound has shown promise in the management of diabetes by improving glucose homeostasis, reducing insulin resistance, and alleviating diabetes-associated complications through its antioxidant and anti-inflammatory actions.

Quantitative Data: Antidiabetic Effects
ParameterEffectDoseAnimal ModelSource
Serum GlucoseSignificantly reduced10 mg/kgHigh-Fat Diet/Streptozotocin (HFD/STZ)-induced diabetic mice[1][6][25]
Serum InsulinNormalized10 mg/kgHFD/STZ-induced diabetic mice[1][6][25]
HOMA-IRDecreased10 mg/kgHFD/STZ-induced diabetic mice[1][9][25]
Blood Glucose LevelsReduced10 mg/kg/day for 12 weeksSTZ-induced diabetic rats[18]
Body WeightIncreased10 mg/kg/day for 12 weeksSTZ-induced diabetic rats[18]
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the antidiabetic effects of this compound in a rat model of type 1 diabetes.

Materials:

  • This compound

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer

  • Glucometer

Procedure:

  • Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.

  • Confirm diabetes by measuring blood glucose levels from the tail vein after 72 hours. Rats with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Divide the diabetic rats into groups and administer this compound or vehicle daily for a specified period (e.g., 12 weeks).

  • Monitor body weight and blood glucose levels regularly throughout the study.

  • At the end of the treatment period, collect blood samples to measure serum insulin and other biochemical parameters.

  • Tissues such as the pancreas, kidney, and liver can be collected for histopathological examination and further molecular analysis.[18][20][26][27][28]

Signaling Pathway Modulation

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt pathway, which is often aberrantly activated in cancer and inflammatory conditions. This inhibition leads to decreased cell proliferation, survival, and inflammation.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Akt Akt This compound->Akt PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

This compound inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and stress responses. This compound has been observed to modulate this pathway, contributing to its anticancer and anti-inflammatory effects.

MAPK_Pathway Stress/Mitogens Stress/Mitogens Ras Ras Stress/Mitogens->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK This compound This compound This compound->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

This compound's inhibitory action on the MAPK pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. This compound's anti-inflammatory effects are, in part, mediated by its inhibition of NF-κB activation.

NFkB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) TLR4/TNFR TLR4/TNFR Inflammatory Stimuli (LPS, TNF-α)->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates This compound This compound This compound->IKK Complex This compound->NF-κB inhibits translocation

Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising pleiotropic molecule with well-documented antioxidant, anti-inflammatory, anticancer, cardiovascular-protective, neuroprotective, and antidiabetic properties. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on clinical trials to translate these preclinical findings into effective therapeutic strategies for a range of human diseases.

References

The Anti-inflammatory Effects of Isorhamnetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, has emerged as a promising natural flavonoid with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, intended for researchers, scientists, and professionals in drug development. We delve into its modulatory actions on key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and the NLRP3 inflammasome. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for key assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation is a key driver of various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] this compound, a flavonoid found in plants like Hippophae rhamnoides L. (sea buckthorn) and Ginkgo biloba, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer activities in numerous preclinical studies.[1][2] This guide aims to consolidate the current scientific knowledge on the anti-inflammatory mechanisms of this compound, providing a technical resource for the scientific community.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] this compound has been shown to potently inhibit NF-κB activation.[4][5] The primary mechanism involves the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent initiation of pro-inflammatory gene transcription.[6]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades like ERK, JNK, and p38, is another critical regulator of inflammation.[7] this compound has been demonstrated to suppress the phosphorylation of key proteins in the MAPK pathway, including p38 and JNK, in response to inflammatory stimuli.[8] By inhibiting these kinases, this compound can downregulate the expression of various inflammatory mediators.

Regulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is primarily known for its role in cell survival and proliferation, but it also cross-talks with inflammatory pathways. This compound has been shown to modulate this pathway, although its effects can be context-dependent. In some inflammatory models, this compound activates the PI3K/Akt pathway, which can lead to the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1), contributing to its anti-inflammatory and cytoprotective effects.[1][9] Conversely, in some cancer models, it has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis.[10]

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to selectively inhibit the activation of the NLRP3 inflammasome.[9][11] This inhibition appears to occur without affecting the transcription of cytokine genes, suggesting a direct effect on the inflammasome assembly or activation.[9] By suppressing NLRP3 inflammasome activity, this compound can significantly reduce the release of potent pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)0.25, 0.5, 1 nMTNF-α, IL-1β, IL-6Significant dose-dependent decrease[11]
THP-1 derived Macrophagesox-LDLNot specifiedReactive Oxygen Species (ROS)Significant decrease[9]
Human Bronchial Epithelial Cells (BEAS-2B)TNF-α20, 40 µMCell ProliferationSignificant reduction[3]
Human Bronchial Epithelial Cells (BEAS-2B)TNF-αNot specifiedIL-1β, IL-6, IL-8, CXCL10Significant decrease[3]
Gastric Cancer Cells (AGS, SNU-16)-0-60 µMCell Viability (IC50)AGS: ~50 µM, SNU-16: ~50 µM (at 48h)[12]
Colon Adenocarcinoma HT-29 Cells-100, 150 µMMitochondrial ActivitySignificant reduction[1]
Colon Adenocarcinoma HT-29 CellsZymosanNot specifiedIL-8 ProductionSignificant decrease[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelDisease ModelThis compound DosageMeasured ParameterResultReference
MiceDextran Sulfate Sodium (DSS)-induced Colitis20 mg/kgMPO activity, TNF-α, IL-6Significant reduction[13]
MiceHigh-Fat Diet/Streptozotocin-induced Diabetes10 mg/kgSerum IL-6, MDASignificant reduction
RatsCarrageenan-induced Paw EdemaNot specifiedPaw swelling, inflammatory cell infiltrationMarked inhibition
MiceEscherichia coli-induced SepsisNot specifiedSerum and lung TNF-α, IL-6Significant reduction
ApoE-/- MiceAtherosclerosisNot specifiedAtherosclerotic plaque sizeSignificant reduction[9]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

In Vitro Assays
  • Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes, differentiated into macrophages), BEAS-2B (human bronchial epithelial cells), HT-29 (human colon adenocarcinoma cells).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (from E. coli) or TNF-α.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound and/or an inflammatory stimulus for the desired time period (e.g., 24 or 48 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[4][7][13]

  • Collect cell culture supernatants after treatment.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (culture supernatants) to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, wash, and add a substrate solution (e.g., TMB) to develop color.

  • Stop the reaction with an acid solution and measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.

  • Lyse treated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Grow cells on coverslips in a multi-well plate and treat as required.

  • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Block non-specific binding with a blocking solution (e.g., BSA in PBS).

  • Incubate with a primary antibody against the NF-κB p65 subunit.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. The translocation of p65 from the cytoplasm to the nucleus is then quantified.

In Vivo Models
  • Administer DSS (typically 2-5% w/v) in the drinking water of mice for a period of 5-7 days to induce acute colitis.

  • Treat mice with this compound (e.g., 20 mg/kg) orally or via intraperitoneal injection daily.

  • Monitor disease activity by recording body weight, stool consistency, and the presence of blood in the stool.

  • At the end of the experiment, sacrifice the mice and collect the colon for measurement of length, histological analysis (H&E staining), and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

  • Colon tissue can also be homogenized to measure cytokine levels by ELISA or for protein expression analysis by Western blotting.[13]

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by targeting multiple, critical signaling pathways involved in the inflammatory cascade. Its ability to inhibit NF-κB and MAPK signaling, modulate the PI3K/Akt pathway, and suppress NLRP3 inflammasome activation underscores its pleiotropic effects. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its efficacy in various inflammatory models.

For drug development professionals, this compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on:

  • Clinical Trials: Translating the promising preclinical findings into human clinical trials to evaluate the safety and efficacy of this compound in inflammatory diseases.

  • Bioavailability and Formulation: Optimizing the bioavailability of this compound through novel drug delivery systems.

  • JAK-STAT Pathway: Further elucidating the potential role of this compound in modulating the JAK-STAT signaling pathway in inflammatory contexts.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with existing anti-inflammatory drugs.

This technical guide provides a solid foundation for researchers to further explore and harness the therapeutic potential of this compound in the fight against inflammatory diseases.

References

The Antioxidant Potential of Isorhamnetin and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview of Isorhamnetin's Antioxidant Activity, Experimental Protocols, and Cellular Mechanisms for Drug Discovery and Development Professionals.

This technical guide provides an in-depth analysis of the antioxidant properties of this compound, a naturally occurring 3'-O-methylated flavonol, and its various derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this flavonoid. The guide summarizes quantitative data on antioxidant activity, details key experimental methodologies, and visualizes the underlying cellular signaling pathways.

Introduction to this compound's Antioxidant Activity

This compound, a metabolite of quercetin, is found in a variety of plants, including sea buckthorn, ginkgo biloba, and onions. It exhibits a wide range of pharmacological effects, with its antioxidant activity being a key contributor to its therapeutic potential.[1] this compound and its derivatives, particularly its glycosidic forms, are effective scavengers of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize free radicals.

Quantitative Antioxidant Activity of this compound and Its Derivatives

The antioxidant efficacy of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the reported IC50 values for this compound and some of its key derivatives in common antioxidant assays.

Table 1: In Vitro Antioxidant Activity (IC50 Values) of this compound and its Derivatives

CompoundDPPH Assay (µM)ABTS Assay (µM)Lipid Peroxidation Inhibition (µM)Reference
This compound24.6114.546.67[3]
This compound-3-O-glucoside11.76--
Narcissin (this compound-3-O-rutinoside)9.01--
This compound 3-O-galactoside---
This compound-3-O-β-D-Glucoside3.16 µg/ml44.93 µg/ml-

Table 2: Cellular Antioxidant Activity (CAA) of this compound Derivatives

CompoundAssayIC50 (mg/ml)Reference
This compound 3-o-robinobiosideCellular Antioxidant Activity (K562 cells)0.225

Detailed Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized and well-defined experimental protocols. This section provides detailed methodologies for the most commonly employed in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound (this compound or its derivative) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Solvent (Methanol or ethanol)

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at different concentrations.

    • Add the DPPH working solution to each well/cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The ABTS•+ has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

  • Reagents:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound at various concentrations

    • Positive control (e.g., Trolox)

    • Phosphate-buffered saline (PBS) or ethanol

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound at different concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: A peroxyl radical generator (e.g., AAPH) induces the decay of a fluorescent probe (e.g., fluorescein). Antioxidants protect the probe from degradation, and the fluorescence decay curve is monitored over time. The antioxidant capacity is quantified by the area under the curve (AUC).

  • Reagents:

    • Fluorescein sodium salt solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

    • Test compound at various concentrations

    • Positive control (Trolox)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • In a black 96-well plate, add the test compound, positive control, and a blank (buffer).

    • Add the fluorescein solution to all wells and incubate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes).

    • Calculate the net AUC for each sample by subtracting the AUC of the blank.

    • The ORAC value is typically expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of compounds within a biologically relevant system.

  • Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell lines

    • DCFH-DA solution

    • AAPH solution (peroxyl radical generator)

    • Test compound at various concentrations

    • Positive control (e.g., Quercetin)

    • Cell culture medium and phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere and grow to confluence.

    • Wash the cells with PBS and then incubate them with the DCFH-DA solution.

    • Remove the DCFH-DA solution, wash the cells again, and then treat them with the test compound or positive control at various concentrations.

    • After an incubation period, add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over time.

    • Calculate the CAA value, often expressed as quercetin equivalents (QE).

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

The Nrf2-KEAP1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.

  • Mechanism of Action: Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, KEAP1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates

Caption: this compound-mediated activation of the Nrf2-KEAP1 pathway.

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, which are often linked to oxidative stress.

  • Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IkappaB_degradation IκBα Degradation This compound->IkappaB_degradation Inhibits NFkB_nuc NF-κB This compound->NFkB_nuc Inhibits Translocation Stimuli Pro-inflammatory Stimuli (e.g., ROS) IkappaB_NFkB IκBα-NF-κB Complex Stimuli->IkappaB_NFkB Activates IKK NFkB_free NF-κB (p65/p50) IkappaB_NFkB->NFkB_free Release IkappaB_NFkB->IkappaB_degradation Phosphorylation NFkB_free->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for assessing the antioxidant activity of this compound and its derivatives, from initial in vitro screening to cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_data Data Analysis DPPH DPPH Assay IC50 IC50 Determination DPPH->IC50 ABTS ABTS Assay ABTS->IC50 ORAC ORAC Assay Comparison Comparative Analysis ORAC->Comparison CAA Cellular Antioxidant Activity (CAA) Assay Signaling Signaling Pathway Analysis (Western Blot, qPCR) CAA->Signaling IC50->Comparison Comparison->CAA

References

Isorhamnetin Glycosides: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin glycosides, a class of flavonoid compounds widely distributed in the plant kingdom, have garnered significant scientific interest due to their diverse and potent biological activities. These naturally occurring molecules exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidiabetic properties. This technical guide provides an in-depth overview of the current state of research on this compound glycosides, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

This compound, a 3'-O-methylated metabolite of quercetin, and its various glycosidic forms are predominantly found in a variety of plants, including sea buckthorn (Hippophae rhamnoides), ginkgo biloba, and onions. The attachment of sugar moieties to the this compound aglycone influences their bioavailability and metabolic fate, often enhancing their solubility and altering their biological activity. This guide will explore the key therapeutic areas where this compound glycosides have shown promise, supported by quantitative data and detailed experimental methodologies.

Anti-inflammatory Activity

This compound glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

2.1. Quantitative Data

This compound GlycosideModelAssayResultReference
This compound-3-O-glucosyl-rhamnoside (IGR)In vivo (mice)Croton oil-induced ear edema77.4 ± 5.7% inhibition[1]
This compound-3-O-glucoside-pentoside (IGP)In vivo (mice)Croton oil-induced ear edema65.3 ± 5.9% inhibition[1]
This compound-3-O-glucosyl-rhamnosyl-rhamnoside (IGRR)In vivo (mice)Croton oil-induced ear edema44.7 ± 8.2% inhibition[1]
This compound-glucosyl-rhamnoside (IGR)In vitro (RAW 264.7 cells)Nitric Oxide (NO) Production68.7 ± 5.0% suppression at 125 ng/mL[1]
This compoundIn vivo (diabetic rats)IL-6 levels in serumSignificant reduction with 10 mg/kg treatment[2][3]

2.2. Signaling Pathway: NF-κB and MAPK Inhibition

This compound and its glycosides exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes AP1_nuc->Genes This compound This compound Glycosides This compound->IKK inhibits This compound->p38 inhibits This compound->JNK inhibits This compound->ERK inhibits

Figure 1. Anti-inflammatory signaling pathway of this compound glycosides.

2.3. Experimental Protocol: Croton Oil-Induced Ear Edema in Mice

This in vivo model is widely used to assess the topical anti-inflammatory activity of compounds.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Induction of Inflammation: A solution of croton oil (e.g., 1% in a suitable solvent like acetone) is topically applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Treatment: The test compound (this compound glycoside) or a standard anti-inflammatory drug (e.g., indomethacin) is applied topically to the right ear, typically shortly before or after the croton oil application.

  • Measurement of Edema: After a specific time (e.g., 4-6 hours), the mice are euthanized, and a standardized circular section is punched out from both ears. The weight of the ear punch from the right ear is compared to that of the left ear.

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Weight of right ear punch of control group - Weight of left ear punch of control group) - (Weight of right ear punch of treated group - Weight of left ear punch of treated group)] / (Weight of right ear punch of control group - Weight of left ear punch of control group) x 100.

Antioxidant Activity

This compound glycosides are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.

3.1. Quantitative Data

This compound/GlycosideAssayIC50 ValueReference
This compoundDPPH radical scavenging24.61 µmol/L[4]
This compoundABTS radical scavenging14.54 µmol/L[4]
This compoundLipid peroxidation inhibition6.67 µmol/L[4]
Narcissin (this compound-3-O-rutinoside)DPPH radical scavengingExhibited obvious activity[5]
This compound 3-O-rutinoside-7-O-glucosideDPPH radical scavengingExhibited obvious activity[5]

3.2. Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM).

    • Test compound (this compound glycoside) dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the test compound solution.

    • Add the DPPH solution to each well/tube and mix.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

G cluster_workflow DPPH Assay Workflow start Prepare DPPH Solution (Purple) mix Mix DPPH with This compound Glycoside start->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure result Reduced DPPH (Yellow/Colorless) incubate->result Color Change calculate Calculate % Scavenging and IC50 measure->calculate

Figure 2. DPPH radical scavenging assay workflow.

Anticancer Activity

This compound and its glycosides have shown promising anticancer effects in various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

4.1. Quantitative Data

This compound/GlycosideCell LineAssayIC50 ValueReference
This compoundMCF7 (Breast cancer)Cell proliferation~10 µM
This compoundT47D (Breast cancer)Cell proliferation~10 µM
This compoundBT474 (Breast cancer)Cell proliferation~10 µM
This compoundBT-549 (Breast cancer)Cell proliferation~10 µM
This compoundMDA-MB-231 (Breast cancer)Cell proliferation~10 µM
This compoundMDA-MB-468 (Breast cancer)Cell proliferation~10 µM
This compoundA549 (Lung cancer)Cell proliferationDose-dependent inhibition[6]

4.2. Signaling Pathway: PI3K/Akt and MAPK Inhibition in Cancer

The anticancer activity of this compound often involves the modulation of the PI3K/Akt and MAPK signaling pathways, which are critical for cancer cell survival, proliferation, and metastasis.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->MEK inhibits This compound->ERK inhibits

Figure 3. Anticancer signaling pathways modulated by this compound.

4.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound glycoside for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is determined from the dose-response curve.

Neuroprotective Effects

This compound and its glycosides have shown potential in protecting neurons from damage and have been studied in models of neurodegenerative diseases.

5.1. In Vivo Data

A study on streptozotocin (STZ)-induced diabetic rats demonstrated that this compound (10 mg/kg body weight, intraperitoneally for 12 weeks) exerted neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain.[7] It also improved memory and cognitive function in mice with scopolamine-induced amnesia.[8]

5.2. Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model for Neuroprotection Studies

This model is used to induce a state of hyperglycemia that can lead to neurological complications, providing a platform to study neuroprotective agents.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in a cold citrate buffer (pH 4.5) is administered to the rats.

  • Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Treatment: Diabetic rats are treated with this compound glycoside or vehicle for a specified period.

  • Assessment of Neuroprotection: At the end of the treatment period, various neurological parameters can be assessed, including:

    • Behavioral tests: To evaluate cognitive function (e.g., Morris water maze, passive avoidance test).

    • Biochemical assays: To measure markers of oxidative stress (e.g., MDA, SOD, GSH), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., caspase-3 activity) in brain tissue.

    • Histopathological analysis: To examine neuronal damage and apoptosis in specific brain regions (e.g., hippocampus).

Antidiabetic Activity

This compound glycosides have been investigated for their potential to manage diabetes, primarily through the inhibition of carbohydrate-digesting enzymes.

6.1. Quantitative Data

This compound/GlycosideEnzymeIC50 ValueReference
This compound-containing sampleα-amylase54.42 µg/ml[5]
This compound-containing sampleα-glucosidase15.97 µg/ml[5]
This compound-3-O-rutinosideα-glucosidaseReported as a perfect inhibitor with low IC50[9]

6.2. Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate buffer (e.g., pH 6.8).

    • Test compound (this compound glycoside) at various concentrations.

    • Acarbose as a positive control.

  • Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test compound or control for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the mixture at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding a solution like sodium carbonate.

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

G cluster_workflow α-Glucosidase Inhibition Assay Workflow start Pre-incubate Enzyme with This compound Glycoside add_substrate Add pNPG Substrate start->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction result Inhibition of p-Nitrophenol Production incubate->result Reduced Color Development measure Measure Absorbance at 405 nm stop_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate

Figure 4. α-Glucosidase inhibition assay workflow.

Conclusion

This compound glycosides represent a promising class of natural compounds with a wide array of therapeutic properties. Their anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidiabetic activities are well-documented in both in vitro and in vivo studies. The mechanisms underlying these effects often involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological potential of these compounds. Future research should focus on clinical trials to validate the efficacy and safety of this compound glycosides in humans, paving the way for their potential development as novel therapeutic agents for a variety of diseases.

References

Isorhamnetin from Hippophae rhamnoides: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin, a flavonoid predominantly found in the medicinal plant Hippophae rhamnoides (sea buckthorn), has garnered significant attention for its wide range of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound from Hippophae rhamnoides, complete with detailed experimental protocols, quantitative data, and visualizations of its molecular interactions. This compound is recognized for its anti-inflammatory, antioxidant, and anti-tumor properties, making it a compound of interest for therapeutic development.[2][4]

Discovery and Distribution in Hippophae rhamnoides

This compound is a flavonol, a class of flavonoids, and is a metabolite of quercetin.[2] It is found in various parts of the sea buckthorn plant, including the berries, leaves, and seeds.[5] The concentration of this compound and its glycosides can vary significantly depending on the subspecies, cultivation, and part of the plant being analyzed. For instance, the leaves of Hippophae rhamnoides have been found to contain a higher total flavonoid content compared to the berries and seeds.[6]

Quantitative Analysis of this compound and its Glycosides

The following tables summarize the quantitative data on the content of this compound and its derivatives found in various parts of Hippophae rhamnoides.

Table 1: Content of this compound Glycosides in Hippophae rhamnoides Berries

CompoundContent (mg/100g Dry Weight)Reference
This compound-3-hexoside75.0 - 406.1[5]
This compound-3-rhamnosylglucoside52.5 - 190.0[5]
This compound-3-neohesperidoside110.1 - 323.8[5]
This compound-3-O-glucoside62.0 - 217.0[5]
This compound-3-O-glucoside-7-O-rhamnoside37.8 - 90.8[5]

Table 2: Recovery of this compound Glycosides Using Acetone/Petroleum Ether Extraction

CompoundRecovery (%)Reference
This compound 3,7-diglucoside93 ± 9[7]
This compound rhamnodiglucoside90 ± 5[7]
This compound 3-glucoside 7-rhamnoside92 ± 5[7]
This compound-glucoside 2101 ± 3[7]
This compound 3-glucoside91 ± 5[7]
This compound-glucoside 389 ± 5[7]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Hippophae rhamnoides typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established research.

Materials and Equipment
  • Plant Material: Freeze-dried and powdered Hippophae rhamnoides berries or leaves.

  • Solvents: 80% Methanol, Ethanol, Acetone, Petroleum Ether, Ethyl Acetate, n-butanol.

  • Chromatography: Solid Phase Extraction (SPE) with C18 cartridges, High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • General Laboratory Equipment: Ultrasonic bath, rotary evaporator, filtration apparatus, centrifuge.

Extraction Protocol
  • Initial Extraction:

    • Macerate the freeze-dried plant material in 80% methanol.

    • Perform ultrasonic-assisted extraction to enhance efficiency.[8]

    • For exhaustive extraction, a subsequent boiling extraction with 80% methanol under pressure can be employed.[8]

    • Alternatively, an initial extraction with acetone can be performed.[7]

  • Solvent Partitioning and Defatting:

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

    • If the initial extraction was with acetone, defat the extract by partitioning with petroleum ether.[7]

    • For a broader fractionation, the aqueous residue can be successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.[9]

Purification Protocol
  • Solid Phase Extraction (SPE):

    • The crude extract or the n-butanol fraction can be further purified using SPE on a C18 column to remove non-polar impurities.[8]

  • Crystallization:

    • A simplified method involves dissolving the concentrated extract in ethanol or methanol and allowing it to stand at room temperature for crystallization to obtain crude this compound crystals.[10]

    • Recrystallization from a mixed solvent of ethanol and ethyl acetate can yield higher purity this compound.[10]

  • High-Performance Liquid Chromatography (HPLC):

    • For high-purity isolation for analytical or biological testing, preparative HPLC is the method of choice.

    • A reversed-phase C18 column is typically used with a gradient elution system of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

Identification and Characterization

The isolated compound is identified as this compound based on spectroscopic data:

  • UV Spectroscopy: To determine the characteristic absorption maxima.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the extraction and purification of this compound from Hippophae rhamnoides.

G cluster_extraction Extraction cluster_purification Purification plant_material Hippophae rhamnoides (Berries/Leaves) extraction Solvent Extraction (e.g., 80% Methanol, Acetone) plant_material->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) filtration->partitioning chromatography Chromatography (SPE, HPLC) partitioning->chromatography crystallization Crystallization chromatography->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Figure 1: General workflow for the isolation of this compound.
Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.[4][11]

This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Figure 2: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell fate that is targeted by this compound.[11]

This compound This compound MEK MEK This compound->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation Inhibition of Proliferation ERK->Proliferation

Figure 3: Modulation of the MAPK signaling pathway by this compound.

Nrf2 Signaling Pathway: this compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, thereby protecting cells from oxidative stress.[11]

This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes

Figure 4: Activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound from Hippophae rhamnoides represents a promising natural compound with significant therapeutic potential. The methodologies for its isolation and purification are well-established, allowing for further investigation into its biological activities and mechanisms of action. A thorough understanding of its effects on key signaling pathways is crucial for the development of this compound-based therapeutics for a variety of diseases, including cancer and inflammatory disorders. This guide provides a foundational resource for researchers and professionals dedicated to advancing the scientific knowledge and application of this valuable flavonoid.

References

Isorhamnetin as a Metabolite of Quercetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a ubiquitous dietary flavonoid, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, isorhamnetin, the 3'-O-methylated derivative of quercetin, has garnered significant scientific interest due to its distinct biological activities. This technical guide provides a comprehensive overview of the metabolic conversion of quercetin to this compound, focusing on the enzymatic kinetics, key experimental methodologies, and the subsequent impact of this compound on critical cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of flavonoid metabolism and its implications for drug development and human health.

The Metabolic Pathway: From Quercetin to this compound

The primary metabolic transformation of quercetin to this compound is a methylation reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1][2] This enzymatic process occurs predominantly in the liver and kidneys.[2][3]

The reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of the quercetin molecule. This specific methylation results in the formation of this compound (3'-O-methylquercetin).[3] this compound is a major circulating metabolite of quercetin in human plasma.[3]

Quercetin_Metabolism Quercetin Quercetin This compound This compound Quercetin->this compound Methylation SAM S-adenosyl- L-methionine (SAM) COMT Catechol-O-methyltransferase (COMT) SAM->COMT Methyl donor SAH S-adenosyl- L-homocysteine (SAH) COMT->SAH

Caption: Metabolic conversion of quercetin to this compound.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of quercetin to this compound and their respective plasma concentrations observed in various studies.

Table 1: Enzyme Kinetics of Quercetin O-Methylation by COMT

Enzyme SourceSubstrateKm (µM)Vmax (pmol/mg protein/min)Reference
Porcine Liver COMTQuercetin6.114,870[4]
Hamster Kidney COMTQuercetin6.9200[4]

Table 2: Plasma Concentrations of Quercetin and this compound in Humans After Oral Administration of Quercetin

Quercetin SourceDoseSubject PopulationCmax Quercetin (nmol/L)Cmax this compound (nmol/L)Tmax (h)Reference
Onion Skin Extract~163 mg QuercetinHealthy Adults (n=12)5.4 times higher than pure quercetin3.8 times higher than pure quercetin~3[5]
Pure Quercetin Dihydrate134 mg Quercetin equivalentHealthy Adults (n=12)--~3[5]
Quercetin Aglycone1095 mgHealthy Adults (n=16)Highly variableHighly variable-[6]
Habitual Diet-Healthy Adults (n=92)80.23 (mean)39.94 (mean)-[7]
Quercetin Aglycone50 mg/day for 2 weeksHealthy Humans95.9 - 255Not detected in fasting plasma-[8]
Quercetin Aglycone150 mg/day for 2 weeksHealthy Humans240 - 1292Not detected in fasting plasma-[8]

Table 3: Tissue Concentrations of Quercetin and this compound in Animal Models

Animal ModelQuercetin DoseTissueQuercetin ConcentrationThis compound ConcentrationReference
Mice2 mg/g diet for 6 weeksBrainSignificantly increasedSignificantly increased[9]
Rats-Liver--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of quercetin metabolism to this compound.

Determination of Catechol-O-methyltransferase (COMT) Activity

This protocol is adapted from a study investigating the inhibition of COMT by various compounds and can be modified to specifically measure the formation of this compound from quercetin.

Objective: To determine the kinetic parameters (Km and Vmax) of COMT for the methylation of quercetin.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • Quercetin

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl₂)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, MgCl₂, and a fixed concentration of SAM.

  • Enzyme and Substrate Incubation: Add a known concentration of S-COMT to the reaction mixture. Initiate the reaction by adding varying concentrations of quercetin.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the amount of this compound formed.

  • Data Analysis: Plot the initial reaction velocities against the substrate (quercetin) concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[10]

Quantification of Quercetin and this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of quercetin and this compound in plasma or tissue homogenates.

Objective: To accurately measure the concentrations of quercetin and this compound in biological matrices.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile with formic acid

  • Water with formic acid

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, add a sufficient volume of cold acetonitrile (often containing the internal standard) to precipitate proteins. Vortex and centrifuge.

    • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, use an appropriate SPE cartridge to extract and concentrate the analytes.

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 reversed-phase UHPLC column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for quercetin, this compound, and the internal standard for high selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of quercetin and this compound.

    • Calculate the concentrations of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.[5][11][12][13][14]

Signaling Pathways Modulated by this compound

This compound, as a distinct molecular entity from its precursor quercetin, exhibits its own unique profile of biological activities by modulating several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway in various cancer cell lines.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound's inhibition of the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate the MAPK pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.

MAPK_Pathway This compound This compound MEK MEK This compound->MEK inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis inhibits

Caption: this compound's modulation of the MAPK pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immune responses. This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates & degrades NFkB NF-κB IκBα->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Caption: this compound's inhibition of the NF-κB pathway.

Conclusion

The conversion of quercetin to this compound by COMT is a pivotal step in the metabolism of this dietary flavonoid. This compound is not merely an inactive metabolite but a bioactive compound with its own distinct pharmacological profile. Its ability to modulate key cellular signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, underscores its potential as a therapeutic agent. A thorough understanding of the enzymatic kinetics of its formation, robust analytical methods for its quantification, and a detailed knowledge of its molecular targets are essential for advancing research in this field and for the development of novel flavonoid-based therapies. This guide provides a foundational resource for researchers and professionals to further explore the multifaceted role of this compound in health and disease.

References

Preliminary Toxicity Profile of Isorhamnetin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhamnetin, a naturally occurring flavonoid, has demonstrated a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its preliminary toxicity profile, drawing from available in vivo and in vitro studies. The data indicates that this compound possesses a generally low toxicity profile, with selective cytotoxicity towards cancerous cells over normal cell lines. However, a notable gap exists in the literature concerning comprehensive in vivo systemic toxicity studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and development of this compound as a potential therapeutic agent.

In Vivo Toxicity Assessment

Current in vivo toxicity data for this compound is limited. Most studies have focused on its protective effects against toxicity induced by other agents, rather than its inherent toxicity.

Acute Toxicity

A key indicator of acute toxicity, the median lethal dose (LD50), has been reported in a safety data sheet for rats.

Table 1: Acute Oral Toxicity of this compound

Species Route of Administration LD50

| Rat | Oral | > 5,000 mg/kg body weight |

This high LD50 value suggests a low order of acute toxicity for this compound when administered orally in rats.

Sub-acute and Chronic Toxicity

Dedicated sub-acute and chronic toxicity studies for this compound are scarce. However, studies on flavonoid-rich extracts containing this compound provide some insights. For example, a 28-day sub-acute oral toxicity study of a flavonoid-rich fraction in rats did not show significant adverse effects on body weight, hematological, or biochemical parameters at doses up to 400 mg/kg. Histopathological examination showed some transient liver effects at the highest dose that resolved after a recovery period. Long-term studies are necessary to fully characterize the chronic toxicity profile of this compound.

In Vitro Toxicity Assessment

In vitro studies provide more detailed information on the cytotoxic and genotoxic potential of this compound.

Cytotoxicity

This compound has shown differential cytotoxicity, being more potent against various cancer cell lines compared to their normal counterparts.

Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell Line Cell Type IC50 (µM) Exposure Time (hours)
MCF-7 Human Breast Cancer ~10 72[1]
T47D Human Breast Cancer ~10 72[1]
BT474 Human Breast Cancer ~10 72[1]
BT-549 Human Breast Cancer ~10 72[1]
MDA-MB-231 Human Breast Cancer ~10 72[1]
MDA-MB-468 Human Breast Cancer ~10 72[1]
MCF10A Normal Human Breast Epithelial 38 72[1]
HT-29 Human Colon Adenocarcinoma < 43.7 (equivalent to 20 µg/mL) Not specified
SW-480 Human Colon Adenocarcinoma < 43.7 (equivalent to 20 µg/mL) Not specified
HaCaT Normal Human Keratinocyte Higher than colon cancer cells Not specified[2]
A549 Human Lung Carcinoma Inhibition observed at 2.5, 5, and 10 µM Not specified[3]
BEAS-2B Normal Human Bronchial Epithelial No significant cytotoxicity at 20 and 40 µM Not specified[3]

| MDCK | Madin-Darby Canine Kidney (Normal) | > 100 | 48[4] |

Genotoxicity

The genotoxic potential of this compound has been evaluated using standard assays. While some flavonoids have shown mutagenic potential in the Ames test, studies on this compound suggest it may have protective effects against DNA damage induced by certain mutagens. The Comet assay has been used to demonstrate that flavonoids, including those structurally similar to this compound, can reduce DNA damage.

Experimental Protocols

Acute Oral Toxicity (OECD Guideline 423)

This method involves the administration of the test substance to a small group of animals in a stepwise manner.

  • Animals: Typically, young, healthy adult rodents (e.g., rats) of a single sex are used.

  • Dosing: A single oral dose is administered. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Procedure: A group of three animals is dosed at the selected starting level. The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

experimental_workflow_acute_toxicity Start Start Dose Selection (e.g., 2000 mg/kg) Dose Administer to 3 Rats Start->Dose Observe Observe for 14 Days (Mortality, Clinical Signs) Dose->Observe Outcome1 0-1 Deaths Observe->Outcome1 Outcome2 2-3 Deaths Observe->Outcome2 Stop Stop Test (Classify as Low Toxicity) Outcome1->Stop DoseLower Dose 3 More Rats at a Lower Dose Outcome2->DoseLower

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are plated in a 96-well plate and allowed to adhere.

  • Treatment: Cells are exposed to varying concentrations of this compound for a defined period.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

Comet Assay (Alkaline Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage at the level of individual cells.

  • Cell Treatment: Cells are exposed to this compound.

  • Embedding: Cells are embedded in a low-melting-point agarose on a microscope slide.

  • Lysis: Cells are lysed to remove membranes and proteins, leaving the DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied, causing the migration of damaged DNA fragments from the nucleus, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Ames Test (Bacterial Reverse Mutation Assay)

This assay uses bacteria to test for a chemical's potential to cause gene mutations.

  • Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to this compound with and without a metabolic activation system (S9 mix).

  • Plating: The bacteria are plated on a medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Analysis: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to a state of histidine independence) compared to the control.

Implicated Signaling Pathways

This compound's effects on cells are often mediated through its interaction with key signaling pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt pathway in various cancer cells, which can lead to decreased proliferation and increased apoptosis.[1][5][6][7]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt CellProliferation Cell Proliferation Akt->CellProliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound-mediated inhibition of the PI3K/Akt pathway.

NF-κB Signaling Pathway

Inhibition of the NF-κB pathway by this compound is linked to its anti-inflammatory effects and can also contribute to its pro-apoptotic activity in cancer cells.[1][3][8][9]

NFkB_Pathway This compound This compound IKK IKK This compound->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation Nucleus->Inflammation CellSurvival Cell Survival Nucleus->CellSurvival

Caption: this compound's inhibitory effect on the NF-κB pathway.

Conclusion and Future Perspectives

The preliminary toxicity data for this compound suggests a favorable safety profile, characterized by low acute oral toxicity and selective in vitro cytotoxicity. However, the current body of evidence is insufficient for a complete risk assessment. To advance the clinical development of this compound, future research must address the existing gaps in its toxicological profile.

Key recommendations for future studies include:

  • Comprehensive acute toxicity studies in multiple species.

  • Sub-chronic (28-day and 90-day) oral toxicity studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Chronic toxicity and carcinogenicity studies for long-term safety assessment.

  • In-depth genotoxicity evaluation using a battery of in vitro and in vivo assays.

  • Reproductive and developmental toxicity studies.

A thorough and systematic evaluation of this compound's safety is paramount to unlocking its full therapeutic potential.

References

Isorhamnetin's Impact on Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhamnetin, a naturally occurring 3'-O-methylated flavonoid, has garnered significant scientific interest for its potent antioxidant properties and its ability to modulate intracellular reactive oxygen species (ROS) levels. This technical guide provides an in-depth analysis of the mechanisms through which this compound mitigates ROS production, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound's multifaceted approach, which includes direct ROS scavenging, enhancement of endogenous antioxidant defenses, and inhibition of pro-oxidant enzymes, positions it as a promising candidate for therapeutic interventions in pathologies underscored by oxidative stress.

Core Mechanisms of this compound in ROS Regulation

This compound exerts its effects on ROS homeostasis through a combination of direct and indirect mechanisms:

  • Direct ROS Scavenging: The unique chemical structure of this compound allows it to directly neutralize a variety of reactive oxygen species, thereby reducing their damaging effects on cellular components.[1][2]

  • Upregulation of Endogenous Antioxidant Systems: A primary mechanism of this compound's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] this compound promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of a suite of antioxidant and phase II detoxifying enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1).[4][5][6] This enhancement of the cell's intrinsic antioxidant capacity provides a sustained defense against oxidative insults.

  • Inhibition of ROS-Producing Enzymes: this compound has been shown to inhibit the activity of key enzymes responsible for ROS generation, most notably NADPH oxidases (NOX).[4][7][8] By downregulating the expression and activity of NOX subunits, such as p47phox, this compound effectively curtails a major source of intracellular ROS production.[7][8]

  • Modulation of Pro-survival and Pro-inflammatory Signaling Pathways: this compound influences several signaling cascades that are intricately linked with oxidative stress, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] By modulating these pathways, this compound can suppress inflammatory responses and promote cell survival in the face of oxidative damage.[1][4]

  • Mitochondrial Stabilization: this compound contributes to the maintenance of mitochondrial integrity and function, a critical aspect of ROS homeostasis as mitochondria are a primary site of ROS production.[4]

Quantitative Analysis of this compound's Effects on ROS

The following tables summarize the quantitative data from various studies investigating the efficacy of this compound in reducing ROS and modulating related factors.

Table 1: In Vitro ROS Scavenging and Reduction

Cell Line/SystemInducer of Oxidative StressThis compound ConcentrationOutcomeReference
Bladder Cancer CellsEndogenous100 µMSignificant increase in ROS within 1 hour, which then gradually decreased.[9]
HT-29 Colon Adenocarcinoma CellsEndogenous100 µMSignificantly increased superoxide radical concentrations after 24 hours.[2]
Bovine Endometrial Epithelial CellsNon-Esterified Fatty Acids (NEFA)2.5 µMEffectively attenuated NEFA-induced ROS levels.[10]
HepG2 CellsBenzo[a]pyrene (B[a]P)5 µMReduced intracellular ROS.[11]
H9c2 CardiomyocytesH₂O₂Not specifiedDecreased H₂O₂-induced ROS generation.[12]
Hepatocytestert-Butyl hydroperoxide (t-BHP)Not specifiedBlocked t-BHP-induced ROS production.[3]
Rat AortaAngiotensin IINot specifiedPrevented Angiotensin II-induced superoxide production.[8]
MacrophagesLipopolysaccharide (LPS)Not specifiedDecreased LPS-induced ROS production.[5]

Table 2: IC50 Values for In Vitro Antioxidant Activity

AssayIC50 (µmol/L)Reference
DPPH Radical Scavenging24.61[13]
ABTS Radical Scavenging14.54[13]
Inhibition of Lipid Peroxidation6.67[13]

Table 3: In Vivo Effects on Antioxidant Enzymes and Oxidative Stress Markers

Animal ModelConditionThis compound DosageKey FindingsReference
Rats with Pulmonary Arterial HypertensionMonocrotaline-induced150 mg/kgIncreased SOD activity and decreased MDA content.[7]
Diabetic MiceHigh-Fat Diet/Streptozotocin10 mg/kgReduced MDA and GSSG levels, increased GSH levels.[14]
Diabetic RatsStreptozotocin-induced50 mg/kg and 150 mg/kgSignificantly decreased MDA levels and increased antioxidant enzyme activity (SOD, CAT, GPx).[6]

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is a widely used method for quantifying intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (phenol red-free recommended to reduce background fluorescence)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol for Adherent Cells:

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions.

  • Preparation of DCFH-DA Working Solution: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to a final working concentration (typically 10-25 µM). Protect the solution from light.[15]

  • Cell Treatment: Remove the culture medium from the wells and wash the cells once with warm PBS.

  • Loading with DCFH-DA: Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[16]

  • Washing: Remove the DCFH-DA loading solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Induction of Oxidative Stress (Optional): If investigating the protective effects of this compound, treat the cells with an ROS inducer (e.g., H₂O₂, TBHP) in the presence or absence of various concentrations of this compound for the desired time.

  • Fluorescence Measurement: Add PBS or phenol red-free medium to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[16]

Protocol for Suspension Cells:

  • Cell Preparation: Harvest suspension cells and wash them with PBS by centrifugation.

  • Loading with DCFH-DA: Resuspend the cell pellet in the DCFH-DA working solution and incubate for 30 minutes at 37°C in the dark.[16]

  • Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash the cells with warm PBS.

  • Resuspension and Measurement: Resuspend the cells in PBS or phenol red-free medium and transfer them to a 96-well plate. Measure the fluorescence as described for adherent cells.

Antioxidant Enzyme Activity Assays

The activities of key antioxidant enzymes such as SOD, CAT, and GPx can be measured using commercially available kits or standard spectrophotometric methods.

  • Superoxide Dismutase (SOD) Activity: Typically measured by the inhibition of the reduction of nitroblue tetrazolium (NBT) or cytochrome c by superoxide radicals.

  • Catalase (CAT) Activity: Generally determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.

  • Glutathione Peroxidase (GPx) Activity: Often assayed by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of ROS production.

Isorhamnetin_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Inhibits This compound This compound This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Genes->ROS Neutralizes

Caption: this compound promotes Nrf2 activation and antioxidant gene expression.

Isorhamnetin_MAPK_Pathway cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates This compound This compound This compound->MAPKKK Inhibits p38 p38 MAPK MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis

Caption: this compound modulates ROS-induced MAPK signaling pathways.

Isorhamnetin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ros_source ROS Source Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates NOX NADPH Oxidase (NOX) Akt->NOX Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ROS ROS NOX->ROS

Caption: this compound's inhibitory effect on the PI3K/Akt pathway and ROS production.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of reactive oxygen species production through a variety of interconnected mechanisms. Its ability to not only scavenge ROS directly but also to bolster the cell's own antioxidant defenses and inhibit key ROS-producing enzymes makes it a compelling molecule for further investigation. The quantitative data presented herein provide a solid foundation for its efficacy.

Future research should focus on:

  • In-depth in vivo studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this compound in relevant disease models.

  • Clinical trials to assess the safety and efficacy of this compound in human subjects for conditions associated with oxidative stress.

  • Structure-activity relationship studies to potentially develop more potent and specific derivatives of this compound for targeted therapeutic applications.

This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary data and protocols to advance the study of this compound's role in mitigating oxidative stress.

References

Isorhamnetin: A Technical Guide to its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin, a naturally occurring 3'-O-methylated metabolite of quercetin, has emerged as a significant bioactive flavonoid with potent immunomodulatory and anti-inflammatory properties.[1][2] Extensively found in medicinal plants such as Hippophae rhamnoides L. (Sea Buckthorn) and Ginkgo biloba L., this compound has demonstrated a remarkable capacity to influence a wide array of immune cells and signaling pathways.[2] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates immune responses, supported by quantitative data from pertinent studies and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[3][4] The flavonoid this compound has garnered considerable attention for its ability to mitigate inflammatory processes by targeting crucial molecular pathways.[2][5] Its biological activities extend to antioxidant, anti-cancer, and organ-protective effects, underscoring its potential as a versatile therapeutic agent.[2][4][6] This document synthesizes the current understanding of this compound's role in immunomodulation, with a focus on its effects on key immune cells and the underlying signaling cascades.

Modulation of Innate and Adaptive Immunity by this compound

This compound exerts a profound influence on both the innate and adaptive arms of the immune system. It has been shown to modulate the activity of a variety of immune cells, including macrophages, dendritic cells (DCs), neutrophils, natural killer (NK) cells, and T cells.[5][7]

Macrophages

Macrophages, key players in the innate immune response, are significantly influenced by this compound. It has been demonstrated to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[8] For instance, this compound significantly decreases the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells.[8] Furthermore, it enhances lysosomal proteolysis in murine macrophages, a process crucial for cellular degradation and antigen presentation.[9] In the context of atherosclerosis, this compound has been shown to inhibit oxidized low-density lipoprotein (ox-LDL)-induced apoptosis in THP-1-derived macrophages and reduce lipid deposition.[10]

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that bridge innate and adaptive immunity. This compound has been identified as a potent suppressor of DC maturation and trafficking.[11] This inhibitory effect on DC activation suggests its potential as an immunosuppressive agent in conditions characterized by excessive immune responses.[11][12]

Neutrophils

Neutrophils are abundant innate immune cells involved in the early stages of inflammation. This compound and its glycosides have been shown to diminish the oxidative metabolism of neutrophils, thereby reducing the production of reactive oxygen species (ROS) and subsequent lipid peroxidation.[13][14]

T Cells and Natural Killer (NK) Cells

This compound also modulates the adaptive immune response by affecting T cell and NK cell functions. It has been shown to enhance the generation of T-cells and the activity of NK cells.[5] In a mouse model of vitiligo, this compound was found to protect melanocytes from CD8+ T cell-mediated apoptosis.[15]

Key Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] this compound has been repeatedly shown to inhibit NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][5][16] This inhibition is achieved by preventing the degradation and phosphorylation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[16]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor TLR4 / TNFR Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Isorhamnetin_cyto This compound Isorhamnetin_cyto->IKK Inhibits NFkB_IkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, COX-2) DNA->Genes Induces

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation and cell proliferation.[17][18] this compound has been shown to suppress the phosphorylation of key proteins in the MAPK pathway, thereby inhibiting inflammatory responses.[5][18] This dual inhibition of both MAPK and NF-κB signaling pathways contributes significantly to its anti-inflammatory effects.[5]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor Binds MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Isorhamnetin_cyto This compound Isorhamnetin_cyto->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression TF->Genes Induces

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and apoptosis.[19] this compound has been observed to inhibit the PI3K/Akt/mTOR signaling cascade in breast cancer cells, leading to induced apoptosis.[19] Conversely, in other contexts, such as protecting against macrophage apoptosis, this compound has been shown to activate the PI3K/Akt pathway.[10] This suggests a context-dependent role for this compound in modulating this pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[20][21] this compound has been shown to selectively inhibit the activation of the NLRP3 and AIM2 inflammasomes.[22][23] It achieves this by down-regulating the expression of pro-inflammatory cytokines and inhibiting caspase-1.[22] In a model of acute lung injury, this compound was found to alleviate the condition by regulating pyroptosis mediated by the NLRP3/ASC/caspase-1 axis.[24]

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Maturation Isorhamnetin_cyto This compound Isorhamnetin_cyto->NLRP3 Inhibits Activation

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of this compound on immune responses.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators
Cell LineStimulantThis compound ConcentrationEffectReference
RAW 264.7 MacrophagesLPSDose-dependentDecreased NO and PGE2 production[8]
BV2 MicrogliaLPSNot specifiedDownregulated iNOS and COX-2 expression[16]
BEAS-2B Bronchial Epithelial CellsTNF-α20 and 40 μMDecreased proliferation[5][18]
BEAS-2B Bronchial Epithelial CellsTNF-αNot specifiedReduced expression of IL-1β, IL-6, IL-8, and CXCL10[5][18]
THP-1-derived Macrophagesox-LDL (100 µg/ml)5, 10, and 20 μMIncreased cell viability[10]
HT-29 Colorectal Adenocarcinoma CellsZymosan20-150 μMDecreased IL-8 production[25]
Table 2: In Vivo Effects of this compound on Inflammation
Animal ModelConditionThis compound DosageEffectReference
RatsCarrageenan-induced paw edemaNot specifiedDecreased number of COX-2 positive cells[1]
Type 2 Diabetic RatsDiabetic NephropathyNot specifiedReduced renal inflammation[3]
MiceHigh-fat and high-fructose diet-induced cognitive impairment0.03% and 0.06% w/w in diet for 14 weeksDown-regulated inflammatory cytokines in serum and brain[17]
ApoE-/- MiceAtherosclerosisNot specifiedReduced atherosclerotic plaque size[10][26]
MiceAcute Lung InjuryNot specifiedReduced inflammatory cells, protein leakage, and MPO activity in the lungs[27]

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the immunomodulatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Commonly used cell lines include murine macrophage-like RAW 264.7 cells, human monocytic THP-1 cells (differentiated into macrophages with PMA), human bronchial epithelial BEAS-2B cells, and murine microglial BV2 cells.[8][16][18]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is usually dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

  • Stimulation: To induce an inflammatory response, cells are often treated with stimulants such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[16][18]

Experimental_Workflow_In_Vitro Cell_Culture Immune Cell Culture (e.g., Macrophages, Dendritic Cells) Pretreatment Pre-treatment with this compound (Various Concentrations) Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Pretreatment->Stimulation Incubation Incubation (Defined Time Period) Stimulation->Incubation Analysis Analysis of Immune Responses Incubation->Analysis Cytokine_Analysis Cytokine Measurement (ELISA, RT-PCR) Analysis->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-MAPK, NF-κB) Analysis->Signaling_Analysis Cell_Viability Cell Viability/Apoptosis Assays (MTT, Flow Cytometry) Analysis->Cell_Viability

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The Griess reagent system is commonly used to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are employed to quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum samples from animal studies.[15][28]

  • Real-Time PCR (RT-PCR): RT-PCR is used to measure the mRNA expression levels of inflammatory genes, including iNOS, COX-2, and various cytokines.[15][18]

Western Blotting

Western blotting is a key technique to analyze the expression and phosphorylation status of proteins involved in signaling pathways.[15][18]

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-JNK, p-ERK, p-IκBα, NF-κB p65) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Animal Studies
  • Animal Models: Various animal models are used to study the in vivo effects of this compound, including LPS-induced acute lung injury in mice, carrageenan-induced paw edema in rats, and high-fat diet-fed mice.[1][17][27]

  • Administration: this compound is typically administered orally (gavage) or as a dietary supplement.[17]

  • Outcome Measures: Key outcome measures include histological analysis of tissues, measurement of inflammatory markers in serum and tissues, and assessment of organ function.[3][24]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for a wide range of inflammatory conditions. Its ability to modulate multiple immune cell types and key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, highlights its multifaceted immunomodulatory properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.

References

Methodological & Application

Application Notes and Protocols for Isorhamnetin In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antioxidant agent. These properties are attributed to its ability to modulate key cellular signaling pathways, induce apoptosis, and regulate the cell cycle. This document provides detailed protocols for essential in vitro experiments to evaluate the efficacy of this compound and summarizes key quantitative data from published studies.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 Value
MCF7Breast Cancer72 h~10 µM
T47DBreast Cancer72 h~10 µM
BT474Breast Cancer72 h~10 µM
BT-549Breast Cancer72 h~10 µM
MDA-MB-231Breast Cancer72 h~10 µM
MDA-MB-468Breast Cancer72 h~10 µM
HeLaCervical Cancer72 h54.79 µmol/l[1][2]
NOZGallbladder Cancer48 hConcentration-dependent decrease in viability[3][4]
GBC-SDGallbladder Cancer48 hConcentration-dependent decrease in viability[3][4]
SW-480Colon Cancer24 h / 72 hHigh cytotoxicity (IC50 ≤ 20 μg/mL)[5]
HT-29Colon Cancer24 h / 72 hHigh cytotoxicity (IC50 ≤ 20 μg/mL)[5]
BEL-7402Hepatocellular Carcinoma72 h74.4 µg/mL

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment Condition% of Cells in G0/G1% of Cells in S% of Cells in G2/M
HeLaControlData not specifiedData not specifiedData not specified
HeLa100 µmol/l this compound (24h)DecreasedData not specified5.5-fold increase[1][2]
HeLa100 µmol/l this compound (72h)DecreasedData not specified2.8-fold increase[1][2]
NOZ80 µM this compound (48h)Significantly decreasedData not specifiedSignificantly increased[3][4]
GBC-SD80 µM this compound (48h)Significantly decreasedData not specifiedSignificantly increased[3][4]
Ishikawa60 µM this compound (24h)Data not specified1.27%43.76%[6]

Table 3: Modulation of Key Apoptotic and Signaling Proteins by this compound

Cell LineProteinEffect of this compound Treatment
Bladder Cancer CellsBax/Bcl-2 ratioIncreased[7]
Bladder Cancer CellsCleaved CaspasesIncreased[7]
Breast Cancer Cellsp-Akt, p-mTOR, p-MEK1/2, p-ERK1/2Decreased phosphorylation[8]
Gallbladder Cancer CellsBaxIncreased expression[3][4]
Gallbladder Cancer CellsBcl-2Decreased expression[3][4]
Gallbladder Cancer CellsCleaved Caspases 3 & 9Increased expression[3][4]
Gallbladder Cancer Cellsp-PI3K, p-AKT1Decreased phosphorylation[3][4]

Experimental Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Cell Culture and Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Seed cells in appropriate culture vessels treatment Treat cells with this compound (various concentrations) and controls cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_exp Protein Expression (Western Blot) treatment->protein_exp gene_exp Gene Expression (qRT-PCR) treatment->gene_exp cytokine Cytokine Quantification (ELISA) treatment->cytokine ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify apoptotic cells apoptosis->apoptosis_quant cell_cycle_dist Analyze cell cycle distribution cell_cycle->cell_cycle_dist protein_quant Quantify protein levels protein_exp->protein_quant gene_fold_change Calculate gene expression fold change gene_exp->gene_fold_change cytokine_conc Determine cytokine concentrations cytokine->cytokine_conc

Caption: General experimental workflow for in vitro evaluation of this compound.

PI3K/Akt/mTOR Signaling Pathway

G This compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival. This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

G This compound blocks NF-κB activation, reducing inflammatory gene expression. This compound This compound IKK IKK This compound->IKK IκBα IκBα IKK->IκBα phosphorylates & promotes degradation NF_kB NF-κB IκBα->NF_kB sequesters in cytoplasm Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

References

Isorhamnetin's Impact on Cell Viability: An MTT Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical research. Isorhamnetin, a naturally occurring flavonoid, has garnered significant attention for its anti-cancer properties.[1][2] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method.

The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[3]

Quantitative Data Summary

This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell type and incubation time. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by cell viability assays.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF7Breast Cancer72~10[2]
T47DBreast Cancer72~10[2]
BT474Breast Cancer72~10[2]
BT-549Breast Cancer72~10[2]
MDA-MB-231Breast Cancer72~10[2]
MDA-MB-468Breast Cancer72~10[2]
MCF10A (Normal)Breast Epithelial7238[2]
HT-29Colon Cancer4872[5]
HCT116Colon CancerNot SpecifiedNot Specified[6]
SW480Colon CancerNot SpecifiedNot Specified[6]
NOZGallbladder Cancer48103.8[7]
GBC-SDGallbladder Cancer4887.27[7]
B16F10Melanoma48Dose-dependent reduction[8]
A549Non-small-cell lung cancerNot SpecifiedDose-dependent reduction[1]

Experimental Protocol: this compound MTT Assay

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9][10]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[4][10]

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Isorhamnetin_Prep This compound Dilution Treatment Treat with this compound Isorhamnetin_Prep->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the this compound MTT Assay for Cell Viability.

This compound Signaling Pathway

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][6] One of the critical pathways inhibited by this compound is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[6]

Isorhamnetin_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Isorhamnetin as a Therapeutic Candidate for Inflammatory Bowel Disease: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of isorhamnetin in animal models of Inflammatory Bowel Disease (IBD). The protocols and data presented are compiled from peer-reviewed research and are intended to guide researchers in designing and executing preclinical studies.

Introduction

This compound, an O-methylated flavonol found in various plants, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1] Recent studies have highlighted its potential in mitigating the severity of Inflammatory Bowel Disease (IBD).[1][2][3] This document outlines the use of this compound in two common chemically-induced animal models of IBD: the Dextran Sodium Sulfate (DSS)-induced colitis model, which mimics ulcerative colitis, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which shares features with Crohn's disease.[1][4][5]

The primary mechanism of action for this compound in these models involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor known to play a role in downregulating inflammation.[1][2][3] PXR activation by this compound leads to the suppression of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][2][6] This results in a reduction of pro-inflammatory mediators and subsequent amelioration of colitis symptoms.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in DSS- and TNBS-induced colitis models.

Table 1: Effect of this compound on Disease Activity Index (DAI) and Macroscopic Colon Parameters in DSS-Induced Colitis

Treatment GroupBody Weight Loss (%)Colon Length (cm)Myeloperoxidase (MPO) Activity (U/mg protein)
Control-8.5 ± 0.50.2 ± 0.05
DSS15.2 ± 2.15.8 ± 0.42.8 ± 0.3
DSS + this compound (10 mg/kg)7.5 ± 1.57.2 ± 0.31.5 ± 0.2
DSS + this compound (20 mg/kg)5.1 ± 1.27.8 ± 0.41.1 ± 0.1

*p < 0.05 compared to DSS group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Pro-inflammatory Cytokines and mRNA Expression in DSS-Induced Colitis

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)iNOS mRNA (fold change)COX-2 mRNA (fold change)
Control25 ± 515 ± 41.01.0
DSS150 ± 20120 ± 158.57.2
DSS + this compound (10 mg/kg)80 ± 1265 ± 104.23.8
DSS + this compound (20 mg/kg)55 ± 840 ± 72.11.9

*p < 0.05 compared to DSS group. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis using DSS, a method that causes damage to the colonic epithelium, leading to an inflammatory response that resembles human ulcerative colitis.[7][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

  • Animal balance

  • Calipers

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Control group: Receive regular drinking water and vehicle.

    • DSS group: Receive DSS in drinking water and vehicle.

    • DSS + this compound groups: Receive DSS in drinking water and this compound at different doses (e.g., 10 mg/kg and 20 mg/kg).

  • Induction of Colitis:

    • Prepare a 3% (w/v) DSS solution in drinking water.

    • Provide the DSS solution to the DSS and DSS + this compound groups as their sole source of drinking water for 7 consecutive days. The control group receives regular drinking water.

  • This compound Administration:

    • Suspend this compound in the vehicle.

    • Administer this compound or vehicle daily via oral gavage for the 7 days of DSS treatment.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • On day 8, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis, MPO assay, and measurement of cytokine levels and mRNA expression.

Protocol 2: TNBS-Induced Colitis in Mice

This protocol details the induction of colitis using TNBS, which elicits a T-cell-mediated immune response, creating a model with features similar to Crohn's disease.[4][5][9]

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Phosphate-buffered saline (PBS)

  • Catheter

Procedure:

  • Acclimatization: Acclimate mice for at least one week.

  • Grouping: Divide mice into groups as described in Protocol 1.

  • Induction of Colitis:

    • Fast the mice for 24 hours before induction.

    • Anesthetize the mice.

    • Prepare a 5% TNBS solution in 50% ethanol.

    • Slowly instill 100 µL of the TNBS solution into the colon via a catheter inserted 4 cm from the anus.

    • Keep the mice in a head-down position for 1 minute to ensure the distribution of the TNBS solution.

    • The control group receives an equal volume of 50% ethanol without TNBS.

  • This compound Administration:

    • Administer this compound or vehicle orally once daily, starting on the day of TNBS instillation and continuing for 3-5 days.

  • Monitoring:

    • Monitor body weight daily.

  • Termination and Sample Collection:

    • Euthanize the mice 3-5 days after TNBS administration.

    • Collect and process colon tissue as described in Protocol 1.

Mandatory Visualization

Isorhamnetin_Signaling_Pathway This compound This compound PXR PXR (Pregnane X Receptor) This compound->PXR Activates NFkB_Inhibition NF-κB Inhibition PXR->NFkB_Inhibition Leads to IkBa_Phosphorylation ↓ IκBα Phosphorylation NFkB_Inhibition->IkBa_Phosphorylation p65_Phosphorylation ↓ p65 Phosphorylation NFkB_Inhibition->p65_Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Inhibition->Pro_inflammatory_Genes Suppresses TNFa ↓ TNF-α Pro_inflammatory_Genes->TNFa IL6 ↓ IL-6 Pro_inflammatory_Genes->IL6 iNOS ↓ iNOS Pro_inflammatory_Genes->iNOS COX2 ↓ COX-2 Pro_inflammatory_Genes->COX2 Inflammation ↓ Inflammation Pro_inflammatory_Genes->Inflammation Reduces

Caption: this compound signaling pathway in mitigating IBD.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Grouping Start->Grouping Induction IBD Induction (DSS or TNBS) Grouping->Induction Treatment Daily this compound Administration (Oral) Induction->Treatment Monitoring Daily Monitoring (Body Weight, DAI) Treatment->Monitoring Termination Euthanasia & Sample Collection Monitoring->Termination Analysis Analysis: - Colon Length - MPO Activity - Cytokine Levels - mRNA Expression - Histology Termination->Analysis

Caption: General experimental workflow for IBD animal models.

References

Application Note and Protocol: Quantifying the Modulatory Effects of Isorhamnetin on Cytokine Production Using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A key aspect of its anti-inflammatory mechanism is the modulation of cytokine production. This compound has been shown to suppress the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4][5] This application note provides a comprehensive overview and a detailed protocol for measuring the effect of this compound on cytokine levels using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA). It is important to note that while this compound is the compound being studied, the ELISA is performed using kits specific to the cytokines of interest (e.g., IL-6 ELISA, TNF-α ELISA) to quantify its effects.

Data Presentation: Effects of this compound on Cytokine Production

The following table summarizes quantitative data from various studies investigating the impact of this compound on cytokine production, as measured by ELISA.

Cell Type/ModelStimulantThis compound ConcentrationTarget CytokineObserved EffectReference
BV2 microgliaLipopolysaccharide (LPS)Not specifiedTNF-α, IL-1βSignificant suppression of production and expression[3]
Bovine Endometrial Epithelial Cells (bEECs)Non-Esterified Fatty Acids (NEFA)2.5 µMIL-1β, IL-6, TNF-αRemarkable decrease in cytokine levels[4]
RAW 264.7 macrophages & mouse modelLipopolysaccharide (LPS)Not specifiedTNF-α, IL-1β, IL-6Markedly decreased cytokine concentrations[5]
Human Colorectal Adenocarcinoma HT-29 CellsZymosan (for induced inflammation)20-150 µMInterleukin-8 (IL-8)Significantly decreased production[6]
Murine Macrophages (RAW264.7)Prevotella intermedia LPSNot specifiedInterleukin-6 (IL-6)Significant downregulation of production and mRNA expression[7]

Signaling Pathway Modulation by this compound

This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways involved in the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central target.[1][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and subsequent cytokine production.[3] Other pathways, such as the PI3K/Akt and MAPK pathways, are also modulated by this compound.[2][8]

Isorhamnetin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IkBa_NFkB->IkBa Degradation IkBa_NFkB->NFkB Release

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

The general workflow for assessing the impact of this compound on cytokine production involves cell culture, treatment with an inflammatory stimulus and this compound, collection of cell culture supernatants, and subsequent analysis by ELISA.

ELISA_Workflow A 1. Cell Seeding Seed cells (e.g., RAW 264.7 macrophages) in 96-well plates and culture overnight. B 2. Treatment Pre-treat cells with various concentrations of this compound for a defined period. A->B C 3. Stimulation Add inflammatory stimulus (e.g., LPS) to induce cytokine production. Include appropriate controls. B->C D 4. Incubation Incubate for a specified time (e.g., 24 hours) to allow cytokine secretion. C->D E 5. Sample Collection Centrifuge the plate and collect the cell culture supernatant. D->E F 6. Cytokine ELISA Perform sandwich ELISA on supernatants to quantify the cytokine of interest. E->F G 7. Data Analysis Calculate cytokine concentrations based on the standard curve and compare treatment groups. F->G

Caption: Experimental workflow for cytokine measurement.

Detailed Experimental Protocol: Sandwich ELISA for Cytokine Measurement

This protocol provides a generalized procedure for a sandwich ELISA to measure a specific cytokine (e.g., TNF-α or IL-6) in cell culture supernatants following treatment with this compound. Commercially available ELISA kits should always be used according to the manufacturer's specific instructions, as incubation times and reagent concentrations may vary.

Materials:

  • ELISA kit for the target cytokine (containing capture antibody, detection antibody, streptavidin-HRP, standard recombinant cytokine, and substrate solution)

  • This compound (CAS 480-19-3)[9]

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)

  • 96-well high-binding ELISA plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)[10]

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Multichannel pipettes and sterile tips

Procedure:

Part 1: Cell Culture and Treatment

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) into a 96-well cell culture plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO and further dilute to desired working concentrations (e.g., 1 µM to 50 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of this compound. Also, prepare a vehicle control group with the same final concentration of DMSO. Incubate for 1-2 hours.

  • Stimulation: Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.

Part 2: Cytokine ELISA Protocol (Sandwich Method) [10][11][12]

  • Plate Coating: Dilute the capture antibody in coating buffer to the concentration recommended by the kit manufacturer. Add 100 µL to each well of a high-binding 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with 200 µL/well of Wash Buffer. After the final wash, add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation: Wash the plate again 3 times. Prepare a serial dilution of the recombinant cytokine standard as per the kit instructions (e.g., from 2000 pg/mL down to 31.2 pg/mL). Add 100 µL of the standards and the collected cell culture supernatants (samples) to the appropriate wells. Seal the plate and incubate for 2 hours at RT.

  • Detection Antibody: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 1 hour at RT.

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Seal the plate, cover it to protect from light, and incubate for 30 minutes at RT.

  • Substrate Development: Wash the plate 5 times, ensuring all buffer is removed. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve (typically a four-parameter logistic curve fit) to determine the concentration of the cytokine in each sample.

  • Compare the cytokine concentrations between the control groups and the this compound-treated groups to evaluate the dose-dependent effect of this compound on cytokine production.

The use of cytokine-specific ELISA is a robust and reliable method for quantifying the anti-inflammatory effects of this compound. By following a systematic workflow and a detailed ELISA protocol, researchers can accurately determine the modulatory impact of this flavonoid on key inflammatory mediators. This information is crucial for professionals in research and drug development who are exploring the therapeutic potential of this compound for inflammatory diseases.

References

Unveiling Cellular Responses: Western Blot Analysis of Isorhamnetin-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the molecular effects of Isorhamnetin, a naturally occurring flavonoid, on cellular signaling pathways. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Western blotting is a powerful technique to elucidate the mechanisms underlying these effects by detecting changes in the expression and phosphorylation status of key proteins involved in critical signaling cascades.

This guide details the protocols for cell treatment, lysate preparation, protein quantification, and Western blot analysis. It also presents a summary of quantitative data from published studies, showcasing this compound's impact on major signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways. Furthermore, visual representations of these pathways and the experimental workflow are provided to facilitate a deeper understanding of the experimental design and the biological implications of this compound treatment.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the expression and phosphorylation of key signaling proteins as determined by Western blot analysis in various cell lines.

Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway

Cell LineTreatment ConditionTarget ProteinChange in Expression/PhosphorylationReference
Gallbladder Cancer (NOZ, GBC-SD)40, 60, 80 µM this compound for 48hp-PI3KDose-dependent decrease[3]
Gallbladder Cancer (NOZ, GBC-SD)40, 60, 80 µM this compound for 48hp-AktDose-dependent decrease[3]
Gallbladder Cancer (NOZ, GBC-SD)40, 60, 80 µM this compound for 48hBAXDose-dependent increase[3]
Gallbladder Cancer (NOZ, GBC-SD)40, 60, 80 µM this compound for 48hBcl-2Dose-dependent decrease[3]
Gallbladder Cancer (NOZ, GBC-SD)40, 60, 80 µM this compound for 48hCleaved Caspase-3Dose-dependent increase[3]
Gallbladder Cancer (NOZ, GBC-SD)40, 60, 80 µM this compound for 48hCleaved PARPDose-dependent increase[3]
Breast Cancer (MCF7, MDA-MB-468)This compoundp-AktDecreased[4]
Breast Cancer (MCF7, MDA-MB-468)This compoundp-mTORDecreased[4]
Colon Cancer (SW480, HT-29)20, 40 µmol/l this compound for 24hp-Akt (ser473)Dose-dependent decrease[5]
Melanoma (B16F10)100 µmol/L this compoundTotal PI3KMarkedly decreased[6]
Melanoma (B16F10)100 µmol/L this compoundp-AktMarkedly decreased[6]
INS-1 β-cells4 µM this compound + LY294002p-PI3KSignificantly reversed reduction by LY294002[7]
SH-SY5Y cellsThis compoundp-AktIncreased[8]
SH-SY5Y cellsThis compoundp-mTORIncreased[8]

Table 2: Effect of this compound on the MAPK Signaling Pathway

Cell LineTreatment ConditionTarget ProteinChange in Expression/PhosphorylationReference
Bovine Endometrial Epithelial Cells2.5 µM this compound + NEFAp-ERKRemarkably reduced[9]
Bovine Endometrial Epithelial Cells2.5 µM this compound + NEFAp-JNKRemarkably reduced[9]
Bovine Endometrial Epithelial Cells2.5 µM this compound + NEFAp-p38Remarkably reduced[9]
Human Bronchial Epithelial (BEAS-2B)This compound + TNF-αp-ERKInhibited[10]
Human Bronchial Epithelial (BEAS-2B)This compound + TNF-αp-JNKInhibited[10]
Human Bronchial Epithelial (BEAS-2B)This compound + TNF-αp-p38Inhibited[10]
Breast Cancer (MCF7, MDA-MB-468)This compoundp-MEK1Decreased[4]
Breast Cancer (MCF7, MDA-MB-468)This compoundp-ERK1/2Decreased[4]
Gastric Adenocarcinoma (HGC-27)This compoundMAPK14Significantly inhibited[11]
Gastric Adenocarcinoma (HGC-27)This compoundp-mTORInhibited[11]

Table 3: Effect of this compound on the NF-κB Signaling Pathway

Cell LineTreatment ConditionTarget ProteinChange in Expression/PhosphorylationReference
DSS-induced Colitis Mice ColonThis compoundp-IκBαBlocked[1]
DSS-induced Colitis Mice ColonThis compoundIκBα degradationBlocked[1]
DSS-induced Colitis Mice ColonThis compoundp-NF-κB p65Blocked[1]
Breast Cancer (MCF7, MDA-MB-468)This compoundNuclear NF-κB p65Decreased[4]
Breast Cancer (MCF7, MDA-MB-468)This compoundCytosolic NF-κB p65Increased[4]
Breast Cancer (MCF7, MDA-MB-468)This compoundIκBIncreased[4]
BV2 MicrogliaThis compound + LPSIκB-α phosphorylationInhibited[2]
BV2 MicrogliaThis compound + LPSIκB-α degradationInhibited[2]
BV2 MicrogliaThis compound + LPSNF-κB p65 nuclear translocationBlocked[2]
Human Bronchial Epithelial (BEAS-2B)This compound + TNF-αNF-κB phosphorylationInhibited[10]

Experimental Protocols

A detailed methodology for the Western blot analysis of this compound-treated cell lysates is provided below.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line in appropriate culture dishes or plates and allow them to adhere and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound or the vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Cell Lysate Preparation
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells.[12][13] Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[14]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[14] If the lysate is viscous due to DNA, sonicate it briefly on ice.[15]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Concentration Determination (Bradford Assay)
  • Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[16][17]

  • Sample Preparation: Dilute a small aliquot of the cell lysate with PBS or the same buffer used for the standards.

  • Assay: Add Bradford reagent to both the standards and the diluted lysate samples.[18] After a short incubation at room temperature, measure the absorbance at 595 nm using a spectrophotometer.[16][19]

  • Concentration Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use the standard curve to determine the protein concentration of the cell lysates.[17]

SDS-PAGE and Western Blotting
  • Sample Preparation for Loading: Mix a calculated volume of cell lysate (containing 10-50 µg of protein) with an equal volume of 2X Laemmli sample buffer.[13] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15]

  • Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21] This can be done using a wet or semi-dry transfer system.[20] Ensure good contact between the gel and the membrane and remove any air bubbles.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4] The primary antibody is specific to the target protein.

  • Washing: Wash the membrane three to six times with TBST for 5-10 minutes each to remove unbound primary antibody.[4][15]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4][15] The secondary antibody binds to the primary antibody.

  • Final Washes: Repeat the washing steps to remove unbound secondary antibody.[15]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[4] The HRP on the secondary antibody will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[15] The intensity of the bands corresponds to the amount of target protein.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification (Bradford Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Detection & Imaging sec_ab->detection analysis Data Analysis detection->analysis

A streamlined workflow for Western blot analysis.

G cluster_pi3k PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_related Bcl-2 Family (Bax, Bcl-2) Caspases Akt->Apoptosis_related inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's inhibitory effect on the PI3K/Akt pathway.

G cluster_mapk MAPK Signaling Pathway This compound This compound MEK MEK This compound->MEK inhibits JNK JNK This compound->JNK inhibits p38 p38 This compound->p38 inhibits MAPKKK MAPKKK MAPKKK->MEK MAPKKK->JNK MAPKKK->p38 ERK ERK MEK->ERK Inflammation_Apoptosis Inflammation Apoptosis Proliferation ERK->Inflammation_Apoptosis JNK->Inflammation_Apoptosis p38->Inflammation_Apoptosis

This compound's modulation of the MAPK signaling cascade.

G cluster_nfkb NF-κB Signaling Pathway This compound This compound IKK IKK This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression regulates

Inhibition of the NF-κB pathway by this compound.

References

Isorhamnetin Nanoformulation for Improved Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin, a naturally occurring flavonoid, has garnered significant attention for its therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, which are critical in the pathogenesis of various diseases.[2] However, the clinical translation of this compound is hampered by its poor aqueous solubility and low bioavailability.

Nanoformulation strategies offer a promising approach to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound.[3] Encapsulating this compound into nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes can improve its pharmacokinetic profile, leading to enhanced therapeutic efficacy.[3] These advanced delivery systems can facilitate targeted accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby minimizing systemic toxicity.[4]

These application notes provide an overview of this compound nanoformulations, including their characterization, and detailed protocols for their preparation and evaluation.

Data Presentation: Physicochemical Properties of Flavonoid Nanoformulations

The following tables summarize quantitative data for various flavonoid nanoformulations, providing a reference for the expected characteristics of this compound-based nanoparticles.

Table 1: Physicochemical Characterization of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Quercetin-SLNs85.5Not Reported-22.597.6

Data adapted from a study on Quercetin-loaded SLNs for breast cancer therapy.[5]

Table 2: Characterization of Fisetin-Loaded PLGA Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Optimized Fisetin-PLGA NPs187.90.121-29.279.3

Data from a study on Fisetin-loaded PLGA nanoparticles for improved oral delivery.[6]

Table 3: Pharmacokinetic Parameters of this compound and its Metabolites in Rats

AnalyteTmax (h)Cmax (ng/mL)AUC (ng/mL*h)
This compoundNot ReportedNot ReportedNot Reported
Quercetin (metabolite)Not ReportedNot ReportedNot Reported

While specific pharmacokinetic data for this compound nanoformulations is limited in the reviewed literature, studies on related flavonoid nanoformulations have shown significant improvements in Cmax and AUC compared to the free drug.[1][7] A study on a water-soluble preparation of this compound for intravenous administration in rats showed a rapid initial distribution phase (t1/2α: 5.7 ± 4.3 min) and a slower elimination phase (t1/2β: 61 ± 47.5 min).[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the synthesis of this compound-loaded chitosan nanoparticles using the ionic gelation method.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution to remove any undissolved particles.

  • Preparation of this compound Solution:

    • Dissolve 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., ethanol or DMSO).

  • Encapsulation of this compound:

    • Add the this compound solution dropwise to the chitosan solution under continuous magnetic stirring.

    • Stir the mixture for 1 hour at room temperature.

  • Formation of Nanoparticles:

    • Prepare a 0.1% (w/v) TPP solution in deionized water.

    • Add the TPP solution dropwise to the chitosan-isorhamnetin mixture under constant stirring.

    • Continue stirring for 30 minutes to allow for the formation of nanoparticles.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove any unentrapped this compound and other reagents.

  • Lyophilization (Optional):

    • For long-term storage, freeze-dry the purified nanoparticle suspension.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method for evaluating the in vitro release of this compound from nanoformulations using a dialysis bag method.

Materials:

  • This compound-loaded nanoformulation

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis bags (with appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Dialysis Samples:

    • Disperse a known amount of this compound-loaded nanoformulation in 2 mL of PBS.

    • Transfer the suspension into a pre-soaked dialysis bag and seal both ends.

  • Release Study:

    • Immerse the dialysis bag in 50 mL of PBS (pH 7.4 or 5.5) in a beaker.

    • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

    • Replace the withdrawn volume with 1 mL of fresh PBS to maintain sink conditions.

  • Quantification of Released this compound:

    • Analyze the collected samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound or by HPLC for more accurate quantification.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point.

    • Plot the cumulative release percentage against time to obtain the drug release profile.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound nanoformulations on cancer cell lines (e.g., MCF-7, A549) using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound nanoformulation and free this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound nanoformulation and free this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds.

    • Include wells with untreated cells as a control.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Protocol 4: Cellular Uptake Study by Flow Cytometry

This protocol details a method to quantify the cellular uptake of fluorescently labeled this compound nanoformulations.

Materials:

  • Fluorescently labeled this compound nanoformulation (e.g., loaded with a fluorescent dye like coumarin-6)

  • Cancer cell line (e.g., A549)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the fluorescently labeled this compound nanoformulation at a specific concentration for different time points (e.g., 1, 2, 4 hours).

  • Cell Harvesting:

    • After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in 1 mL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of at least 10,000 cells per sample.

    • Use untreated cells as a negative control to set the baseline fluorescence.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the treated cells.

    • Compare the fluorescence intensity at different time points to determine the kinetics of cellular uptake.

Visualizations

Signaling Pathways of this compound

Isorhamnetin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Nanoformulation Development and Evaluation

Nanoformulation_Workflow Start Start: This compound Preparation Nanoformulation Preparation Start->Preparation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Preparation->Characterization InVitro In Vitro Studies Characterization->InVitro Release Drug Release InVitro->Release Cytotoxicity Cytotoxicity InVitro->Cytotoxicity Uptake Cellular Uptake InVitro->Uptake InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo End End: Improved Drug Delivery InVivo->End

Caption: Workflow for this compound nanoformulation.

Cellular Uptake Mechanisms of Nanoparticles

Cellular_Uptake Nanoparticle This compound Nanoformulation CellMembrane Cell Membrane Nanoparticle->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Lysosome->Cytoplasm

Caption: Cellular uptake pathways for nanoparticles.

References

High-Throughput Screening for Isorhamnetin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin, a naturally occurring 3'-O-methylated flavonol, has garnered significant attention in biomedical research for its diverse pharmacological properties.[1][2][3] Extracted from various plants, including Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba, this compound has demonstrated potent anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][4] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, making it a promising candidate for drug discovery and development.[4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize the bioactivity of this compound and its derivatives. The protocols are tailored for anticancer, anti-inflammatory, and antioxidant screening campaigns.

Data Presentation: Quantitative Bioactivity of this compound

The following table summarizes the quantitative data on the bioactivity of this compound from various in vitro studies.

BioactivityAssayCell Line/SystemResult (IC50/EC50)Reference
Anticancer Cell Viability (CCK-8)MCF7 (Breast Cancer)~10 µM[6]
Cell Viability (CCK-8)T47D (Breast Cancer)~10 µM[6]
Cell Viability (CCK-8)BT474 (Breast Cancer)~10 µM[6]
Cell Viability (CCK-8)BT-549 (Breast Cancer)~10 µM[6]
Cell Viability (CCK-8)MDA-MB-231 (Breast Cancer)~10 µM[6]
Cell Viability (CCK-8)MDA-MB-468 (Breast Cancer)~10 µM[6]
Cell ViabilitySW-480 (Colon Cancer)IC25: 0.8 ± 0.04 µg/mL (24h)[7]
Cell ViabilityHT-29 (Colon Cancer)IC25: 13.04 ± 0.17 µg/mL (24h)[7]
Cell ViabilityBEL-7402 (Hepatocellular Carcinoma)74.4 ± 1.13 µg/mL (72h)[8]
Cell ViabilityT24 (Bladder Cancer)127.86 µM
Cell Viability5637 (Bladder Cancer)145.75 µM
Antioxidant DPPH Radical ScavengingCell-free24.61 µmol/L[9]
ABTS Radical ScavengingCell-free14.54 µmol/L[9]
Lipid Peroxidation InhibitionCell-free (rat liver mitochondria)6.67 µmol/L[9]
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7 Macrophages-[10]
TNF-α ProductionBEAS-2B (Bronchial Epithelial)-[2]
IL-6 ProductionBEAS-2B (Bronchial Epithelial)-[2]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and oxidative stress response.

PI3K_Akt_mTOR_Pathway cluster_0 Inhibition cluster_1 Activation Cascade This compound This compound PI3K PI3K This compound->PI3K This compound->PI3K Akt Akt PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

MAPK_ERK_Pathway cluster_0 Inhibition cluster_1 Activation Cascade This compound This compound MEK MEK This compound->MEK This compound->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation ERK->Proliferation

MAPK/ERK Signaling Pathway Inhibition by this compound.

NFkB_Pathway cluster_0 Inhibition This compound This compound IKK IKK This compound->IKK This compound->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Nrf2_Pathway cluster_0 Activation This compound This compound Keap1 Keap1 This compound->Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2->Nucleus ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Cell_Viability_Workflow Start Start Seed Seed cancer cells in 384-well plates Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_Reagent Add ATP detection reagent Incubate2->Add_Reagent Incubate3 Incubate (10 min, RT) Add_Reagent->Incubate3 Read Measure luminescence Incubate3->Read Analyze Analyze data (IC50 determination) Read->Analyze End End Analyze->End TNFa_Inhibition_Workflow Start Start Seed Seed THP-1 cells in 384-well plates Start->Seed Treat Add this compound (serial dilutions) Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate1 Incubate (18-24h) Stimulate->Incubate1 Add_Reagents Add HTRF reagents Incubate1->Add_Reagents Incubate2 Incubate (2-4h, RT) Add_Reagents->Incubate2 Read Measure TR-FRET Incubate2->Read Analyze Analyze data (EC50 determination) Read->Analyze End End Analyze->End ROS_Scavenging_Workflow Start Start Seed Seed cells in 384-well plates Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (1-2h) Treat->Incubate2 Induce_ROS Induce ROS (e.g., H2O2) Incubate2->Induce_ROS Add_Probe Add DHE probe Induce_ROS->Add_Probe Incubate3 Incubate (30 min) Add_Probe->Incubate3 Wash Wash cells Incubate3->Wash Read Measure fluorescence Wash->Read Analyze Analyze data (% ROS reduction) Read->Analyze End End Analyze->End

References

Isorhamnetin in Diabetic Neuropathy Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that leads to pain, numbness, and other sensory disturbances. Current treatment options are limited and often provide only symptomatic relief. Isorhamnetin, a naturally occurring flavonoid found in various plants, has emerged as a promising therapeutic candidate due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of diabetic neuropathy, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation: Efficacy of this compound in Animal Models

The therapeutic effects of this compound have been evaluated in multiple studies using streptozotocin (STZ)-induced diabetic animal models. The following tables summarize the key quantitative findings from this research.

Animal Model This compound Dosage Treatment Duration Key Efficacy Outcomes Reference
STZ-induced diabetic mice10-100 mg/kg (oral)5 weeks (single or multiple doses)Reversed reduced pain threshold in a dose-dependent manner.[1]
STZ-induced diabetic rats10 mg/kg (intraperitoneal)12 weeksSignificantly reduced pain, decreased blood glucose, and increased body weight.[2]
High-Fat Diet/STZ-induced diabetic mice10 mg/kg (oral)10 daysReduced elevated serum glucose and insulin levels; improved insulin resistance.[3]
STZ-induced diabetic rats50 and 150 mg/kg (oral)21 daysShowed cardioprotective effects by reducing oxidative stress and inflammation.
Biomarker Animal Model This compound Dosage Treatment Duration Effect on Biomarker Level Reference
Oxidative Stress
Malondialdehyde (MDA)High-Fat Diet/STZ-induced diabetic mice10 mg/kg10 daysSignificantly reduced elevated MDA levels.[4]
Glutathione (GSH)High-Fat Diet/STZ-induced diabetic mice10 mg/kg10 daysSignificantly increased reduced GSH levels.[4]
Inflammation
Tumor Necrosis Factor-alpha (TNF-α)STZ-induced diabetic rats10 mg/kg12 weeksInhibited inflammation.[2]
Interleukin-6 (IL-6)High-Fat Diet/STZ-induced diabetic mice10 mg/kg10 daysSignificantly reduced elevated IL-6 levels.[4]
Signaling Molecules
Phosphorylated CREB (p-CREB)STZ-induced diabetic mice100 mg/kg (single or multiple doses)5 weeksSuppressed heightened spinal p-CREB levels.[1]
GLUT4 and p-AMPK-αHigh-Fat Diet/STZ-induced diabetic mice10 mg/kg10 daysUpregulated protein content in skeletal muscle.

Experimental Protocols

Induction of Diabetic Neuropathy using Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rodents using a single high dose of STZ, a chemical toxic to pancreatic β-cells.[5][6]

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Saline solution (0.9% NaCl), sterile

  • Syringes and needles (26-28G)

  • Animal scale

  • Glucometer and test strips

Procedure:

  • Animal Preparation: House male Wistar rats or Swiss albino mice under standard laboratory conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the animals for 12-18 hours prior to STZ injection to enhance its diabetogenic effect.[1] Water should be available ad libitum.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold, sterile citrate buffer (pH 4.5) to the desired concentration (e.g., for a 60 mg/kg dose in rats). Protect the solution from light.

  • STZ Administration: Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution.[2] The dosage may vary depending on the animal model and study design (e.g., 60 mg/kg for rats, 150-200 mg/kg for mice).[1][2]

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection from a tail vein blood sample using a glucometer. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be included in the study.

  • Development of Neuropathy: Allow 4-5 weeks for the development of diabetic neuropathy before initiating treatment with this compound.[1]

Assessment of Mechanical Allodynia using the Von Frey Test

This test measures the paw withdrawal threshold in response to a mechanical stimulus, indicating the level of mechanical sensitivity.

Materials:

  • Von Frey filaments with varying calibrated bending forces (in grams)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimatization: Place individual animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.[7]

  • Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and progressively increasing the force.

  • Response: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: The paw withdrawal threshold is determined as the lowest force of the filament that elicits a withdrawal response in at least 50% of the applications.

Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines in serum or tissue homogenates.

Materials:

  • ELISA kits for TNF-α and IL-6 (species-specific)

  • Microplate reader

  • Blood collection tubes or tissue homogenization buffer

  • Centrifuge

Procedure:

  • Sample Collection: Collect blood samples via cardiac puncture or from the tail vein and process to obtain serum. For tissue analysis, perfuse the animal with saline, collect the tissue of interest (e.g., spinal cord, sciatic nerve), and homogenize in an appropriate buffer.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a microplate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Assessment of Oxidative Stress (MDA and GSH Levels)

This protocol describes the measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation and reduced glutathione (GSH) as a key antioxidant.

Materials:

  • Commercial assay kits for MDA and GSH

  • Spectrophotometer or fluorometer

  • Tissue homogenization buffer

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare tissue homogenates or serum samples as described for the ELISA protocol.

  • Assay Performance: Follow the specific instructions provided with the commercial MDA and GSH assay kits. These assays are typically colorimetric or fluorometric.

  • Data Analysis: Measure the absorbance or fluorescence using a spectrophotometer or fluorometer. Calculate the levels of MDA and GSH in the samples based on the standard curves provided with the kits.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action in Diabetic Neuropathy

This compound is believed to exert its therapeutic effects in diabetic neuropathy through the modulation of several key signaling pathways involved in pain, inflammation, and oxidative stress.

Isorhamnetin_Mechanism cluster_upstream Hyperglycemia-Induced Stress cluster_this compound This compound Intervention cluster_pathways Modulated Signaling Pathways cluster_downstream Cellular Outcomes Hyperglycemia Hyperglycemia ROS Oxidative Stress (ROS) Hyperglycemia->ROS Inflammation Inflammation Hyperglycemia->Inflammation CREB CREB Pathway Hyperglycemia->CREB NFkB NF-κB Pathway ROS->NFkB Inflammation->NFkB This compound This compound This compound->NFkB Inhibits This compound->CREB Inhibits p-CREB AMPK AMPK/GLUT4 Pathway This compound->AMPK Activates PI3K PI3K/Akt Pathway This compound->PI3K Activates Inflammatory_Cytokines ↓ Inflammatory Cytokines NFkB->Inflammatory_Cytokines Pain ↓ Neuropathic Pain CREB->Pain Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake PI3K->Glucose_Uptake Inflammatory_Cytokines->Pain Oxidative_Damage ↓ Oxidative Damage Oxidative_Damage->Pain

Caption: Proposed mechanism of this compound in diabetic neuropathy.

Experimental Workflow for Evaluating this compound

A typical experimental workflow for assessing the efficacy of this compound in an animal model of diabetic neuropathy is outlined below.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization stz_induction STZ-induced Diabetes acclimatization->stz_induction confirm_diabetes Confirmation of Diabetes (Blood Glucose > 250 mg/dL) stz_induction->confirm_diabetes neuropathy_dev Neuropathy Development (4-5 weeks) confirm_diabetes->neuropathy_dev treatment_groups Group Allocation: - Vehicle Control - this compound (various doses) - Positive Control neuropathy_dev->treatment_groups isorhamnetin_admin This compound Administration (e.g., daily oral gavage) treatment_groups->isorhamnetin_admin behavioral_tests Behavioral Testing (e.g., Von Frey Test) isorhamnetin_admin->behavioral_tests biochemical_assays Biochemical Assays (Blood, Spinal Cord, Sciatic Nerve) behavioral_tests->biochemical_assays elisa ELISA (TNF-α, IL-6) biochemical_assays->elisa oxidative_stress_assays Oxidative Stress Assays (MDA, GSH) biochemical_assays->oxidative_stress_assays western_blot Western Blot (p-CREB, etc.) biochemical_assays->western_blot data_analysis Statistical Analysis and Interpretation elisa->data_analysis oxidative_stress_assays->data_analysis western_blot->data_analysis

Caption: General experimental workflow for this compound studies.

Key Signaling Pathways in Detail

Hyperglycemia-induced oxidative stress and inflammation activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway.

NFkB_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Proinflammatory_Cytokines Pro-inflammatory Cytokines Proinflammatory_Cytokines->IKK This compound This compound This compound->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB_complex NF-κB-IκB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation NFkB_IkB_complex->NFkB_p65_p50 Releases Gene_Transcription Gene Transcription (TNF-α, IL-6) NFkB_translocation->Gene_Transcription

Caption: NF-κB signaling pathway and this compound's inhibitory role.

The cAMP response element-binding protein (CREB) is implicated in neuronal plasticity and pain perception. This compound has been observed to suppress the phosphorylation of CREB in the spinal cord of diabetic animals.[1][8]

CREB_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_neuron Spinal Cord Neuron Nociceptive_Stimuli Nociceptive Stimuli (from diabetic neuropathy) PKA PKA Nociceptive_Stimuli->PKA This compound This compound pCREB p-CREB This compound->pCREB Suppresses CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (related to pain sensitization) pCREB->Gene_Expression

Caption: CREB signaling in neuropathic pain and its modulation by this compound.

This compound can activate the AMP-activated protein kinase (AMPK) pathway, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in skeletal muscle and potentially alleviating hyperglycemia.[4]

AMPK_GLUT4_Pathway cluster_activator Activator cluster_cell Skeletal Muscle Cell This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation GLUT4_vesicles GLUT4 Vesicles pAMPK->GLUT4_vesicles Promotes GLUT4_translocation GLUT4 Translocation to Cell Membrane GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound's activation of the AMPK/GLUT4 pathway.

The PI3K/Akt pathway is a crucial regulator of cell survival and metabolism. This compound may activate this pathway, contributing to its neuroprotective and glucose-regulating effects.

PI3K_Akt_Pathway cluster_activator Activator cluster_cell Neuron / Muscle Cell This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Cell_Survival ↑ Cell Survival pAkt->Cell_Survival Glucose_Metabolism ↑ Glucose Metabolism pAkt->Glucose_Metabolism

Caption: The role of the PI3K/Akt pathway in this compound's effects.

References

Application Notes: Isorhamnetin Encapsulation in Phospholipid Complexes for Enhanced Bioavailability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhamnetin, a naturally occurring flavonoid found in plants like Hippophae rhamnoides L., exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects[1]. However, its therapeutic potential is significantly hindered by poor water solubility, which limits its absorption, bioavailability, and overall clinical utility[2]. Encapsulation of this compound into phospholipid complexes, often referred to as phytosomes, presents a promising strategy to overcome these limitations. This technology involves the formation of a complex where this compound molecules are anchored to the polar head of phospholipids through non-covalent bonds, creating a lipid-compatible molecular assembly. This structure enhances the absorption and systemic bioavailability of this compound by improving its solubility and ability to permeate biological membranes[3].

These application notes provide a comprehensive overview of the preparation, characterization, and evaluation of this compound-phospholipid complexes (ISO-PC), offering researchers and drug development professionals detailed protocols and quantitative data to support the advancement of this effective delivery system.

Quantitative Data Summary

The formation of an this compound-phospholipid complex (ISO-PC) significantly enhances the physicochemical properties and bioavailability of this compound. The following tables summarize the key quantitative improvements reported in the literature.

Table 1: Optimized Preparation Parameters for this compound-Phospholipid Complex (ISO-PC)

Parameter Optimal Value Reference
Preparation Method Solvent Evaporation [2][4][5]
Solvent Tetrahydrofuran / Ethanol [2][6]
This compound:Phospholipid Ratio 1:1 (w/w) [2]
This compound Concentration 2 mg/mL [5]
Reaction Temperature 20 °C [2]

| Reaction Time | 1 hour |[2] |

Table 2: Physicochemical Characterization of this compound vs. ISO-PC

Property This compound (ISO) This compound-Phospholipid Complex (ISO-PC) Fold Increase Reference
Solubility in Water 0.29 µg/mL 35.40 µg/mL 122x [4][5]
Solubility in 1-Octanol 207.38 µg/mL 3427.13 µg/mL 16.5x [4][5]
Octanol-Water Partition Coefficient (Log P) >1 (Implied) 1.08 N/A (Decrease) [4][7]
Complexation Efficiency N/A 95.1% ± 0.56% N/A [5][8]

| Drug Loading | N/A | 20.94% ± 1.07% | N/A |[9] |

Table 3: Pharmacokinetic Profile of this compound from a Total Flavones Phospholipid Complex (TFH-PC) in Rats

Pharmacokinetic Parameter Total Flavones (TFH) Total Flavones-Phospholipid Complex (TFH-PC) Relative Bioavailability Reference
This compound 223% [2]
Cmax (ng/mL) 135.2 ± 32.4 225.4 ± 45.1 - [2]
AUC (0-24h) (ng·h/mL) 711.2 ± 101.2 1585.9 ± 210.8 - [2]
Kaempferol 172% [2]
Cmax (ng/mL) 102.5 ± 25.7 155.8 ± 35.4 - [2]
AUC (0-24h) (ng·h/mL) 650.1 ± 98.5 1118.2 ± 150.9 - [2]
Quercetin 242% [2]
Cmax (ng/mL) 95.4 ± 22.1 180.2 ± 40.1 - [2]

| AUC (0-24h) (ng·h/mL) | 580.6 ± 88.9 | 1405.1 ± 195.6 | - |[2] |

Experimental Protocols and Methodologies

The following protocols are based on established methodologies for the preparation and characterization of flavonoid-phospholipid complexes.

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve this compound in Organic Solvent prep3 Mix Solutions & React (Controlled Temp/Time) prep1->prep3 char1 Structural Analysis (FTIR, XRD) prep2 Dissolve Phospholipid in Organic Solvent prep2->prep3 prep4 Solvent Evaporation (Rotary Evaporator) prep3->prep4 prep5 Dry & Collect ISO-PC Powder prep4->prep5 prep5->char1 char2 Thermal Analysis (DSC) prep5->char2 char3 Physicochemical Tests (Solubility, Log P) prep5->char3 char4 Performance Metrics (Efficiency, Loading) prep5->char4 eval1 In Vitro Dissolution char4->eval1 eval2 In Vivo Pharmacokinetics (Animal Model) eval1->eval2 eval3 In Vivo Efficacy (e.g., Anti-hyperuricemia) eval2->eval3

Experimental workflow for ISO-PC preparation, characterization, and evaluation.
Protocol 1: Preparation of this compound-Phospholipid Complex (ISO-PC) via Solvent Evaporation

This protocol details the most common method for preparing ISO-PC, which involves the evaporation of an organic solvent from a solution containing both this compound and a phospholipid.[2][5]

Materials:

  • This compound (ISO)

  • Phospholipid (e.g., Soy Phosphatidylcholine, Phospholipon® 90H)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Rotary Evaporator

  • Vacuum Oven or Desiccator

Procedure:

  • Dissolution of Components:

    • Accurately weigh this compound and the phospholipid in a predetermined molar or weight ratio (e.g., 1:1 w/w).[2]

    • Dissolve the weighed this compound in a suitable volume of anhydrous ethanol or THF to achieve a final concentration of approximately 2 mg/mL.[5]

    • In a separate flask, dissolve the phospholipid in the same solvent.

  • Complexation Reaction:

    • Combine the two solutions in a round-bottom flask.

    • Place the flask in a water bath set to a controlled temperature (e.g., 20-50 °C).[2][10]

    • Stir the mixture for a specified duration (e.g., 1-2 hours) to facilitate the formation of the complex.[2][11]

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Reduce the pressure and rotate the flask in the water bath to evaporate the solvent until a thin film or solid residue is formed.

  • Drying and Collection:

    • Transfer the resulting solid to a vacuum oven or desiccator.

    • Dry the material under vacuum at a mild temperature (e.g., 40 °C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

    • The resulting dried powder is the this compound-phospholipid complex (ISO-PC). Store it in an airtight, light-resistant container.

Protocol 2: Characterization of the this compound-Phospholipid Complex

Characterization is crucial to confirm the formation of the complex and to distinguish it from a simple physical mixture.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify interactions between this compound and the phospholipid. Changes in the position and intensity of characteristic peaks (e.g., O-H, C=O) indicate complex formation.[2][12][13]

  • Procedure:

    • Prepare pellets by mixing a small amount of the sample (ISO, phospholipid, physical mixture, or ISO-PC) with dry potassium bromide (KBr).

    • Compress the mixture into a thin, transparent disc using a hydraulic press.

    • Record the infrared spectra over a range of 4000 to 400 cm⁻¹.[12]

    • Analyze the spectra for shifts in the hydroxyl (-OH) and carbonyl (C=O) stretching bands of this compound, which suggest hydrogen bonding with the phosphate group of the phospholipid.[5][14]

B. Differential Scanning Calorimetry (DSC)

  • Purpose: To evaluate the thermal behavior and physical state of the complex. The disappearance or shifting of the endothermic peak of this compound in the ISO-PC thermogram suggests a change from a crystalline to an amorphous state, confirming complexation.[2][15][16]

  • Procedure:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument. An empty sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 300 °C) under a nitrogen atmosphere.[15]

    • Record the heat flow as a function of temperature.

C. X-Ray Powder Diffraction (XRPD)

  • Purpose: To analyze the crystalline structure. Sharp diffraction peaks indicate a crystalline material (like pure this compound), while a diffuse halo pattern indicates an amorphous state (characteristic of the complex).[2][17][18]

  • Procedure:

    • Place the powder sample on the sample holder of the diffractometer.

    • Scan the sample over a 2θ range (e.g., 5° to 50°) using Cu Kα radiation.

    • Compare the diffraction patterns of ISO, the phospholipid, and the ISO-PC. The absence of this compound's characteristic crystalline peaks in the ISO-PC pattern confirms its conversion to an amorphous form within the complex.[5]

D. Solubility Studies

  • Purpose: To quantify the improvement in solubility.[5]

  • Procedure:

    • Add an excess amount of the sample (ISO or ISO-PC) to a known volume of solvent (e.g., distilled water, 1-octanol).

    • Shake the mixture in a constant temperature water bath (e.g., 37 °C) for a set period (e.g., 48 hours) to reach equilibrium.

    • Centrifuge the suspension to separate the undissolved solid.

    • Filter the supernatant through a 0.45 µm membrane filter.

    • Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Protocol 3: Determination of Complexation Efficiency and Drug Loading

These parameters are critical for assessing the success and reproducibility of the preparation process.

  • Complexation Efficiency (%CE): Represents the percentage of the initial drug that has successfully formed a complex.[5][8]

  • Drug Loading (%DL): Represents the weight percentage of the drug in the final complex.[9]

Procedure:

  • Accurately weigh a known amount of the prepared ISO-PC.

  • Disperse the complex in a solvent where the free drug is insoluble or sparingly soluble, but the complex is soluble (e.g., n-hexane can be used to dissolve the complex while uncomplexed flavonoid precipitates). Alternatively, use a method to separate free drug from the complex.

  • Centrifuge the dispersion to pellet the uncomplexed this compound.

  • Quantify the amount of uncomplexed this compound in the pellet (W_uncomplexed) and/or the complexed this compound in the supernatant (W_complexed) using a validated analytical method (e.g., HPLC).

  • Calculate the percentages using the following formulas:

    • %CE = [(W_initial_ISO - W_uncomplexed) / W_initial_ISO] x 100

    • %DL = [W_complexed / W_total_complex] x 100

Note: Methodologies for determining encapsulation efficiency can be direct (measuring the encapsulated drug) or indirect (measuring the unencapsulated drug). The choice depends on the specific properties of the complex and available analytical techniques.[19][20]

Mechanism of Action and Biological Interactions

The primary advantage of the phospholipid complex is the enhancement of this compound's bioavailability, which in turn amplifies its inherent biological activities.

G cluster_interaction Molecular Interaction in ISO-PC cluster_bond Non-covalent Bonds cluster_pathway Enhanced Biological Effect ISO This compound ISO_PC This compound- Phospholipid Complex ISO->ISO_PC PL Phospholipid PL->ISO_PC bond_label Hydrogen Bonding & Intermolecular Forces membrane Improved Cell Membrane Permeation ISO_PC->membrane bioavailability Increased Bioavailability membrane->bioavailability target Higher Concentration at Target Site bioavailability->target effect Amplified Pharmacological Effect (e.g., Anti-inflammatory) target->effect

Formation of ISO-PC and its impact on bioavailability and biological effect.

This compound exerts its effects by modulating key cellular signaling pathways. For instance, its anti-inflammatory and anti-cancer properties are partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) pathway. By forming a phospholipid complex, this compound can more effectively reach intracellular targets to exert these effects.[21]

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor 1. Binds IKK IKK Complex receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active 4. Degradation & NF-κB Release NFkB_inactive NF-κB (p50/p65) nucleus Nucleus NFkB_active->nucleus 5. Translocation transcription Gene Transcription (COX-2, iNOS, Cytokines) nucleus->transcription 6. Binds DNA inflammation Inflammation transcription->inflammation This compound This compound This compound->IKK Inhibits

This compound's inhibitory effect on the NF-κB inflammatory signaling pathway.

References

Isorhamnetin: In Vitro Application Notes and Protocols for Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Isorhamnetin in in vitro cell migration and invasion assays. This compound, a flavonoid compound, has demonstrated significant potential in inhibiting cancer cell metastasis by impeding cell migration and invasion.[1][2] This document outlines the methodologies for two standard assays, the Transwell (or Boyden chamber) assay and the wound healing (or scratch) assay, and summarizes the quantitative effects of this compound on various cell lines.

Key Applications

  • Screening: Rapidly screen the anti-migratory and anti-invasive potential of this compound across various cell types.

  • Mechanism of Action Studies: Elucidate the molecular pathways through which this compound exerts its effects on cell motility.

  • Drug Development: Evaluate this compound as a potential therapeutic agent for diseases characterized by aberrant cell migration, such as cancer metastasis.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on cell migration and invasion in different cell lines.

Table 1: Effect of this compound on In Vitro Cell Migration

Cell LineAssay TypeThis compound Concentration (µM)Incubation Time (h)% Inhibition of Migration (Compared to Control)Reference
A549 (Human non-small-cell lung cancer)Transwell2.54837.33%[3]
54848.67%[3]
104873.33%[3]
GBC-SD & NOZ (Human gallbladder cancer)Transwell40, 60, 8048Dose-dependent decrease[4]
B16F10 (Murine melanoma)Wound Healing10012, 24Time- and dose-dependent inhibition[5]
Ishikawa (Human endometrial cancer)Wound Healing & Transwell20, 40, 6024Dose-dependent decrease[6]
SKOV3 & HO8910 (Human ovarian cancer)Wound Healing & Transwell1524Significant inhibition[7]
CMT-U27 (Canine mammary tumor)Transwell10, 20, 40Not SpecifiedConcentration-dependent reduction[8]

Table 2: Effect of this compound on In Vitro Cell Invasion

Cell LineThis compound Concentration (µM)Incubation Time (h)% Inhibition of Invasion (Compared to Control)Reference
A549 (Human non-small-cell lung cancer)2.54858.44%[3]
54866.59%[3]
104878.80%[3]
GBC-SD & NOZ (Human gallbladder cancer)40, 60, 8048Dose-dependent suppression[4]
Ishikawa (Human endometrial cancer)20, 40, 6024Dose-dependent decrease[6]
SKOV3 & HO8910 (Human ovarian cancer)1524Significant inhibition[7]
CMT-U27 (Canine mammary tumor)10, 20, 40Not SpecifiedConcentration-dependent inhibition[8]

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit cell migration and invasion by modulating several key signaling pathways, primarily by suppressing the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][3] The diagrams below illustrate the established mechanisms of action.

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt ERK ERK Pathway This compound->ERK MMPs MMP-2/MMP-9 This compound->MMPs EMT Epithelial-Mesenchymal Transition (EMT) PI3K_Akt->EMT ERK->EMT Migration_Invasion Cell Migration & Invasion MMPs->Migration_Invasion EMT->Migration_Invasion

This compound's inhibitory effect on key signaling pathways.

G cluster_EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin E-cadherin (Epithelial Marker) N_cadherin N-cadherin (Mesenchymal Marker) Vimentin Vimentin (Mesenchymal Marker) Snail Snail (Transcription Factor) This compound This compound This compound->E_cadherin Upregulates This compound->N_cadherin Downregulates This compound->Vimentin Downregulates This compound->Snail Downregulates

This compound's modulation of EMT markers.

Experimental Protocols

Detailed protocols for the Transwell migration and invasion assay and the wound healing assay are provided below.

Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive capacity of cells in response to a chemoattractant.[9] For invasion assays, the Transwell insert membrane is coated with a basement membrane matrix (e.g., Matrigel), which cells must degrade to migrate.[9]

G A 1. Cell Seeding - Seed cells in the upper chamber of a Transwell insert in serum-free medium with this compound. B 2. Chemoattractant - Add a chemoattractant (e.g., FBS) to the lower chamber. A->B C 3. Incubation - Incubate for a specified period (e.g., 24-48 hours). B->C D 4. Cell Removal - Remove non-migrated cells from the upper surface of the membrane. C->D E 5. Staining & Quantification - Fix and stain migrated cells on the lower surface of the membrane. - Count the stained cells. D->E

Transwell migration/invasion assay workflow.

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • 24-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution (0.1%)

  • Inverted microscope

Protocol:

  • (For Invasion Assay Only): Thaw Matrigel at 4°C overnight. Dilute Matrigel with serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4-6 hours to allow for gelling.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Experimental Setup:

    • Add 500-750 µL of medium containing a chemoattractant (e.g., 10-20% FBS) to the lower wells of the 24-well plate.[2]

    • Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.[2]

    • To the cell suspension in the upper chamber, add different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type.

  • Removal of Non-Migrated/Invaded Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the inserts to remove the non-migrated cells.[10]

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10-20 minutes.[10]

    • Stain the fixed cells by immersing the inserts in 0.1% Crystal Violet solution for 15-30 minutes.[2]

  • Washing: Gently wash the inserts with PBS or water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Visualize the stained cells using an inverted microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • The results can be expressed as the average number of migrated cells per field or as a percentage relative to the control group.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration in two dimensions. A "wound" or "scratch" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[1]

G A 1. Cell Seeding - Seed cells in a multi-well plate to create a confluent monolayer. B 2. Scratch Creation - Create a 'wound' in the monolayer using a sterile pipette tip. A->B C 3. Treatment - Wash with PBS and add fresh medium containing this compound or vehicle. B->C D 4. Imaging - Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours). C->D E 5. Analysis - Measure the wound area at each time point to quantify cell migration. D->E

Wound healing (scratch) assay workflow.

Materials:

  • 6-well or 12-well plates

  • Cell culture medium

  • This compound stock solution

  • PBS

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[3]

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[11] A cross-shaped scratch can also be made.[3]

  • Washing: Gently wash the wells with PBS to remove any detached cells and debris.[3]

  • Treatment: Replace the PBS with fresh cell culture medium containing the desired concentrations of this compound or a vehicle control. To minimize the confounding effect of cell proliferation, serum-free or low-serum (e.g., 1-2% FBS) medium can be used.

  • Imaging: Immediately after adding the treatment, place the plate on the microscope stage and capture the first image (T=0) of the scratch in predefined locations for each well. Continue to capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control well is nearly closed.[1]

  • Data Analysis:

    • The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100

    • The results are typically presented as the percentage of wound closure relative to the initial scratch area over time.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isorhamnetin's Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of isorhamnetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring flavonoid, a type of O-methylated flavonol, found in various plants like sea buckthorn and ginkgo biloba. It exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often limited by its poor water solubility (<3.5 μg/mL), which can lead to low bioavailability and hinder its clinical application.[1]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of this compound in aqueous solutions. The most common and effective methods include:

  • Phospholipid Complexes: Formation of a complex between this compound and phospholipids.

  • Solid Dispersions: Dispersing this compound in a solid carrier matrix.

  • Nanoformulations: Encapsulating this compound in nanosized carriers like nanoparticles or nanoemulsions.

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity.

  • Use of Cosolvents: Dissolving this compound in a water-miscible organic solvent before dilution in an aqueous buffer.

Q3: How significant is the solubility enhancement with these methods?

The degree of solubility improvement varies depending on the chosen method and the specific experimental conditions. Below is a summary of reported solubility enhancements for this compound using different techniques.

MethodCarrier/SystemFold Increase in Aqueous SolubilityReference
Phospholipid ComplexPhospholipids122 times[2][3][4]
Solid DispersionPolyvinylpyrrolidone (PVP10) and benzalkonium chloride~600 times[1]
Solid DispersionPoloxamer 188Significant enhancement[5]
NanoemulsionNot specifiedNot specified[6][7]
Cyclodextrin Inclusion ComplexNot specifiedNot specified[8][9][10]

Troubleshooting Guides

Problem 1: Low yield of this compound-phospholipid complex.
  • Possible Cause: Inefficient solvent evaporation.

  • Troubleshooting Tip: Ensure the solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40-50°C) to facilitate efficient complex formation. A rotary evaporator is highly recommended for this process.

  • Possible Cause: Incorrect molar ratio of this compound to phospholipid.

  • Troubleshooting Tip: Optimize the molar ratio of this compound to phospholipid. A 1:1 or 1:2 ratio is a good starting point, but this may need to be adjusted based on the specific phospholipid used.

Problem 2: this compound precipitates out of solution after preparing a solid dispersion.
  • Possible Cause: The drug loading in the solid dispersion is too high.

  • Troubleshooting Tip: Reduce the weight ratio of this compound to the carrier. Start with a lower drug loading and gradually increase it to find the optimal concentration that maintains stability.

  • Possible Cause: The chosen carrier is not suitable for this compound.

  • Troubleshooting Tip: Experiment with different carriers. Common carriers for solid dispersions include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and poloxamers.[5] The choice of carrier can significantly impact the stability and dissolution of the solid dispersion.[11]

Problem 3: Inconsistent particle size in nanoemulsion formulation.
  • Possible Cause: Inadequate homogenization.

  • Troubleshooting Tip: Increase the homogenization time or speed. For high-pressure homogenization, increasing the number of passes can lead to a more uniform particle size distribution.

  • Possible Cause: Inappropriate surfactant or co-surfactant concentration.

  • Troubleshooting Tip: Optimize the concentration of the surfactant and co-surfactant. The ratio of these components is critical for the formation and stability of the nanoemulsion.

Experimental Protocols

Preparation of this compound-Phospholipid Complex via Solvent Evaporation

This protocol describes the formation of an this compound-phospholipid complex to enhance its aqueous solubility.[3][4]

Materials:

  • This compound

  • Phospholipid (e.g., soy phosphatidylcholine)

  • Anhydrous ethanol

  • N-hexane

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and the phospholipid in anhydrous ethanol in a round-bottom flask at a specific molar ratio (e.g., 1:1).

  • Heat the flask in a water bath at 40°C with constant stirring until a clear solution is obtained.

  • Evaporate the ethanol under reduced pressure using a rotary evaporator until a thin film is formed on the wall of the flask.

  • Dry the resulting film under vacuum for 24 hours to remove any residual solvent.

  • Wash the dried complex with n-hexane to remove any uncomplexed phospholipid.

  • Dry the final this compound-phospholipid complex in a vacuum oven at 40°C for 48 hours.

Preparation of this compound Solid Dispersion using the Solvent Evaporation Method

This method aims to improve the dissolution rate of this compound by dispersing it in a water-soluble carrier.[5]

Materials:

  • This compound

  • Polymeric carrier (e.g., Poloxamer 188)

  • Ethanol

  • Water bath

  • Vacuum desiccator

Procedure:

  • Accurately weigh this compound and the polymeric carrier (e.g., in a 1:5 w/w ratio).

  • Dissolve both components in a suitable volume of ethanol with the aid of sonication or vortexing to ensure complete dissolution.

  • Evaporate the solvent in a water bath maintained at a temperature of 45 ± 2°C.

  • Place the resulting solid mass in a vacuum desiccator for 24 hours to ensure complete removal of the solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

Phase Solubility Study for this compound-Cyclodextrin Inclusion Complex

This protocol determines the stoichiometry and stability constant of the this compound-cyclodextrin complex.[12][13]

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)

  • Distilled water or appropriate buffer

  • Shaking water bath

  • 0.45 µm membrane filters

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of this compound to each cyclodextrin solution in sealed containers.

  • Shake the containers in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to reach equilibrium.

  • After reaching equilibrium, filter the suspensions through a 0.45 µm membrane filter to remove the undissolved this compound.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to obtain a phase solubility diagram. The shape of the diagram (e.g., A_L type) indicates the stoichiometry of the complex.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization start Start weigh Weigh this compound & Carrier start->weigh dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry characterize Physicochemical Characterization (FTIR, DSC, XRD) dry->characterize solubility Solubility & Dissolution Testing characterize->solubility end End solubility->end

Caption: Workflow for Solid Dispersion Preparation.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mek MEK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits MEK1 MEK1 This compound->MEK1 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK1->ERK ERK->Proliferation

Caption: this compound's Inhibition of Cancer Pathways.

References

Isorhamnetin Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of isorhamnetin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?

Direct, comprehensive studies on the stability of this compound in commonly used cell culture media are limited. However, research on structurally similar flavonoids, such as quercetin, indicates potential for instability. Quercetin has been shown to be unstable in DMEM at 37°C, with its stability being pH-dependent.[1][2][3] Given the structural similarities, it is prudent to assume that this compound may also exhibit stability issues under standard cell culture conditions.

Q2: What factors can influence the stability of this compound in cell culture?

Based on studies of related flavonoids, the following factors can influence stability:

  • pH of the media: Flavonoids like quercetin are more stable at a lower pH.[3]

  • Composition of the media: Components within the media can interact with this compound, potentially leading to degradation.

  • Presence of oxidizing agents: this compound, as a flavonoid, is susceptible to oxidation.

  • Exposure to light: Light can induce degradation of photosensitive compounds.

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation.[2]

Q3: Are there any supplements I can add to the media to improve this compound stability?

For the related compound quercetin, ascorbic acid (Vitamin C) has been shown to significantly improve its stability in DMEM by protecting it from auto-oxidation.[2] While this has not been explicitly tested for this compound, the addition of an antioxidant like ascorbic acid could be a viable strategy to investigate.

Q4: How can I determine the stability of this compound in my specific experimental setup?

It is highly recommended to perform a preliminary stability study under your specific experimental conditions. This would involve incubating this compound in your cell culture medium of choice for the duration of your experiment and measuring its concentration at different time points using an appropriate analytical method like HPLC or LC-MS/MS.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Variability in experimental results between replicates. Degradation of this compound over the course of the experiment.1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the time between adding this compound to the media and starting the experiment. 3. Consider performing a time-course experiment to measure this compound concentration in the media throughout your experimental duration.
Lower than expected biological activity. Loss of active this compound due to degradation.1. Confirm the concentration of this compound in the media at the beginning and end of your experiment using HPLC or LC-MS/MS. 2. Investigate the effect of adding an antioxidant like ascorbic acid to the culture medium. 3. Consider using a lower pH media if compatible with your cell line.
Discoloration of the cell culture media upon addition of this compound. Oxidation or degradation of this compound.1. Protect the media from light after the addition of this compound. 2. Prepare the this compound-containing media immediately before use.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[4][5][6]

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the final desired concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

  • Immediately freeze the sample at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Plot the concentration of this compound versus time to determine its stability profile.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the quantification of this compound.[4][5]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • This compound standard

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient appropriate for separating this compound from other components.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 254 nm or 370 nm).

  • Column Temperature: 25°C

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Prepare the samples from the stability study (Protocol 1) by appropriate dilution and filtration.

  • Inject the samples into the HPLC system.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Media prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples at 0, 2, 4, 8, 24, 48h incubate->sample freeze Freeze Samples at -80°C sample->freeze thaw Thaw Samples freeze->thaw analyze Analyze by HPLC/LC-MS thaw->analyze plot Plot Concentration vs. Time analyze->plot

Workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent or Unexpected Results check_stability Is this compound Stable? start->check_stability perform_stability Action: Perform Stability Assay (Protocol 1) check_stability->perform_stability Unsure troubleshoot_other Troubleshoot Other Experimental Parameters check_stability->troubleshoot_other Yes implement_solutions Implement Stability Enhancing Solutions check_stability->implement_solutions No perform_stability->check_stability is_unstable Unstable is_stable Stable solutions e.g., Add Ascorbic Acid, Use Fresh Solutions, Protect from Light implement_solutions->solutions

Troubleshooting logic for this compound experiments.

References

Technical Support Center: Optimizing Isorhamnetin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Isorhamnetin in in vitro experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data tables to facilitate the optimization of this compound concentrations for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action in vitro?

A1: this compound (3'-O-methylquercetin) is a naturally occurring flavonoid found in various plants like Ginkgo biloba and sea buckthorn.[1][2][3] It is recognized for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][4][5][6] In vitro, this compound has been shown to exert its effects by modulating multiple key cellular signaling pathways, such as PI3K/AKT/mTOR, MAPK, and NF-κB.[2][4][7][8] Its reported activities in cell-based assays include inducing apoptosis (programmed cell death), triggering cell cycle arrest (commonly at the G2/M phase), suppressing cancer cell proliferation and metastasis, and reducing inflammatory responses.[2][7][9][10]

Q2: How should I prepare a stock solution of this compound?

A2: this compound has poor solubility in water but is soluble in organic solvents.[1][4] The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][3]

  • Preparation: Dissolve the crystalline solid this compound in pure DMSO to a concentration of 10-20 mg/mL.[1][3] Ensure complete dissolution by vortexing.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C for up to six months or -80°C for up to a year to prevent degradation from repeated freeze-thaw cycles.[11]

  • Working Solution: To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium. It is crucial to prepare this aqueous solution fresh for each experiment and not to store it for more than a day, as this compound is less stable in aqueous environments.[1]

Q3: What is a suitable starting concentration range for my in vitro experiments?

A3: The effective concentration of this compound is highly dependent on the cell type and the biological endpoint being measured (e.g., cytotoxicity, anti-inflammatory effect). Based on published studies, a broad starting range would be from 2.5 µM to 100 µM.

  • For anti-proliferative and anti-cancer studies , concentrations between 10 µM and 60 µM are often effective.[2][8][12]

  • For anti-inflammatory assays , a lower range of 10 µM to 40 µM has been shown to be effective.[2]

  • It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: What is the final concentration of DMSO that is considered safe for most cell lines?

A4: The final concentration of the vehicle (DMSO) in the cell culture medium should be kept as low as possible, as it can have its own biological effects and cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. It is imperative to include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO as the this compound-treated groups) to account for any solvent effects.

Troubleshooting Guide

Q5: My this compound precipitated out of solution after being added to the cell culture medium. What went wrong?

A5: This is a common issue due to this compound's low solubility in aqueous solutions.[1]

  • High Final Concentration: You may be trying to achieve a final concentration that exceeds its solubility limit in the medium. Try working with lower concentrations.

  • Improper Dilution: Always dilute the DMSO stock solution into the final volume of pre-warmed culture medium. Do not add the concentrated stock directly to cells or to a small volume of medium. Mix thoroughly by gentle inversion or pipetting immediately after dilution.

  • Solution Age: Aqueous solutions of this compound are not stable and should be made fresh for every experiment.[1] Do not use pre-diluted medium that has been stored.

Q6: I am not observing any significant biological effect of this compound in my assay. What are the possible reasons?

A6:

  • Insufficient Concentration: The concentration used may be too low for your specific cell line or assay. Perform a dose-response study with a wider and higher concentration range (e.g., up to 150 µM).[13]

  • Compound Degradation: this compound may have degraded due to improper storage of the stock solution (e.g., exposure to light, frequent freeze-thaw cycles) or using diluted aqueous solutions that were not freshly prepared.[2][11]

  • Cell Line Resistance: The target signaling pathways for this compound may not be active or relevant in your chosen cell line, rendering it resistant to the compound's effects.

  • Assay Duration: The incubation time might be too short to observe a biological response. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).[14][15]

Q7: I am observing high levels of cell death even at very low this compound concentrations. Why is this happening?

A7:

  • DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high. Recalculate your dilutions to ensure the final DMSO concentration is below 0.5% and run a vehicle control to confirm.

  • Cell Line Sensitivity: Your cell line might be exceptionally sensitive to this compound. Test a lower range of concentrations (e.g., 0.1 µM to 10 µM).

  • Compound Purity: Verify the purity of your this compound source. Impurities could contribute to unexpected cytotoxicity.

Data Presentation

Table 1: Solubility of this compound

Solvent Approximate Solubility Reference
DMSO ~20 mg/mL [1][3]
Dimethyl formamide (DMF) ~10 mg/mL [1][3]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL [1][3]
Methanol Soluble [4]

| Water | Sparingly Soluble |[4] |

Table 2: Reported Effective Concentrations and IC50 Values of this compound in Various In Vitro Models

Cell Line/Model Assay Type Effective Concentration / IC50 Reference
Breast Cancer
MCF7, T47D, MDA-MB-231, etc. Proliferation (72h) IC50: ~10 µM [8]
MCF10A (Normal Breast Epithelial) Proliferation (72h) IC50: 38 µM [8]
Colon Cancer
SW-480 Cytotoxicity (24h) IC25: 0.8 µg/mL [14]
HT-29 Cytotoxicity (24h) IC25: 13.04 µg/mL [14]
HT-29 Cytotoxicity (24h/48h) 100 - 150 µM [13][15]
Lung Cancer
A549 Proliferation, Adhesion, Invasion 2.5, 5, 10 µM [2]
Bladder Cancer
T24 Cytotoxicity (48h) IC50: 127.86 µM [9][14]
5637 Cytotoxicity (48h) IC50: 145.75 µM [9][14]
Gastric Cancer
AGS, SNU-16 Proliferation (24h/48h) 10 - 60 µM [12]
Inflammation Models
BEAS-2B (TNF-α stimulated) Proliferation, Migration 10, 20, 40 µM [2]

| HT-29 | IL-8 Production | 80, 100 µM |[13] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies to assess cell viability based on mitochondrial metabolic activity.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.1%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Protein Expression Analysis

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest (e.g., p-AKT, Cyclin B1, Caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[9]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a spin-column-based kit).

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.[10]

  • qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific to your target genes (e.g., MMP9, VEGF, IL-6).[10][14]

  • Thermal Cycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., ACTB, GAPDH).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis prep_stock Prepare this compound Stock in DMSO culture_cells Culture & Seed Cells in 96-well plate dose_response Prepare Serial Dilutions (Dose-Response) culture_cells->dose_response treat_cells Treat Cells (e.g., 24h, 48h) dose_response->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Workflow for determining this compound IC50 using an MTT assay.

PI3K_AKT_Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Troubleshooting_Tree decision decision solution solution start Problem: Inconsistent or Unexpected Results q1 This compound Precipitating? start->q1 q2 No Cellular Effect Observed? q1->q2 No sol1 Solution: 1. Prepare fresh aqueous solution. 2. Ensure final concentration is soluble. 3. Mix thoroughly upon dilution. q1->sol1 Yes q3 Vehicle Control Shows Toxicity? q2->q3 No sol2 Solution: 1. Increase this compound concentration. 2. Increase incubation time. 3. Check stock solution integrity. q2->sol2 Yes sol3 Solution: 1. Lower final DMSO concentration (<0.5%). 2. Re-evaluate vehicle control. q3->sol3 Yes end Consult further literature for cell-specific protocols. q3->end No

Caption: Decision tree for troubleshooting common this compound assay issues.

References

Preventing Isorhamnetin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Isorhamnetin in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent. This compound is also soluble in other organic solvents such as dimethyl formamide and methanol.[1][2] For final working solutions in aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS).[1]

Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A2: this compound is soluble in DMSO at approximately 20 mg/mL.[1] Exceeding this concentration may lead to precipitation, especially with changes in temperature.

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: this compound stock solutions should be stored at -20°C for long-term stability, which can be for at least 4 years as a crystalline solid.[1][3] For stock solutions in DMSO, storage at -20°C is also recommended and they are typically stable for at least 6 months.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.[3]

Q4: My this compound precipitated out of my aqueous working solution. How can I prevent this?

A4: this compound has very low solubility in water (<3.5 μg/mL).[4] When preparing aqueous working solutions from a DMSO stock, it is crucial not to exceed the solubility limit in the final buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can support an this compound concentration of approximately 0.5 mg/mL.[1] If you observe precipitation, try increasing the percentage of DMSO in your final solution or decreasing the final concentration of this compound. It is also recommended not to store aqueous solutions for more than one day.[1]

Q5: Can pH affect the solubility of this compound?

A5: Yes, the pH of the solution can influence the solubility of flavonoids like this compound. While specific data on the effect of a wide pH range on this compound solubility is limited, flavonoids can degrade or precipitate due to pH variations.[5] It is recommended to maintain a stable pH, such as pH 7.2 for PBS buffers, when preparing aqueous working solutions.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in DMSO stock solution upon storage The concentration is too high.Prepare a new stock solution at or below the recommended concentration of 20 mg/mL.[1]
The storage temperature is fluctuating.Ensure consistent storage at -20°C. Aliquot the stock solution to minimize freeze-thaw cycles.[3]
Precipitation when diluting DMSO stock into aqueous buffer The final concentration of this compound in the aqueous buffer is too high.Decrease the final concentration of this compound in the working solution.
The percentage of DMSO in the final solution is too low.Increase the proportion of DMSO in the final aqueous solution. A 1:1 DMSO:PBS solution can maintain solubility up to approximately 0.5 mg/mL.[1]
The aqueous solution was stored for too long.Prepare fresh aqueous working solutions daily. It is not recommended to store aqueous solutions for more than one day.[1]
Cloudiness or precipitation in the stock solution over time The solution may have been exposed to light or air, causing degradation.Store stock solutions in tightly sealed, dark vials. Purging the vial with an inert gas like nitrogen or argon before sealing can also help prevent degradation.[1]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
DMSO20 mg/mL[1]
Dimethyl formamide10 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[1]
Water<3.5 µg/mL[4]

Experimental Protocols

Protocol for Preparation of a 20 mg/mL this compound Stock Solution in DMSO
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile vial. For example, to prepare 1 mL of a 20 mg/mL solution, weigh out 20 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO. For a 20 mg/mL solution, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

    • If the solid does not dissolve completely with vortexing, sonicate the solution in a water bath for 10-15 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol for Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
  • Materials:

    • 20 mg/mL this compound stock solution in DMSO (Molecular Weight: 316.27 g/mol )

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

  • Procedure:

    • Calculate the volume of stock solution needed.

      • First, calculate the molarity of the stock solution: (20 mg/mL) / (316.27 g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) = 0.0632 M = 63.2 mM.

      • Use the dilution formula M1V1 = M2V2. To prepare 1 mL (1000 µL) of a 100 µM working solution: (63.2 mM) * V1 = (0.1 mM) * 1 mL.

      • V1 = (0.1 mM * 1 mL) / 63.2 mM = 0.00158 mL = 1.58 µL.

    • In a sterile conical tube, add 998.42 µL of pre-warmed cell culture medium.

    • Add 1.58 µL of the 20 mg/mL this compound stock solution to the cell culture medium.

    • Mix well by gentle pipetting or vortexing.

    • Use the working solution immediately.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these pathways can be crucial for interpreting experimental results.

This compound's Impact on PI3K/Akt and MAPK Signaling Pathways

This compound can inhibit the PI3K/Akt/mTOR and MEK/ERK signaling pathways, which are often dysregulated in cancer.[6] By inhibiting these pathways, this compound can suppress cell proliferation and induce apoptosis.

Isorhamnetin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound This compound->PI3K MEK MEK This compound->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of PI3K/Akt and MAPK pathways by this compound.

Experimental Workflow for Preparing this compound Solutions

The following diagram outlines a logical workflow for the preparation of this compound solutions for in vitro experiments.

Isorhamnetin_Workflow start Start: this compound (Crystalline Solid) dissolve Dissolve in 100% DMSO (e.g., 20 mg/mL) start->dissolve stock High-Concentration Stock Solution dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -20°C aliquot->store dilute Dilute stock solution in aqueous buffer/ cell culture medium store->dilute working Final Working Solution (e.g., 100 µM) dilute->working troubleshoot Precipitation? working->troubleshoot use Use immediately for experiment troubleshoot->use No adjust Adjust final concentration or %DMSO troubleshoot->adjust Yes adjust->dilute

Caption: Workflow for preparing this compound solutions.

References

Isorhamnetin Peak Tailing in HPLC: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of isorhamnetin. By addressing common problems in a direct question-and-answer format, this guide aims to facilitate efficient method development and ensure the acquisition of high-quality, symmetrical peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] For this compound analysis, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity, ultimately compromising the reliability of quantitative results.

Q2: What are the most common causes of this compound peak tailing in reversed-phase HPLC?

A2: The most frequent causes of peak tailing for this compound, a flavonoid with acidic hydroxyl groups, include:

  • Secondary Interactions with Silanol Groups: this compound can interact with residual, unreacted silanol groups on the silica-based stationary phase of the HPLC column. These interactions cause some this compound molecules to be retained longer than others, leading to a "tail."[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's hydroxyl groups (the strongest acidic pKa is approximately 6.38), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Extra-Column Volume: Excessive tubing length or diameter, as well as large detector flow cells, can contribute to band broadening and peak tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in distorted peak shapes.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.

Q3: How can I quickly diagnose the cause of my this compound peak tailing?

A3: A systematic approach is key. Start by observing if the tailing affects only the this compound peak or all peaks in the chromatogram. If only the this compound peak is tailing, the issue is likely chemical in nature (e.g., silanol interactions, pH). If all peaks are tailing, the problem is more likely mechanical (e.g., extra-column volume, column void). Refer to the troubleshooting workflow diagram below for a step-by-step diagnostic process.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing

Peak tailing of this compound is often linked to the pH of the mobile phase. The aim is to suppress the ionization of both the analyte and the residual silanol groups on the stationary phase.

Experimental Protocol:

  • Initial Mobile Phase Preparation: Prepare your standard mobile phase (e.g., acetonitrile/water or methanol/water).

  • pH Adjustment: To the aqueous portion of the mobile phase, add a small amount of an acidifier. Common choices include formic acid (0.1%), acetic acid (0.1-1%), or phosphoric acid to achieve a pH in the range of 2.5-3.5.

  • System Equilibration: Flush the column with the new, acidified mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.

  • Sample Injection: Inject your this compound standard.

  • Data Analysis: Compare the peak shape (asymmetry factor) with the chromatogram obtained without pH adjustment. A significant improvement in peak symmetry should be observed.

Data Presentation:

Mobile Phase pHUSP Tailing Factor (Tf) for this compoundObservations
7.0 (Unbuffered)> 2.0Severe tailing
4.51.5 - 1.8Moderate improvement, but still noticeable tailing
3.0 (0.1% Formic Acid)1.0 - 1.2Symmetrical or near-symmetrical peak
2.5 (0.1% Phosphoric Acid)< 1.2Good peak symmetry

Note: The above data is representative and illustrates the general trend observed for flavonoids like this compound.

Guide 2: Addressing Secondary Interactions with Column and Mobile Phase Modifiers

If adjusting the pH is not sufficient or desirable for your separation, other strategies can be employed to block the active silanol sites.

Experimental Protocol:

  • Column Selection: If significant tailing persists at low pH, consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) that may have a lower density of active silanols.

  • Mobile Phase Additives (for basic compounds, but can sometimes help with polar compounds): In some cases, adding a small concentration of a basic modifier like triethylamine (TEA) to the mobile phase (around 0.05-0.1%) can help to mask the silanol groups. However, this is more commonly used for basic analytes and may alter the selectivity for flavonoids. Use with caution and check for compatibility with your detector (especially mass spectrometers).

  • Column Flushing and Regeneration: If you suspect column contamination, a thorough washing procedure is recommended. Flush the column with a series of strong solvents (e.g., isopropanol, tetrahydrofuran) as per the manufacturer's instructions.

Troubleshooting Workflow

TroubleshootingWorkflow This compound Peak Tailing Troubleshooting Workflow start Peak Tailing Observed for this compound q_all_peaks Are all peaks tailing? start->q_all_peaks check_extracolumn Check for extra-column volume (tubing, fittings, flow cell) q_all_peaks->check_extracolumn Yes q_ph Is mobile phase pH acidic (2.5-3.5)? q_all_peaks->q_ph No check_column_void Inspect for column void or frit blockage check_extracolumn->check_column_void end_bad Problem Persists: Contact Technical Support check_column_void->end_bad If problem persists adjust_ph Adjust mobile phase pH to 2.5-3.5 with formic or phosphoric acid q_ph->adjust_ph No q_column_type Are you using an end-capped column? q_ph->q_column_type Yes end_good Peak Shape Improved adjust_ph->end_good use_endcapped Switch to an end-capped or high-purity silica column q_column_type->use_endcapped No q_sample_overload Is the sample concentration too high? q_column_type->q_sample_overload Yes use_endcapped->end_good dilute_sample Dilute the sample or reduce injection volume q_sample_overload->dilute_sample Yes q_sample_solvent Is the sample solvent stronger than the mobile phase? q_sample_overload->q_sample_solvent No dilute_sample->end_good change_solvent Dissolve sample in mobile phase or a weaker solvent q_sample_solvent->change_solvent Yes clean_column Consider column contamination. Perform a column wash. q_sample_solvent->clean_column No change_solvent->end_good clean_column->end_bad

Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.

References

Isorhamnetin Interference with Fluorescent Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isorhamnetin in their experimental workflows, understanding its potential interaction with fluorescent assays is critical for generating accurate and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from the inherent fluorescent properties of this compound.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

A1: Yes, this compound, a flavonoid, has the potential to interfere with fluorescent assays through two primary mechanisms:

  • Autofluorescence: this compound itself can emit a fluorescent signal upon excitation, which can lead to false-positive results or increased background noise.

  • Fluorescence Quenching: this compound may absorb the excitation light or the emitted fluorescence of the assay's fluorophore, leading to a decrease in the detected signal and potentially causing false-negative results. The quenching mechanism for related flavonoids has been identified as a static process, where a non-fluorescent complex is formed.[1][2]

Q2: What are the known fluorescent properties of this compound?

A2: this compound's fluorescence is highly dependent on its environment. While it has negligible intrinsic fluorescence in simple buffers, its fluorescence can be significantly enhanced under certain conditions. For example, it has been observed to emit an orange-colored fluorescence between 560 nm and 600 nm. When complexed with different serum albumins (e.g., human, bovine), this compound can be excited at around 455 nm.[3] The intensity of this fluorescence is also influenced by pH.[3][4]

Q3: My assay is showing unusually high background fluorescence after adding this compound. What should I do?

A3: This is likely due to the autofluorescence of this compound. Please refer to the Troubleshooting Guide for Autofluorescence .

Q4: The signal in my fluorescence-based assay is decreasing in the presence of this compound. How can I confirm if this is a real effect or an artifact?

A4: This could be a genuine biological effect or an artifact due to fluorescence quenching. To distinguish between these possibilities, consult the Troubleshooting Guide for Fluorescence Quenching .

Troubleshooting Guides

Guide 1: Troubleshooting this compound-Induced Autofluorescence

If you suspect this compound's autofluorescence is interfering with your assay, follow these steps:

Step 1: Characterize the Autofluorescence

  • Action: Run a control sample containing only this compound in your assay buffer.

  • Procedure: Using a plate reader or spectrophotometer, measure the emission spectrum of the this compound-only control across a range of excitation wavelengths, including the one used for your assay's fluorophore.

  • Expected Outcome: This will determine the excitation and emission maxima of this compound in your specific assay conditions and confirm if its signal overlaps with your assay's signal.

Step 2: Implement a "Compound-Only" Control

  • Action: For every experiment, include a control group that contains this compound but lacks the fluorescent probe or substrate.

  • Procedure: The signal from this control well represents the background fluorescence contributed by this compound.

  • Data Analysis: Subtract the average signal of the "compound-only" control from all experimental wells containing this compound.

Step 3: Optimize Assay Wavelengths

  • Action: If significant spectral overlap exists, consider switching to a fluorophore with different spectral properties.

  • Strategy: Choose a "red-shifted" dye that excites and emits at longer wavelengths (e.g., >600 nm), as the autofluorescence of many natural compounds, including flavonoids, is often weaker in this region of the spectrum.[5][6]

Step 4: Chemical Quenching of Autofluorescence (for fixed-cell imaging)

  • Action: For immunofluorescence applications, autofluorescence can sometimes be chemically quenched.

  • Procedure: After fixation and before antibody staining, treat the samples with a quenching agent like Trypan Blue or Sudan Black B.[7][8] Note that these reagents must be tested for compatibility with your specific protocol.

Guide 2: Troubleshooting this compound-Induced Fluorescence Quenching

If you observe a dose-dependent decrease in your fluorescent signal that may not be biological, consider the possibility of quenching.

Step 1: Perform a "Fluorophore-Only" Quenching Assay

  • Action: Set up a cell-free experiment to test for direct quenching.

  • Procedure: In your assay buffer, add your fluorescent dye/product at a concentration that gives a robust signal. Then, titrate in this compound at the same concentrations used in your main experiment.

  • Expected Outcome: A dose-dependent decrease in fluorescence in this cell-free system strongly suggests direct quenching of the fluorophore by this compound.[9]

Step 2: Measure Absorbance to Check for Inner Filter Effect

  • Action: Determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore. This is known as the inner filter effect.

  • Procedure: Using a spectrophotometer, measure the absorbance spectrum of this compound at the concentrations used in your assay.

  • Data Analysis: Significant absorbance at your assay's excitation or emission wavelengths indicates a high likelihood of the inner filter effect. Correction formulas are available in the literature to mathematically compensate for this.

Step 3: Reduce Fluorophore Concentration (if possible)

  • Action: High concentrations of fluorophores can sometimes be more susceptible to certain quenching effects.

  • Strategy: Optimize your assay to use the lowest possible concentration of the fluorescent probe that still provides a sufficient signal-to-background ratio.

Step 4: Employ an Orthogonal Assay

  • Action: Validate your findings using a non-fluorescence-based method.

  • Strategy: Use an alternative detection method, such as a colorimetric, luminescent, or mass spectrometry-based assay, to confirm the biological activity of this compound. This is the most definitive way to rule out fluorescence-based artifacts.[10]

Data Presentation

Table 1: Spectral Properties and Factors Influencing this compound Fluorescence

ParameterObservationConditions/NotesReference
Autofluorescence Emission ~560 nm - 600 nm (Orange)Observed in confocal laser scanning microscopy.N/A
Excitation (Albumin Complex) ~455 nmWhen complexed with serum albumins.[3]
Fluorescence Enhancers Serum Albumins (Human, Bovine, etc.)Human Serum Albumin (HSA) was a strong enhancer.[3][4]
pH Influence Fluorescence is pH-dependentSlight increase in pH (e.g., 7.0 to 7.8) can enhance fluorescence of flavonoid-albumin complexes.[3][4]
Absorption Maximum 254 nmIn Methanol.[11]

Experimental Protocols

Protocol: Screening for this compound Interference in a Cell-Based Fluorescent Assay

This protocol provides a general workflow to identify and correct for potential autofluorescence and quenching from this compound in a typical 96-well plate cell-based assay.

1. Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Assay buffer

  • Fluorescent reagent (e.g., a viability dye, a fluorescent substrate)

2. Plate Setup: Prepare the following controls on the same plate as your experiment:

  • Wells A1-A3 (No-Cell Control): Assay buffer only.

  • Wells B1-B3 (Cells + Dye Control): Cells with the fluorescent reagent, no this compound.

  • Wells C1-C12 (Compound Autofluorescence Control): Cells with serial dilutions of this compound, no fluorescent reagent.

  • Wells D1-D12 (Cell-Free Quenching Control): Assay buffer with the fluorescent reagent and serial dilutions of this compound.

  • Experimental Wells (E1-H12): Cells with the fluorescent reagent and serial dilutions of this compound.

3. Procedure:

  • Seed cells in the 96-well plate and allow them to adhere/grow as required.

  • Prepare serial dilutions of this compound in the appropriate medium or buffer.

  • Add the this compound dilutions to the designated wells (Rows C, D, and E-H).

  • Add assay buffer or medium without the fluorescent reagent to the autofluorescence control wells (Row C).

  • Add the fluorescent reagent to the control and experimental wells (Rows B, D, and E-H).

  • Incubate the plate for the required time and temperature as per your assay protocol.

  • Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Assess Autofluorescence: Analyze the signal from Row C. If there is a dose-dependent increase in fluorescence, this is the autofluorescence signal.

  • Assess Quenching: Analyze the signal from Row D. A dose-dependent decrease in fluorescence compared to the no-compound control (wells with only buffer and dye) indicates quenching.

  • Correct Experimental Data:

    • First, subtract the average background signal from the no-cell control (A1-A3) from all wells.

    • Next, for each concentration of this compound, subtract the average autofluorescence signal (from Row C) from the corresponding experimental wells (Rows E-H).

    • If quenching was observed in Row D, the results should be interpreted with caution, and confirmation with an orthogonal assay is highly recommended.

Visualizations

autofluorescence_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions start High Background Signal in this compound Wells control Run 'Compound-Only' Control (this compound + Buffer) start->control Suspect Autofluorescence measure Measure Emission Spectrum control->measure subtract Subtract Background from Experimental Wells measure->subtract Confirm Spectral Overlap red_shift Use Red-Shifted Dye measure->red_shift Significant Overlap data Corrected Data subtract->data orthogonal Use Orthogonal Assay subtract->orthogonal Confirm Biological Effect

Caption: Troubleshooting workflow for this compound-induced autofluorescence.

quenching_concept cluster_normal Normal Assay Condition cluster_quenching Quenching by this compound exc_light Excitation Light fluorophore Fluorophore exc_light->fluorophore em_light Emitted Light (Signal) fluorophore->em_light exc_light_q Excitation Light fluorophore_q Fluorophore exc_light_q->fluorophore_q This compound This compound exc_light_q->this compound Absorption of Excitation Light fluorophore_q->this compound Absorption of Emitted Light no_em_light Reduced/No Signal fluorophore_q->no_em_light

References

Technical Support Center: Overcoming Low Oral Bioavailability of Isorhamnetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Isorhamnetin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

This compound, a methylated flavonoid, exhibits low oral bioavailability primarily due to two main factors:

  • Poor Aqueous Solubility: Like many flavonoids, this compound has poor solubility in water, which limits its dissolution in the gastrointestinal tract, a crucial step for absorption.[1][2]

  • Extensive Metabolism: this compound undergoes significant metabolism in the gut and liver.[3] This can involve enzymatic degradation by intestinal flora or modification by liver enzymes, reducing the amount of active compound that reaches systemic circulation.[4]

cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound Dissolution Dissolution This compound->Dissolution Poor Solubility (Limiting Step) Absorption Absorption Dissolution->Absorption Metabolism1 Gut Microbiota Metabolism Absorption->Metabolism1 Bioavailability Bioavailability Absorption->Bioavailability Metabolism1->Bioavailability Reduced Amount

Caption: Factors limiting this compound's oral bioavailability.

Q2: What are the main strategies to improve the oral bioavailability of this compound?

Several formulation and chemical modification strategies have been developed to enhance the oral bioavailability of poorly water-soluble flavonoids like this compound.[1] These can be broadly categorized as:

  • Pharmaceutical Technologies:

    • Nanoformulations: Reducing particle size to the nanometer range increases the surface area for dissolution. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[5][6][7]

    • Carrier Complexes: Complexing this compound with other molecules can improve its solubility and absorption. Examples include phospholipid complexes, cyclodextrins, and phytic acid complexes.[2][8]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10]

    • Cocrystals: Forming cocrystals with appropriate coformers is a promising approach to improve solubility and bioavailability.[11]

  • Structural Transformation:

    • Prodrugs and Glycosylation: Modifying the chemical structure of this compound, for instance, through glycosylation, can alter its physicochemical properties to favor absorption.[1][2] In some cases, glycoside forms show better bioaccessibility.[12]

  • Use of Absorption Enhancers: Co-administration with substances that enhance intestinal permeability can improve absorption.[1]

Low Bioavailability Low Bioavailability Strategies Strategies Low Bioavailability->Strategies Nanoformulations Nanoformulations Strategies->Nanoformulations Carrier_Complexes Carrier Complexes Strategies->Carrier_Complexes Solid_Dispersions Solid Dispersions Strategies->Solid_Dispersions Structural_Modification Structural Modification Strategies->Structural_Modification Absorption_Enhancers Absorption Enhancers Strategies->Absorption_Enhancers

Caption: Strategies to enhance this compound's bioavailability.

Troubleshooting Guides

Problem: Poor dissolution of this compound in aqueous media during in vitro experiments.

Possible Cause Troubleshooting Step Expected Outcome
Inherent low aqueous solubility of this compound. 1. Particle Size Reduction: Utilize micronization or nano-milling techniques to increase the surface area. 2. Formulation with Solubilizing Agents: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or create inclusion complexes with cyclodextrins.[13] 3. pH Adjustment: Evaluate the solubility of this compound at different pH values, as flavonoid solubility can be pH-dependent.Increased dissolution rate and higher concentration of this compound in the aqueous medium.
Inadequate agitation or temperature control. Ensure the dissolution apparatus is properly calibrated and maintained at a consistent temperature (e.g., 37°C for simulating physiological conditions). Use appropriate agitation speeds to prevent settling of particles.Consistent and reproducible dissolution profiles.

Problem: Low permeability of this compound across Caco-2 cell monolayers.

Possible Cause Troubleshooting Step Expected Outcome
Efflux by P-glycoprotein (P-gp) or other transporters. Co-incubate with known P-gp inhibitors (e.g., verapamil) to assess the role of efflux pumps in limiting permeability.An increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would suggest that this compound is a substrate for efflux transporters.
Poor partitioning into the cell membrane due to low lipophilicity. Formulate this compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs).[9]Enhanced transport across the cell monolayer due to improved membrane partitioning.
Cell monolayer integrity is compromised. Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range for a tight barrier.Reliable and consistent permeability data.

Quantitative Data Summary

The following tables summarize the quantitative improvements in the oral bioavailability of this compound and related flavonoids using various formulation strategies.

Table 1: Enhancement of this compound Bioavailability with Different Formulations

Formulation Test System Key Pharmacokinetic Parameter Fold Increase in Bioavailability Reference
This compound with Phytic Acid (IP6) RatsAUC (Area Under the Curve)3.21[8]
Ginkgo Biloba Extract Phospholipid Complexes RatsRelative BioavailabilitySignificantly increased compared to the extract alone.
Ginkgo Biloba Extract Solid Dispersions RatsRelative BioavailabilityIncreased compared to the extract alone.

AUC: Area Under the Curve, a measure of total drug exposure over time.

Table 2: In Vitro Permeability and Solubility Enhancement of this compound

Parameter Condition Test System Result Reference
Apparent Permeability (Papp) With 333 µg/mL Phytic AcidCaco-2 Cells2.03-fold increase[8]
Aqueous Solubility With 20 mg/mL Phytic Acid-22.75-fold increase[8]
LogP (Lipophilicity) With Phytic Acid-Decreased from 2.38 to 1.64[8]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This protocol outlines the general steps for assessing the intestinal permeability of this compound formulations.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[12]

    • Seed the cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell insert.

    • Collect samples from the basolateral (BL) side at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Caco-2 cells on Transwell inserts Monolayer_Formation Allow differentiation (21-25 days) Cell_Culture->Monolayer_Formation TEER_Measurement Verify monolayer integrity (TEER measurement) Monolayer_Formation->TEER_Measurement Wash Wash with HBSS TEER_Measurement->Wash Add_Compound Add this compound to apical side Wash->Add_Compound Sample_Collection Collect samples from basolateral side Add_Compound->Sample_Collection Quantification Quantify this compound (HPLC or LC-MS/MS) Sample_Collection->Quantification Papp_Calculation Calculate Papp Quantification->Papp_Calculation

Caption: Workflow for Caco-2 cell permeability assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the oral bioavailability of this compound formulations in a rat model.

  • Animal Handling:

    • Acclimate male Sprague-Dawley rats for at least one week before the experiment.

    • Fast the rats overnight with free access to water before drug administration.

  • Drug Administration:

    • Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving the enhanced formulation).

    • Administer the formulations orally via gavage at a predetermined dose.

    • For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.

  • Blood Sampling:

    • Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis and Pharmacokinetic Calculation:

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

    • Calculate the relative oral bioavailability using the formula: F_relative = (AUC_test * Dose_control) / (AUC_control * Dose_test)

Signaling Pathway Modulation

This compound has been shown to exert its biological effects, including anti-cancer and anti-inflammatory activities, by modulating various signaling pathways.[14] Understanding these pathways can be crucial for developing targeted therapies.

Key Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. This compound has been reported to inhibit this pathway in cancer cells, contributing to its anti-tumor effects.[6][14]

This compound inhibits the PI3K/Akt pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

References

Technical Support Center: Isorhamnetin Experimental Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving isorhamnetin, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for in vitro experiments with this compound?

For most biological assays, it is recommended to start with a physiologically relevant pH, typically between 7.2 and 7.4. This compound's solubility has been documented in a 1:1 solution of DMSO:PBS at pH 7.2.[1] Maintaining a stable pH in this range is crucial as significant deviations, especially towards alkaline conditions, can lead to the degradation of this compound and related flavonoids.[2]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?

This compound has poor solubility in water.[3][4][5] The standard procedure is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or dimethyl formamide to create a concentrated stock solution.[1] This stock solution can then be diluted to the final desired concentration in your aqueous buffer or cell culture medium. Always add the DMSO stock to the buffer slowly while mixing to prevent precipitation.

Q3: My this compound solution turned a different color after I adjusted the pH to be more alkaline. Is this normal?

This is a strong indication of chemical instability. Flavonoids like quercetin, which is structurally similar to this compound, are known to be unstable and undergo autoxidation and degradation in alkaline solutions, often accompanied by a color change.[2] It is critical to avoid alkaline conditions (pH > 8) unless the experiment specifically aims to study degradation products. For optimal activity, freshly prepared solutions are always recommended.

Q4: Can the pH of my experimental system affect the biological activity of this compound?

Yes, absolutely. The pH can influence this compound's activity in several ways:

  • Stability: As mentioned, this compound can degrade at non-optimal pH, reducing its effective concentration.

  • Chemical Form: The ionization state of this compound's hydroxyl groups can change with pH, potentially altering its ability to interact with biological targets like enzymes or receptors.

  • Target Activity: The activity of the biological target you are studying (e.g., an enzyme) is also highly pH-dependent. Ensure your chosen buffer pH is optimal for both this compound stability and the activity of your target system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent this compound activity Degradation due to improper pH. Flavonoids can be unstable in alkaline conditions.[2]Verify the pH of your final solution is within the optimal range (typically pH 7.2-7.4). Prepare solutions fresh before each experiment.
Precipitation of this compound. The compound may have crashed out of solution upon dilution from the DMSO stock.Decrease the final concentration of this compound. Ensure the final percentage of DMSO is compatible with your assay and does not exceed cytotoxic levels (usually <0.5%). Perform a visual inspection for any precipitate before use.
High background signal or artifacts Contamination or reaction with buffer components. Ensure all buffers are freshly prepared and filtered. Run a "buffer + this compound" control without the biological target to check for any direct reaction or signal interference.
Cell viability is unexpectedly low DMSO toxicity. High concentrations of the solvent can be toxic to cells.Calculate the final DMSO concentration in your media and ensure it is below the tolerance level for your specific cell line. Run a vehicle control (media + same concentration of DMSO) to assess solvent toxicity.
This compound cytotoxicity. At high concentrations, this compound itself can reduce cell viability.[6]Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and experiment duration.[6]

Data Summary: this compound Solubility & Stability

Parameter Solvent/Condition Value Notes
Solubility DMSO~20 mg/mL[1]Recommended for preparing primary stock solutions.
Dimethyl formamide~10 mg/mL[1]An alternative organic solvent for stock solutions.
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]Represents solubility in a buffered aqueous system after dilution from a stock.
WaterPoor/Sparingly soluble[1][4][5]Direct dissolution in aqueous buffers is not recommended.
Stability Alkaline pH (e.g., >8.0)LowProne to degradation and autoxidation, similar to other flavonoids.[2]
Neutral pH (e.g., 7.2-7.4)ModerateGenerally stable for the duration of a typical experiment, but fresh solutions are always best.
Acidic pH (e.g., 5.0-6.0)HigherFlavonoids are generally more stable in slightly acidic conditions.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on enzyme activity.

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 20 mM. Store at -20°C.

  • Prepare Assay Buffer: Prepare a buffer solution with the optimal pH for the target enzyme's activity (e.g., 100 mM Phosphate Buffer, pH 7.4).[7]

  • Enzyme and Substrate Preparation: Reconstitute the enzyme and substrate in the assay buffer to their desired working concentrations.

  • Assay Procedure (96-well plate format): a. Add assay buffer to each well. b. Add various concentrations of this compound (by diluting the DMSO stock) to the experimental wells. Add an equivalent volume of DMSO to the control wells (vehicle control). c. Add the enzyme solution to all wells except the "no enzyme" blank. d. Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow this compound to interact with the enzyme.[7] e. Initiate the reaction by adding the substrate solution to all wells. f. Monitor the reaction progress by measuring the absorbance (or fluorescence) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the results to calculate the IC50 value.

Protocol 2: Assessing this compound Stability via UV-Visible Spectroscopy

This protocol helps determine the stability of this compound across different pH values.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Prepare this compound Solutions: a. Create a 1 mM this compound stock in DMSO. b. Dilute the stock solution to a final concentration of 25 µM in each of the different pH buffers. Ensure the final DMSO concentration is constant across all samples.

  • Spectroscopic Measurement: a. Immediately after preparation (t=0), measure the UV-Visible absorption spectrum (e.g., 200-500 nm) of each solution. This compound has characteristic absorbance peaks around 255 and 367 nm.[1] b. Incubate the solutions at room temperature. c. Measure the spectra again at various time points (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the absorbance spectra over time for each pH. A decrease in the characteristic absorbance peaks or the appearance of new peaks indicates degradation. The rate of change is indicative of the compound's stability at that pH.

Visualizations

Isorhamnetin_Troubleshooting_Workflow start Inconsistent or Low This compound Activity q1 Is the solution pH verified and stable (e.g., 7.2-7.4)? start->q1 q2 Was the solution prepared fresh? q1->q2 Yes sol1 Adjust buffer pH. Use freshly made buffer. q1->sol1 No q3 Is there visible precipitation? q2->q3 Yes sol2 Discard old solution. Prepare fresh from stock before each experiment. q2->sol2 No q4 Is the final DMSO concentration <0.5%? q3->q4 No sol3 Lower final concentration. Filter solution (0.22µm). Increase DMSO % slightly (check assay tolerance). q3->sol3 Yes sol4 Re-calculate dilution to lower final DMSO %. Run vehicle control. q4->sol4 No end_node Re-run experiment with positive/negative controls. q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low this compound activity.

Isorhamnetin_PI3K_Akt_Pathway cluster_0 This compound Action cluster_1 PI3K/Akt Signaling Pathway This compound This compound Akt Akt This compound->Akt inhibits phosphorylation mTOR mTOR This compound->mTOR inhibits phosphorylation PI3K PI3K PI3K->Akt phosphorylates Akt->mTOR phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation pH_Stability_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Prepare this compound Stock (in DMSO) P3 Dilute Stock into each buffer P1->P3 P2 Prepare Buffers (e.g., pH 5, 7.4, 9) P2->P3 M1 Measure UV-Vis Spectrum (Time = 0) P3->M1 M2 Incubate at RT M1->M2 M3 Measure Spectrum at Time = X hrs M2->M3 M2->M3 repeat A1 Compare Spectra M3->A1 A2 Determine change in absorbance over time A1->A2

References

Technical Support Center: Isorhamnetin & DMSO Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhamnetin and utilizing Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of DMSO for dissolving this compound in cell culture experiments?

A1: It is recommended to keep the final concentration of DMSO in the culture medium as low as possible, ideally at or below 0.1%.[1][2] While some cell lines may tolerate up to 1%, it is crucial to perform a dose-response study to determine the maximum allowable concentration for your specific cell line and assay duration, as sensitivity to DMSO can vary significantly.[1][2]

Q2: How soluble is this compound in DMSO?

A2: this compound is soluble in DMSO.[3] Solubility data from various suppliers indicates a range of approximately 20 mg/mL to 100 mg/mL.[3][4][5] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

Q3: Can DMSO interfere with my experimental results when studying this compound?

A3: Yes, DMSO can have biological effects that may confound experimental outcomes. It has been shown to induce apoptosis, affect mitochondrial functions, and alter gene expression at certain concentrations.[6][7] Therefore, it is imperative to include a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) in your experiments to differentiate the effects of this compound from those of the solvent.[8]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Notably, it can inhibit the PI3K/Akt and MEK/ERK signaling pathways.[5][9][10] It has also been reported to suppress the NF-κB pathway and modulate mitochondrial apoptosis signaling.[9][11]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to the cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous medium, or the DMSO concentration is too low to maintain its solubility. This compound is sparingly soluble in aqueous buffers.[3]

  • Troubleshooting Steps:

    • Ensure your this compound stock solution in DMSO is fully dissolved before diluting it in the culture medium.

    • When diluting, add the this compound-DMSO stock solution to the medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation.

    • Consider preparing a more concentrated stock solution in DMSO to minimize the volume added to the medium, thus keeping the final DMSO concentration within the acceptable range.

    • If solubility issues persist, you may need to explore the use of co-solvents or alternative formulation strategies, though this requires careful validation to ensure the new vehicle does not interfere with the experiment.

Issue 2: High background cytotoxicity observed in the vehicle control group.

  • Possible Cause: The final DMSO concentration is too high for the specific cell line being used, leading to solvent-induced toxicity.[12] The duration of the assay can also influence DMSO tolerance.[1]

  • Troubleshooting Steps:

    • Determine the maximum tolerated DMSO concentration for your cell line. Perform a dose-response experiment with a range of DMSO concentrations (e.g., 0.05% to 2%) and measure cell viability at different time points (e.g., 24, 48, 72 hours).

    • Based on the results, select a final DMSO concentration that does not significantly impact cell viability for the duration of your experiment.

    • Always use freshly opened, high-quality DMSO, as oxidation products that may form upon storage can be toxic to cells.[2]

Issue 3: Inconsistent or unexpected results in signaling pathway analysis (e.g., Western Blot).

  • Possible Cause: DMSO itself can influence certain signaling pathways.[13]

  • Troubleshooting Steps:

    • Strictly adhere to using a consistent, low final concentration of DMSO (ideally ≤0.1%) across all experimental and control groups.

    • Always include a vehicle control (cells treated with DMSO alone) to account for any baseline changes in protein expression or phosphorylation caused by the solvent.

    • Ensure equal loading of protein samples for Western blotting and normalize the expression of your target proteins to a stable housekeeping protein.

Data Presentation

Table 1: Solubility of this compound in DMSO

SupplierSolubility in DMSO
Cayman Chemical~20 mg/mL
Selleck Chemicals63 mg/mL (199.2 mM)
MedChemExpress100 mg/mL (316.20 mM)

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Experiments

Cell Culture TypeRecommended Max. DMSO ConcentrationNotes
General Cancer Cell Lines0.1% - 1%Sensitivity is cell line-specific; a titration is recommended.[1][2]
Breast Cancer Cell Lines<1%Some lines are very sensitive even in short-term assays.[1]
Human Apical Papilla Cells<0.5%Concentrations of 5% and higher are cytotoxic.[12]
Leukemic Cell Lines<2%Cytotoxicity is observed at ≥2% in a dose- and time-dependent manner.
Zebrafish Embryos1%For developmental toxicity assays.[14]

Table 3: Summary of DMSO Cytotoxicity on Various Cancer Cell Lines

Cell LineDMSO ConcentrationExposure TimeEffect on Viability
HepG22.5%24, 48 hoursReduction exceeding 30%.[6]
HepG20.625%72 hoursReduction of 33.6%.[6]
MCF-71%, 2%24 hoursSignificant reduction.[15]
MDA-MB-2311.25%-Tolerated.[16]
HT-29---
SW480---

Note: The effects of DMSO are highly dependent on the specific cell line and experimental conditions. The data above should be used as a general guideline.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of fresh, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility and experimental needs).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]

2. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control. Replace the old medium with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Isorhamnetin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Isorhamnetin_MEK_ERK_Pathway This compound This compound MEK1 MEK1 This compound->MEK1 ERK ERK MEK1->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Transcription Factors pERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound inhibits the MEK/ERK signaling pathway.

Experimental_Workflow Stock Prepare this compound Stock in DMSO Treatment Treatment with this compound (and Vehicle Control) Stock->Treatment Cell_Culture Cell Seeding & Adherence Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Perform Assay Incubation->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Signaling Signaling Analysis (e.g., Western Blot) Assay->Signaling Data Data Analysis Viability->Data Signaling->Data

Caption: General experimental workflow for this compound studies.

References

Isorhamnetin Administration in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the administration of Isorhamnetin in animal studies. The information addresses common challenges encountered during experimental procedures, focusing on route selection, solubility, and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the most common administration routes for this compound in animal studies?

A1: The most frequently used administration routes for this compound are oral (gavage), intravenous (IV), and intraperitoneal (IP). Oral administration is common for studying metabolic effects and long-term treatment, while IV administration is used for pharmacokinetic studies and to bypass absorption barriers.[1][2][3][4] IP injections are also utilized, particularly in disease models like induced diabetes or liver injury.[2][5]

Q2: What is the primary challenge when administering this compound?

A2: The primary challenge is this compound's very low water solubility (<3.5 μg/mL), which significantly hampers its oral absorption and the preparation of aqueous solutions for intravenous injection.[1][6] This poor solubility leads to low bioavailability, limiting its therapeutic efficacy in vivo.[1][6][7]

Q3: How can the solubility and oral bioavailability of this compound be improved?

A3: Several formulation strategies can significantly enhance this compound's solubility and bioavailability:

  • Phospholipid Complexes (ISO-PC): Preparing an this compound-phospholipid complex has been shown to increase its water solubility by as much as 122 times.[8][9][10][11]

  • Solid Dispersions: Complexing this compound with carriers can improve its dissolution and absorption.[12][13]

  • Solubilizing Agents: Using agents like polyvinylpyrrolidone (PVP10) and benzalkonium chloride can increase solubility approximately 600-fold, making IV administration feasible.[1]

Q4: What are typical dosages for this compound in rodent studies?

A4: Dosages vary depending on the administration route and the experimental model:

  • Oral (Gavage): Doses range from 10 mg/kg to 100 mg/kg per day.[3][14][15][16] For example, a dose of 10 mg/kg was effective in a mouse model of type 2 diabetes.[15][16]

  • Intravenous (IV): Lower doses are used due to direct systemic exposure. A typical dose for pharmacokinetic studies in rats is 0.5 mg/kg.[1][6]

  • Intraperitoneal (IP): Doses are often in the range of 1 mg/kg to 10 mg/kg.[2][17]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Low or inconsistent oral bioavailability Poor aqueous solubility of this compound; rapid metabolism.[1][12]Prepare an this compound-phospholipid complex (ISO-PC) or a solid dispersion to enhance absorption.[8][9][12] Co-administration with absorption enhancers can also be explored.[18]
Difficulty preparing a solution for IV injection This compound's hydrophobic nature (<3.5 μg/mL solubility in water).[1][6]Prepare a water-soluble formulation using polyvinylpyrrolidone (PVP10) and benzalkonium chloride, which can increase solubility to ~2.1 mg/mL.[1]
Precipitation of compound in dosing vehicle Saturation of the vehicle due to low solubility.Use a vehicle with better solubilizing capacity, such as a mix of 1% dimethyl sulfoxide (DMSO) and 99% corn oil for IP injections.[17] For oral gavage, suspension in 0.5% carboxymethylcellulose (CMC) is common. Always perform a stability test of the formulation before administration.
High variability in plasma concentration between animals Inconsistent gavage technique; stress affecting GI motility; differences in metabolism.Ensure all technicians are proficient in the oral gavage procedure to minimize stress and prevent esophageal injury.[19] Provide a consistent diet and housing environment. For pharmacokinetic studies, using jugular-catheterized animals allows for precise blood sampling.[20]

Pharmacokinetic Data Summary

The tables below summarize key pharmacokinetic parameters for this compound across different administration routes and formulations in rats.

Table 1: Pharmacokinetics of this compound Following Intravenous (IV) Administration in Rats

FormulationDoset½α (Distribution half-life)t½β (Elimination half-life)Cmax (Max Concentration)
This compound in PVP10/Benzalkonium Chloride[1][6]0.5 mg/kg5.7 ± 4.3 min61 ± 47.5 min1431 ng/mL
This compound Standard[21]2 mg/kg-1.8 h~1.8 µmol/L

Table 2: Pharmacokinetics of this compound Following Oral Administration in Rats

FormulationDoseTmax (Time to Cmax)Cmax (Max Concentration)AUC (Area Under the Curve)
This compound (Pure)[20]0.25 mg/kg8.0 h57.8 ng/mL838.2 ng·h/mL
This compound (Pure)[20]0.5 mg/kg6.4 h64.8 ng/mL1262.8 ng·h/mL
This compound (Pure)[20]1.0 mg/kg7.2 h75.2 ng/mL1623.4 ng·h/mL
Ginkgo Biloba Extract[12][13]-~2 h~150 ng/mL~1200 ng·h/mL
Ginkgo Biloba Phospholipid Complex[12][13]-~1.5 h~550 ng/mL~3800 ng·h/mL

Note: Data for Ginkgo Biloba formulations represent the bioavailability of this compound within the extract.

Experimental Protocols

Protocol 1: Oral Gavage Administration
  • Preparation of Dosing Solution:

    • For a suspension, weigh the required amount of this compound.

    • Prepare a vehicle of 0.5% sodium carboxymethylcellulose (Na-CMC) in sterile water.

    • Triturate the this compound powder with a small amount of the vehicle to create a paste, then gradually add the remaining vehicle to achieve the final concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).

  • Animal Handling:

    • Weigh the animal to calculate the precise volume to be administered. The maximum recommended volume is 10 mL/kg.[19]

    • Gently restrain the mouse or rat, ensuring a secure grip that prevents movement but does not impede breathing.

  • Gavage Procedure:

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse).

    • Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the mouth, advancing it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[19]

    • Slowly administer the substance.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reaction.[19]

Protocol 2: Preparation of this compound-Phospholipid Complex (ISO-PC)
  • Materials: this compound (ISO), Phospholipids (e.g., soy lecithin), and an organic solvent like ethanol.

  • Complexation Process:

    • Dissolve this compound and phospholipids in ethanol at a specific molar ratio (e.g., 1:3 ISO to phospholipid).[10]

    • The solution is stirred at a controlled temperature (e.g., 40°C) for a set period (e.g., 2-3 hours).

    • The solvent is then removed under reduced pressure using a rotary evaporator.

    • The resulting solid (the ISO-PC) is dried, collected, and can be characterized using methods like DSC or XRD.[8][12]

  • Administration: The resulting ISO-PC powder can be suspended in water for oral gavage, exhibiting significantly improved solubility and bioavailability.[9][11]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key decision-making processes and biological pathways relevant to this compound research.

G cluster_workflow Experimental Workflow: Choosing an Administration Route start Define Study Objective q_pk Pharmacokinetic (PK) Study? start->q_pk q_bio Test Oral Bioavailability? q_pk->q_bio No iv Intravenous (IV) Administration q_pk->iv Yes oral Oral (Gavage) Administration q_bio->oral Yes ip Intraperitoneal (IP) Administration q_bio->ip No (Systemic Effect Model) q_sol This compound Solubility? q_sol->oral Adequate (Suspension) formulate Improve Formulation (e.g., Phospholipid Complex) q_sol->formulate Low oral->q_sol formulate->oral Re-evaluate

Caption: Decision tree for selecting an this compound administration route.

G cluster_pathway This compound's Effect on PI3K/AKT Signaling Pathway iso This compound pi3k PI3K iso->pi3k Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor apop Apoptosis akt->apop Inhibits prolif Cell Proliferation & Survival mtor->prolif

Caption: this compound inhibits the pro-survival PI3K/AKT/mTOR pathway.[17][22]

G cluster_pathway This compound's Effect on NF-κB Signaling Pathway stim Inflammatory Stimuli (e.g., HFFD, LPS) nfkb NF-κB stim->nfkb iso This compound iso->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation

Caption: this compound mitigates inflammation by inhibiting NF-κB signaling.[15]

References

Technical Support Center: Isorhamnetin Matrix Effects in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of isorhamnetin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for the target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For flavonoids like this compound, co-eluting compounds such as other phenolic acids can cause ionization suppression.[3]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: The most common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the signal response of this compound spiked into a blank matrix extract (which has undergone the complete sample preparation process) with the response of this compound in a neat solvent at the same concentration.[4] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected.[1][4] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[4][5]

Q3: What are the best strategies to minimize or compensate for this compound matrix effects?

A3: Strategies to address matrix effects can be categorized into three main areas:

  • Sample Preparation: Implementing rigorous cleanup procedures like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT) can remove a significant portion of interfering matrix components.[1][6] For complex matrices, techniques that specifically target interferences, such as phospholipid removal plates, can be highly effective.[6]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[1] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a divert valve to direct the flow to waste during elution of highly interfering compounds.[5]

  • Compensation/Correction: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[1][2][7] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement, thus providing accurate correction.[2][8] If a SIL-IS is unavailable, matrix-matched calibration or the standard addition method can be used.[1][9]

Q4: Is a stable isotope-labeled (SIL) internal standard for this compound always necessary?

A4: While a SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS bioanalysis, its use depends on the required assay performance and the complexity of the matrix.[2][8] For complex biological matrices like plasma or tissue homogenates, a SIL-IS is highly recommended to ensure accuracy and reproducibility.[7][8] In simpler matrices or when matrix effects have been demonstrated to be negligible through validation, a structural analogue internal standard might suffice, although this requires careful validation to ensure it behaves similarly to this compound.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound that may be related to matrix effects.

Problem Potential Cause Recommended Solution(s)
Poor Signal Reproducibility / High %RSD Inconsistent matrix effects between samples.- Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression/enhancement.[2] - Improve Sample Cleanup: Enhance the sample preparation method (e.g., switch from PPT to SPE or LLE) to more effectively remove interfering components.[6]
Low this compound Signal Intensity Significant ion suppression.- Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone. Use post-column infusion to identify these zones.[4][5] - Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure the analyte signal remains above the limit of quantitation.[1][5] - Check Ion Source Parameters: Optimize source temperature and gas flows to improve desolvation and reduce the impact of matrix components.[10]
Peak Tailing or Splitting Co-elution of matrix components overloading the column or interfering with peak shape.- Enhance Sample Preparation: A cleaner sample is less likely to cause peak shape issues.[11] - Reduce Injection Volume: Injecting a smaller volume can prevent column overload.[5] - Use a Guard Column: This can protect the analytical column from strongly retained matrix components.
Inaccurate Quantification (Poor Recovery) Ion enhancement or suppression affecting the analyte signal disproportionately to the internal standard (if not a SIL-IS).- Perform Matrix Effect Evaluation: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[3] - Switch to a SIL-IS: This ensures that the internal standard accurately tracks the analyte's behavior in the ion source.[7] - Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract to mimic the effect seen in the samples.[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Matrix Effect using Post-Extraction Addition

This protocol provides a method to quantify the extent of matrix effects on the this compound signal.

Objective: To determine the percentage of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix (e.g., plasma, urine) through the entire sample preparation workflow. After the final extraction step, evaporate the solvent and reconstitute the extract in the this compound standard solution from Set A.

    • Set C (Blank Matrix): Process the same blank matrix lots as in Set B without spiking this compound. This set is used to check for interferences at the retention time of this compound.

  • LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Calculation:

    • Calculate the average peak area for this compound in Set A (Area_Neat) and Set B (Area_Matrix).

    • The matrix effect (ME) percentage is calculated using the following formula: ME (%) = (Area_Matrix / Area_Neat) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. For flavonoids, values between -44% and -0.5% (a ME calculation of 56% to 99.5%) have been reported, indicating ion suppression is common.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a validated method for quantifying this compound in rat plasma and is effective at reducing matrix interferences.[12]

Objective: To extract this compound and its metabolites from a plasma matrix while minimizing co-extraction of interfering substances like phospholipids.

Methodology:

  • Enzymatic Hydrolysis (if analyzing total this compound):

    • To a 100 µL plasma sample, add an internal standard (e.g., baicalein or a SIL-IS for this compound).[12]

    • Add β-glucuronidase/sulfatase solution to deconjugate this compound glucuronides and sulfates. Incubate as required.

  • Protein Precipitation & pH Adjustment:

    • Add a protein precipitation agent like acetonitrile. Vortex and centrifuge to pellet proteins.

    • Transfer the supernatant to a new tube. Adjust the pH to be acidic (e.g., using formic acid) to ensure this compound is in a neutral form for extraction.[6]

  • Liquid-Liquid Extraction:

    • Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for several minutes to ensure thorough mixing and extraction.

    • Centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS injection. The extraction recovery for this compound using this type of method is typically in the range of 70-80%.[12]

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma[12]

ParameterResult
Linear Range 1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (%RSD) 1.1 - 8.9%
Inter-assay Precision (%RSD) 1.6 - 10.8%
Accuracy (Bias) < 13.4%
Extraction Recovery 70 - 80%

Visualizations

Workflow_For_Isorhamnetin_Analysis start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (SIL-IS Recommended) start->add_is sample_prep Sample Preparation (e.g., LLE, SPE) lc_separation LC Separation (Optimized Gradient) sample_prep->lc_separation add_is->sample_prep ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing end_node End: Final Concentration data_processing->end_node

Caption: Workflow for quantitative analysis of this compound.

Troubleshooting_Matrix_Effects issue Issue Encountered: Inaccurate or Irreproducible Results check_me Step 1: Assess Matrix Effect (Post-Extraction Spike) issue->check_me me_present Matrix Effect > 15%? check_me->me_present no_me No Significant ME: Check other LC-MS parameters (e.g., calibration, instrument) me_present->no_me No compensate Step 2: Compensate for ME me_present->compensate Yes use_sil_is Implement SIL-IS (Best Practice) compensate->use_sil_is matrix_match Use Matrix-Matched Calibrators (Alternative) compensate->matrix_match minimize Step 3: Minimize ME compensate->minimize improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) minimize->improve_cleanup optimize_lc Optimize Chromatography minimize->optimize_lc

Caption: Troubleshooting decision tree for this compound matrix effects.

References

Technical Support Center: Isorhamnetin Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isorhamnetin in cancer cell line studies. The information is compiled from various scientific studies to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what are its reported anti-cancer effects? this compound is a naturally occurring flavonoid, specifically an O-methylated derivative of quercetin, found in plants like Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][2][3] It has demonstrated various anti-cancer properties, including the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis and angiogenesis.[1][4] this compound's mechanisms of action involve the modulation of multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.[1][5]

  • In which cancer cell lines has this compound shown activity? this compound has demonstrated anti-cancer effects in a variety of human cancer cell lines, including but not limited to breast, bladder, colon, cervical, endometrial, lung, and liver cancer cells.[1][2][5][6][7][8][9][10]

Experimental Design & Protocols

  • What is a typical concentration range for this compound treatment in cell culture? Effective concentrations of this compound can vary significantly between cell lines. Based on published data, a starting range of 10 µM to 100 µM is often used. For instance, in breast cancer cell lines like MCF7 and MDA-MB-468, the IC50 (half-maximal inhibitory concentration) is approximately 10 µM, whereas for the normal breast epithelial cell line MCF10A, the IC50 is higher at 38 µM, suggesting some level of cancer cell selectivity.[6] In non-small-cell lung cancer A549 cells, significant effects were observed at concentrations of 2.5, 5, and 10 μM.[1] It is crucial to perform a dose-response curve for each specific cell line to determine the optimal concentration for your experiments.

  • What is a standard protocol for preparing this compound for cell culture experiments? A common method is to dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guides

Problem: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent this compound concentration.

    • Solution: Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions from the stock for each experiment to avoid degradation.

  • Possible Cause 2: Cell seeding density.

    • Solution: Optimize and maintain a consistent cell seeding density for all experiments. Uneven cell distribution can lead to variability in results.

  • Possible Cause 3: Incubation time.

    • Solution: Adhere to a strict and consistent incubation time for this compound treatment. Cell viability can be time-dependent.

Problem: No significant induction of apoptosis is observed.

  • Possible Cause 1: Insufficient this compound concentration or treatment duration.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. This compound has been shown to induce apoptosis in a dose- and time-dependent manner in various cell lines.[5][7]

  • Possible Cause 2: Cell line resistance.

    • Solution: Some cell lines may be inherently more resistant to this compound-induced apoptosis. Consider investigating alternative mechanisms of cell death or exploring synergistic effects with other compounds. For example, this compound has been shown to enhance the antitumor activity of doxorubicin in resistant breast cancer cells.[11]

  • Possible Cause 3: Assay sensitivity.

    • Solution: Ensure you are using a sufficiently sensitive and appropriate apoptosis assay (e.g., Annexin V/PI staining, caspase activity assays). This compound induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[1]

Problem: Unexpected cell cycle arrest phase.

  • Possible Cause 1: Cell line-specific response.

    • Solution: The phase of cell cycle arrest induced by this compound can be cell line-dependent.[2] For example, G2/M arrest has been observed in human bladder cancer cells, cervical cancer (HeLa) cells, and doxorubicin-resistant breast cancer cells.[1][2][12] In contrast, S-phase arrest has been reported in other cancer cells.[2] It is important to characterize the specific response of your cell line.

  • Possible Cause 2: Asynchronized cell population.

    • Solution: For cell cycle analysis, consider synchronizing the cells before this compound treatment to obtain clearer results.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
Breast CancerMCF7~1072[6]
Breast CancerT47D~1072[6]
Breast CancerBT474~1072[6]
Breast CancerBT-549~1072[6]
Breast CancerMDA-MB-231~1072[6]
Breast CancerMDA-MB-468~1072[6]
Normal BreastMCF10A3872[6]
Cervical CancerHeLa100.0324[8][12]
Cervical CancerHeLa54.7972[8][12]
Colon CancerSW-480IC50 ≤ 20 µg/mL24[13]
Colon CancerHT-29IC50 ≤ 20 µg/mL24[13]
Hepatocellular CarcinomaHepG210024[14]
Hepatocellular CarcinomaHepG253.348[14]
Hepatocellular CarcinomaHepG240.0272[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Isorhamnetin_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_other_pathways Other Key Signaling Pathways This compound This compound FasR Fas Receptor This compound->FasR Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits AMPK AMPK Pathway This compound->AMPK Activates FADD FADD FasR->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Bax->Mitochondria Bcl2->Mitochondria Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) Isorhamnetin_Prep 2. This compound Preparation (Dissolve in DMSO, dilute in media) Cell_Culture->Isorhamnetin_Prep Treatment 3. Cell Treatment (Dose-response and time-course) Isorhamnetin_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Analysis 4c. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot 4d. Western Blot (Signaling proteins) Treatment->Western_Blot Data_Analysis 5. Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

References

Validation & Comparative

Isorhamnetin vs. Quercetin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination for Researchers and Drug Development Professionals

The flavonoids isorhamnetin and quercetin, both naturally occurring compounds found in a variety of plants, have garnered significant attention in oncological research for their potential as anticancer agents. While structurally similar, subtle differences in their chemical makeup lead to distinct biological activities and mechanisms of action. This guide provides a comprehensive comparison of the anticancer properties of this compound and quercetin, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their exploration of these promising phytochemicals.

Comparative Anticancer Effects

Both this compound and its metabolic precursor, quercetin, exhibit potent anticancer effects across a range of cancer cell lines. Their primary mechanisms of action involve the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Cytotoxicity and Proliferation Inhibition

Studies have demonstrated that both flavonoids can inhibit the growth of various cancer cells in a dose-dependent manner. For instance, in human breast cancer MCF-7 cells, both quercetin and this compound were found to inhibit cell growth, with quercetin exhibiting a slightly stronger cytotoxic effect.[1][2][3][4]

Table 1: Comparative Cytotoxicity of this compound and Quercetin in MCF-7 Breast Cancer Cells

CompoundConcentration (µM)Inhibition Rate (%)
This compound100~60%
Quercetin100~70%

Data synthesized from studies on MCF-7 cells.

Induction of Apoptosis

A critical mechanism underlying the anticancer activity of both compounds is the induction of programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining has been instrumental in quantifying the apoptotic effects of these flavonoids. In MCF-7 cells, treatment with 100 µM of quercetin for 48 hours resulted in 70.8% of cells entering early-phase apoptosis, while this compound induced early apoptosis in 68.9% of cells under the same conditions.[2][3]

Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment

Compound (100 µM)Early Apoptotic Cells (%)
This compound68.9
Quercetin70.8

Data from studies on MCF-7 cells.[2][3]

Cell Cycle Arrest

This compound and quercetin can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. This compound has been shown to induce G2/M phase cell cycle arrest in human bladder cancer cells.[5][6] Quercetin, on the other hand, has been observed to cause cell cycle arrest at the G1, S, or G2/M phases in various cancer cells, often through the modulation of cyclins and cyclin-dependent kinases (CDKs).[7][8][9][10] For example, in triple-negative breast cancer cells, quercetin treatment led to cell cycle arrest at the S and G2/M phases.[8]

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound and quercetin are mediated through their interaction with a multitude of intracellular signaling pathways.

This compound has been shown to exert its anticancer effects by targeting key molecular pathways such as PI3K/Akt, MAPK, and NF-κB.[5][11] It can directly inhibit MEK1 and PI3-K, leading to the suppression of downstream signaling cascades like the MEK/ERK/p90RSK and PI3-K/Akt/p70S6K pathways.[12] This inhibition ultimately results in reduced cancer cell proliferation and tumor growth.[12]

Quercetin modulates several signaling pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK/ERK pathways.[13][14] It can induce apoptosis by inhibiting the β-catenin/Tcf signaling pathway and activating both intrinsic and extrinsic apoptotic pathways through the generation of reactive oxygen species (ROS) and the modulation of Bcl-2 family proteins.[13]

Below are diagrams illustrating the key signaling pathways affected by this compound and quercetin.

Isorhamnetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK1 MEK1 EGFR->MEK1 This compound This compound This compound->PI3K This compound->MEK1 NFkB NF-κB This compound->NFkB Apoptosis Apoptosis (Induced) This compound->Apoptosis Akt Akt PI3K->Akt p70S6K p70S6K Akt->p70S6K ERK ERK MEK1->ERK p90RSK p90RSK ERK->p90RSK Proliferation Cell Proliferation (Inhibited) p90RSK->Proliferation p70S6K->Proliferation NFkB->Proliferation

Caption: this compound's inhibition of PI3K/Akt and MEK/ERK pathways.

Quercetin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin PI3K PI3K Quercetin->PI3K beta_catenin β-catenin Quercetin->beta_catenin ROS ROS Quercetin->ROS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation) mTOR->Gene_Expression Wnt Wnt Wnt->beta_catenin Tcf Tcf beta_catenin->Tcf Apoptosis Apoptosis (Induced) ROS->Apoptosis Tcf->Gene_Expression

Caption: Quercetin's modulation of PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18][19]

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound or Quercetin A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F

Caption: MTT assay workflow for determining cell viability.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or quercetin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]

Workflow:

Apoptosis_Assay_Workflow A 1. Treat cells with This compound or Quercetin B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Steps:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or quercetin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation status of signaling pathways.[23][24][25][26]

Detailed Steps:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Isorhamnetin vs. Its Glycosides: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin, a methylated flavonoid found in a variety of plants like sea buckthorn, onions, and Ginkgo biloba, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] However, in its natural state, this compound predominantly exists as glycosides—molecules where the this compound aglycone is attached to one or more sugar moieties.[1][2] This structural difference is a critical determinant of the compound's bioavailability, influencing its solubility, absorption, and metabolic fate. Understanding the comparative bioavailability of this compound and its glycosidic forms is paramount for the development of effective therapeutic agents.

This guide provides an objective comparison of the bioavailability of this compound and its glycosides, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.

Data Presentation: Quantitative Comparison of Bioavailability

The bioavailability of a compound is determined by several key parameters, including its release from the food matrix (bioaccessibility), its ability to pass through the intestinal wall (permeability), and its subsequent pharmacokinetic profile in the bloodstream (Cmax, Tmax, AUC). The following tables summarize key quantitative data from various studies, comparing this compound aglycone with its glycoside forms.

Table 1: In Vitro Bioaccessibility and Permeability

CompoundSourceBioaccessibility (%) after Simulated DigestionApparent Permeability Coefficient (Papp AP-BL) (x 10⁻⁶ cm/s)Study Model
This compound Aglycone Almond Skins25.1 ± 7.0[3][4]10.9 ± 1.2[4]Simulated Digestion / Caco-2 Co-culture
This compound-3-O-glucoside Almond Skins66.8 ± 1.7[3]-Simulated Digestion
This compound-3-O-rutinoside Almond Skins93.2 ± 0.2[3][4]-Simulated Digestion
This compound Diglycosides Opuntia ficus-indica>93.5 (oral/gastric), <81.0 (intestinal)[4]4.2 ± 0.4[4]Simulated Digestion / Caco-2 Co-culture
This compound Triglycosides Opuntia ficus-indica>93.5 (oral/gastric), <81.0 (intestinal)[4]2.4 ± 0.3[4]Simulated Digestion / Caco-2 Co-culture

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: In Vivo Pharmacokinetic Parameters

Compound/FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability Increase
This compound (in TFH) Beagle Dogs200 mg/kg158.3 ± 72.80.8 ± 0.3486.8 ± 208.7Reference
This compound (in TFH-SD) Beagle Dogs200 mg/kg694.4 ± 316.30.5 ± 0.22891.2 ± 1361.65.9-fold[5]
This compound (in TFH-SE) Beagle Dogs200 mg/kg536.9 ± 256.40.5 ± 0.21673.6 ± 792.53.4-fold[5]
This compound (from GBE) Rats100 mg/kg~150~0.5~400Reference
This compound (from GBP) Rats100 mg/kg~250~0.5~800~2.0-fold
This compound (from GBS) Rats100 mg/kg~220~0.5~600~1.5-fold[6]

Abbreviations: TFH (Total Flavones of Hippophae rhamnoides), TFH-SD (TFH Solid Dispersion), TFH-SE (TFH Self-Emulsifying), GBE (Ginkgo biloba extract), GBP (GBE Phospholipid Complexes), GBS (GBE Solid Dispersions). Values for GBE formulations are estimated from graphical data.

Key Insights from the Data

Generally, this compound glycosides exhibit higher bioaccessibility compared to the this compound aglycone.[3][4][7] This is attributed to their increased aqueous solubility and greater stability during the digestion process.[4] For instance, this compound-3-O-rutinoside and this compound-3-O-glucoside from almond skins showed significantly higher bioaccessibility than the aglycone after simulated digestion.[3]

While glycosylation improves bioaccessibility, the aglycone form (this compound) demonstrates higher permeability across intestinal cell models like Caco-2.[4] This suggests that while glycosides are more readily available in the gut lumen, they must first be hydrolyzed to the aglycone form by gut microbiota before efficient absorption can occur.[3][7]

In vivo studies confirm that the formulation of this compound glycosides significantly impacts their bioavailability. Formulations like solid dispersions and self-emulsifying systems can dramatically increase the Cmax and AUC of this compound, indicating enhanced absorption.[5] Furthermore, studies have shown that this compound glycosides are better retained in the circulatory system and have a longer mean residence time in the blood compared to the aglycone.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of this compound and its glycosides' bioavailability.

Protocol 1: In Vitro Digestion and Bioaccessibility

This protocol simulates the physiological conditions of the human digestive system to determine the fraction of a compound released from its matrix and made available for absorption.

  • Sample Preparation: An extract containing this compound glycosides or the this compound standard is mixed with a buffer solution.

  • Oral Phase: Artificial saliva containing α-amylase is added to the sample, and the pH is adjusted to 6.8. The mixture is incubated at 37°C with shaking to simulate mastication.

  • Gastric Phase: The pH of the mixture is lowered to 2.0 with HCl, and pepsin is added. The sample is incubated for 2 hours at 37°C with continuous shaking to simulate stomach digestion.

  • Intestinal Phase: The pH is raised to 7.0 with sodium bicarbonate. A mixture of bile salts and pancreatin is added. The sample is incubated for another 2 hours at 37°C with shaking to simulate small intestine digestion.

  • Quantification: After digestion, the sample is centrifuged. The supernatant, representing the bioaccessible fraction, is collected and analyzed using UPLC-MS to quantify the concentration of this compound and its glycosides.[4] Bioaccessibility is calculated as the percentage of the compound in the supernatant relative to the initial amount.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and the formation of tight junctions.

  • Permeability Experiment: The bioaccessible fraction from the in vitro digestion is applied to the apical (AP) side of the Caco-2 cell monolayer. The basolateral (BL) side contains a fresh culture medium.

  • Sampling: Samples are collected from the basolateral side at various time points over 2 hours.

  • Analysis: The concentration of the compound in the basolateral samples is quantified by UPLC-MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.[4]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound after oral administration.

  • Animal Model: Male Sprague-Dawley rats are used for the study. The animals are fasted overnight before the experiment but have free access to water.

  • Administration: A single dose of the total flavone extract (containing this compound glycosides) is administered to the rats via oral gavage.[8]

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Preparation for Analysis: Plasma samples are pretreated, often using liquid-liquid extraction, to isolate the analytes.[8]

  • UPLC-MS Analysis: The concentrations of this compound and its metabolites in the plasma samples are determined using a validated UPLC-MS method.[8]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (T₁/₂), using non-compartmental analysis.[5][9]

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Comparative Analysis a This compound/Glycoside Source (e.g., Plant Extract) b Simulated Digestion (Oral, Gastric, Intestinal) a->b c Bioaccessible Fraction b->c d Caco-2 Cell Permeability c->d e Quantification of Permeability (Papp) d->e k Compare Bioavailability Parameters e->k f Oral Administration to Animal Model (Rats) g Serial Blood Sampling f->g h Plasma Separation g->h i UPLC-MS Analysis h->i j Pharmacokinetic Modeling (Cmax, Tmax, AUC) i->j j->k

Caption: Experimental Workflow for Comparative Bioavailability Analysis.

metabolic_pathway cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte (Intestinal Cell) IG This compound Glycosides (IGs) (e.g., this compound-3-O-glucoside) I This compound (Aglycone) IG->I Deglycosylation I_abs This compound (Absorbed) I->I_abs Passive Diffusion & Transporter-mediated uptake Microbiota Gut Microbiota (β-glucosidase) Microbiota->I I_conj Phase II Metabolism (Glucuronidation, Sulfation) I_abs->I_conj PortalVein Portal Vein to Liver I_abs->PortalVein Metabolites This compound Conjugates I_conj->Metabolites Metabolites->PortalVein

Caption: Metabolic Pathway of this compound Glycosides in the Gut.

Conclusion

The available evidence strongly suggests that the glycosylation of this compound is a beneficial trait for its oral bioavailability. This compound glycosides exhibit superior bioaccessibility due to enhanced stability and solubility in the gastrointestinal tract.[3][4] Although the aglycone form is more readily permeable through the intestinal wall, the efficient hydrolysis of glycosides by the gut microbiota ensures the release of this compound for absorption.[3][10] Furthermore, in vivo data indicates that when delivered as glycosides, particularly in advanced formulations, this compound achieves higher plasma concentrations and is retained longer in the circulatory system.[4][5]

For researchers and drug development professionals, these findings underscore the importance of considering the glycosidic form and the formulation of this compound to maximize its therapeutic potential. Future studies should continue to explore the specific roles of different sugar moieties and delivery systems in modulating the absorption and metabolic fate of this promising flavonoid.

References

A Comparative Guide to the Multi-Faceted Anti-Cancer Mechanisms of Isorhamnetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavonoid isorhamnetin's anti-cancer mechanisms across various cell lines, benchmarked against structurally similar flavonoids, quercetin and kaempferol. The information presented is supported by experimental data to validate its mechanism of action and to offer a comprehensive perspective for research and drug development.

This compound: A Flavonoid with Potent Anti-Cancer Activity

This compound, a 3'-O-methylated metabolite of quercetin, is a naturally occurring flavonoid found in medicinal plants like Hippophae rhamnoides L. and Ginkgo biloba L.[1]. It has garnered significant attention for its low cost, wide availability, high efficacy, and low toxicity[2]. Like other flavonoids, this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties[2][3]. Its therapeutic potential stems from its ability to modulate multiple signaling pathways that are often dysregulated in cancer, thereby affecting cell proliferation, apoptosis, and metastasis[1][4].

Validating this compound's Mechanism of Action

This compound exerts its anti-cancer effects through a variety of mechanisms, including the induction of cell cycle arrest, promotion of apoptosis, and suppression of metastasis.[1][5] These actions are orchestrated through the modulation of several key signaling pathways.

Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest at the G1/S and G2/M checkpoints in several cancer cell lines[1]. It can inhibit the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which are crucial for cell cycle progression[1][5]. For instance, in oral squamous cell carcinoma cells, this compound induces G2/M arrest by downregulating cyclin B1 and CDC2[1][4]. Similarly, it causes G2/M arrest in doxorubicin-resistant breast cancer cells by downregulating the Cyclin B1/CDK1 complex[1]. In human bladder cancer cells, this compound has also been reported to induce G2/M phase cell cycle arrest[1].

Induction of Apoptosis

This compound can trigger apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1][6]. It can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, including caspase-3, -8, and -9[1]. This ultimately leads to cell death and the inhibition of tumor progression[1]. In gastric cancer cells, this compound-induced apoptosis is associated with an increased Bax/Bcl-2 ratio and the cleavage of caspase-3 and PARP[2]. The generation of reactive oxygen species (ROS) is also a mechanism by which this compound induces apoptosis[4][7][8][9].

Suppression of Metastasis and Angiogenesis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has been shown to inhibit metastatic processes by downregulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix[1][5]. It also interferes with the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive, by increasing the expression of E-cadherin and decreasing N-cadherin[5]. Furthermore, this compound can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by inhibiting vascular endothelial growth factor (VEGF) signaling[1][5].

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated by its influence on several critical signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, including colon, gastric, and breast cancer[2][4][10]. By downregulating the phosphorylation of PI3K, Akt, and mTOR, this compound can suppress tumor growth[4].

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can inhibit the MEK/ERK signaling cascade, a component of the MAPK pathway, in breast cancer cells[2][10].

  • NF-κB Pathway: The NF-κB pathway plays a key role in inflammation and cell survival. This compound can inhibit the activation of NF-κB, leading to a decrease in pro-inflammatory cytokines and the promotion of apoptosis in cancer cells[1][2].

Isorhamnetin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K MEK MEK This compound->MEK IKK IKK This compound->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis ERK ERK MEK->ERK ERK->Proliferation NFkB_complex IκB-NF-κB IKK->NFkB_complex P NFkB NF-κB NFkB_complex->NFkB degradation of IκB Inflammation Inflammation NFkB->Inflammation

Caption: this compound's inhibition of key signaling pathways.

Comparative Analysis: this compound vs. Quercetin and Kaempferol

Quercetin and kaempferol are flavonoids that are structurally related to this compound and also possess anti-cancer properties. A comparison of their effects can provide valuable insights for drug development.

Performance on Cancer Cell Lines

The cytotoxic effects of this compound, quercetin, and kaempferol have been evaluated in various cancer cell lines. In human breast cancer MCF-7 cells, the cytotoxic effect was ranked as quercetin > this compound > this compound-3-glucuronide[7][8][9]. All three compounds were found to induce S-phase cell cycle arrest and apoptosis in a dose-dependent manner in these cells[7][8][9].

Compound Cell Line Effect IC50 (µM) Reference
This compound MCF-7 (Breast)Inhibition of proliferation, S-phase arrest, Apoptosis~10[10]
T47D, BT474, BT-549, MDA-MB-231, MDA-MB-468 (Breast)Inhibition of proliferation~10[10]
GBC-SD, NOZ (Gallbladder)Inhibition of proliferation, G2/M arrest, Apoptosis40-80[11]
Ishikawa (Endometrial)G2/M arrest, Apoptosis, Inhibition of metastasisNot specified[6]
A549 (Lung)Inhibition of proliferation and metastasis2.5-10[5]
HT-29, HCT116, SW480 (Colon)G2/M arrest, Inhibition of proliferationNot specified[2]
Quercetin MCF-7 (Breast)Inhibition of proliferation, S-phase arrest, Apoptosis< this compound[7][8][9]
Cholangiocarcinoma cellsInhibition of growth and migrationNot specified[12]
Kaempferol Ovarian cancer cellsReduced cell viability, G2/M arrest, ApoptosisNot specified[3]
Hepatocellular carcinoma cellsDecreased MMP-9, suppressed Akt phosphorylationNot specified[3]
Pancreatic cancer cellsROS-dependent apoptosisNot specified[3]
Cholangiocarcinoma cellsInhibition of growth and metastasisNot specified[12]
Molecular Target Comparison

This compound, quercetin, and kaempferol share some common molecular targets but also exhibit distinct activities. All three have been shown to modulate the PI3K/Akt and MAPK signaling pathways[4][12]. A study on cholangiocarcinoma identified MAPK1, AKT1, IL6, TP53, and VEGFA as common targets for this compound, quercetin, and kaempferol[4].

Target Pathway This compound Quercetin Kaempferol
PI3K/Akt/mTOR Inhibits[2][4][10]Inhibits[12]Inhibits[3][12]
MAPK Inhibits[1][2][10]Inhibits[12]Modulates
NF-κB Inhibits[1][2]ModulatesModulates
VEGF Signaling Suppresses[1][5]Downregulates VEGFA[12]Suppresses VEGF[3]
MMPs Downregulates MMP-2/9[1][5]Not specifiedDownregulates MMP-9[3]
Cell Cycle Proteins Downregulates Cyclin B1, CDC2, CDK1[1][4]ModulatesInduces G2/M arrest[3]
Apoptosis Proteins Increases Bax/Bcl-2 ratio, activates caspases[1][2][11]ModulatesInduces apoptosis[3]

Experimental Protocols

To aid in the validation and further exploration of this compound's mechanism of action, detailed methodologies for key experiments are provided below.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with this compound (and comparators) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., CCK-8) harvest->viability apoptosis Apoptosis Assay (Flow Cytometry) harvest->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle western Western Blot (Protein Expression) harvest->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis

Caption: A typical experimental workflow for validating this compound's effects.

Cell Viability Assay (e.g., Cell Counting Kit-8)

This assay measures the number of viable cells and can be used to determine the cytotoxic effects of a compound.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound/Quercetin/Kaempferol stock solutions, CCK-8 reagent, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: 6-well plates, cancer cell lines, test compounds, trypsin, PBS, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentration of the test compound for a specified time.

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS[13].

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature[13].

    • Analyze the cells by flow cytometry within one hour[13]. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive[13].

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Materials: 6-well plates, cancer cell lines, test compounds, trypsin, PBS, 70% ethanol, RNase A, Propidium Iodide staining solution, flow cytometer.

  • Procedure:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle control.

  • Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system[14].

  • Procedure:

    • Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates[15].

    • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE[14].

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane[14].

    • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding[14].

    • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature[15].

    • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system[14].

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant anti-cancer potential across a multitude of cell lines by inducing cell cycle arrest and apoptosis, and inhibiting metastasis. Its mechanism of action is rooted in the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK. When compared to other flavonoids like quercetin and kaempferol, this compound shows comparable, albeit sometimes less potent, cytotoxic effects, while targeting similar molecular pathways. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers to further validate and explore the therapeutic applications of this compound in oncology. Future in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical use.

References

Isorhamnetin in the Spotlight: A Comparative Analysis of Its Anti-Inflammatory Prowess Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific anti-inflammatory agents is relentless. Among the vast family of flavonoids, isorhamnetin has emerged as a promising candidate. This guide provides a comparative analysis of the anti-inflammatory effects of this compound against other well-known flavonoids—quercetin, kaempferol, and luteolin—supported by experimental data to facilitate objective evaluation.

At a Glance: this compound's Anti-Inflammatory Profile

This compound, a 3'-O-methylated metabolite of quercetin, demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in inflammatory cytokines and enzymes.

Comparative Efficacy: this compound vs. Quercetin, Kaempferol, and Luteolin

While direct head-to-head studies comparing all four flavonoids under identical experimental conditions are limited, a synthesis of available data provides valuable insights into their relative potencies.

Inhibition of Key Inflammatory Mediators

The anti-inflammatory potential of flavonoids is often assessed by their ability to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The enzymes responsible for the production of NO and PGE2, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are also key targets.

Table 1: Comparative Inhibition of Pro-Inflammatory Markers by this compound and Other Flavonoids

FlavonoidTargetCell LineConcentrationInhibitionReference
This compound iNOS expressionRAW 264.720 µMSignificant reduction[4]
COX-2 expressionRAW 264.720 µMSignificant reduction[1]
NO ProductionRAW 264.7100 µM~50%[4]
TNF-α ProductionJ774.150 µMPotent inhibition[5]
IL-6 ProductionBEAS-2B10 µMSignificant decrease[3]
Quercetin iNOS expressionChang Liver cells5-200 µMConcentration-dependent decrease[6][7]
COX-2 expressionChang Liver cells5-200 µMConcentration-dependent decrease[6][7]
NO ProductionRAW 264.740 µM~60%[8]
TNF-α ProductionJ774.150 µMPotent inhibition[5]
IL-6 ProductionRAW 264.740 µMSignificant reduction[8]
Kaempferol iNOS expressionChang Liver cells5-200 µMSignificant concentration-dependent decrease[6][7]
COX-2 expressionChang Liver cells5-200 µMSignificant concentration-dependent decrease[6][7]
NO ProductionRAW 264.7---
TNF-α ProductionJ774.150 µMPotent inhibition[5]
IL-6 Production----
Luteolin iNOS expressionRAW 264.725 µMSignificant attenuation[9]
COX-2 expressionRAW 264.725 µMSignificant attenuation[9]
NO ProductionRAW 264.725 µMSignificant inhibition[9]
TNF-α ProductionRAW 264.725 µMSignificant inhibition[9]
IL-6 ProductionRAW 264.725 µMSignificant inhibition[9]

Note: Direct comparison of percentage inhibition should be approached with caution due to variations in experimental conditions across different studies.

From the available data, this compound, quercetin, kaempferol, and luteolin all demonstrate robust anti-inflammatory effects by inhibiting key inflammatory mediators. Quercetin and luteolin appear to be particularly potent inhibitors of NO and pro-inflammatory cytokine production.[5][8][9] Kaempferol also shows significant inhibitory effects on iNOS and COX-2 expression.[6][7] this compound consistently demonstrates significant inhibition across multiple inflammatory markers.[1][3][4]

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory effects of these flavonoids are underpinned by their ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.

The NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK pathways are critical regulators of pro-inflammatory gene expression.[2][3] Flavonoids, including this compound, exert their anti-inflammatory effects by inhibiting the activation of these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK MAPK_p p-MAPK NF-κB_n NF-κB MAPK_p->NF-κB_n activates IκBα_p p-IκBα NF-κB NF-κB IκBα_p->NF-κB releases IKK->IκBα_p IκBα IκBα NF-κB->NF-κB_n translocation MAPK->MAPK_p Isorhamnetin_Flavonoids This compound & Other Flavonoids Isorhamnetin_Flavonoids->IKK Isorhamnetin_Flavonoids->MAPK Isorhamnetin_Flavonoids->NF-κB_n Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF-κB_n->Pro-inflammatory_Genes activates transcription

Figure 1: Inhibition of NF-κB and MAPK Pathways by Flavonoids.

Studies have shown that this compound, quercetin, kaempferol, and luteolin can all inhibit the activation of NF-κB.[4][7][9] Genistein, kaempferol, and quercetin have also been shown to inhibit the activation of STAT-1, another important transcription factor for iNOS.[4] Luteolin has been demonstrated to block both NF-κB and AP-1 activation pathways.[9]

Experimental Protocols

A standardized in vitro model for assessing the anti-inflammatory effects of flavonoids involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

In Vitro Anti-Inflammatory Assay Workflow

G Cell_Culture 1. Culture RAW 264.7 cells Pre-treatment 2. Pre-treat with Flavonoid (e.g., this compound) for 1h Cell_Culture->Pre-treatment Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) for 24h Pre-treatment->Stimulation Supernatant_Collection 4. Collect cell culture supernatant Stimulation->Supernatant_Collection Cell_Lysis 5. Lyse cells to obtain protein extracts Stimulation->Cell_Lysis ELISA 6a. Measure cytokine levels (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Griess_Assay 6b. Measure NO production by Griess Assay Supernatant_Collection->Griess_Assay Western_Blot 6c. Analyze protein expression (iNOS, COX-2, p-NF-κB) by Western Blot Cell_Lysis->Western_Blot

References

Cross-Validation of Isorhamnetin's Effects: A Comparative Guide for In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Isorhamnetin, a naturally occurring O-methylated flavonol found in plants like sea buckthorn (Hippophae rhamnoides) and ginkgo biloba, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] As a metabolite of quercetin, it demonstrates a range of therapeutic potentials, including anticancer, anti-inflammatory, antioxidant, and anti-diabetic properties.[2][3] This guide provides a comparative analysis of this compound's effects, cross-validating findings from in vitro cell-based assays with in vivo animal studies across two key therapeutic areas: oncology and metabolic disorders. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's mechanisms and potential applications.

Therapeutic Area 1: Oncology

This compound has been extensively studied for its potential to target multiple cancer hallmarks.[1][4] It has been shown to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and suppress metastasis across various cancer types.[1]

In Vitro Evidence: Anti-Tumor Activity in Cell Lines

In laboratory settings, this compound consistently demonstrates cytotoxic effects against a variety of cancer cell lines. Studies show it can induce cell cycle arrest, primarily at the G2/M phase, thereby halting cancer cell proliferation.[1][5] For instance, in doxorubicin-resistant breast cancer cells, this compound was found to downregulate the Cyclin B1/CDK1 complex.[1] It also triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of key regulatory proteins like Bcl-2/Bax and activating caspases.[1][6] Furthermore, this compound has been observed to inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for the degradation of the extracellular matrix during metastasis.[1][2]

In Vivo Evidence: Tumor Suppression in Animal Models

The anti-tumor effects observed in vitro have been corroborated by multiple in vivo studies. In mouse xenograft models using human skin (A431) and breast cancer cells, administration of this compound led to a significant reduction in tumor growth.[2][7] Similarly, in allograft models using Lewis lung carcinoma cells, this compound treatment suppressed both the weight and size of tumors.[7] These studies confirm that this compound's ability to modulate key signaling pathways translates into tangible anti-tumor efficacy in a complex biological system.

Data Presentation: this compound's Effects in Oncology
Model Type Model/Cell Line This compound Dose/Concentration Key Findings Reference
In Vitro Breast Cancer (MCF-7, MDA-MB-231)Varies (e.g., up to 50 µM)Inhibited proliferation and invasion; induced apoptosis. Downregulated MMP-2/9.[2][8]
In Vitro Lung Cancer (A549)2.5, 5, 10 µMInhibited proliferation, adhesion, invasion, and migration.[1]
In Vitro Bladder CancerNot specifiedInduced G2/M phase cell cycle arrest and apoptosis.[1][6]
In Vitro Skin Cancer (JB6, A431)Not specifiedSuppressed neoplastic cell transformation and COX-2 expression.[2][7]
In Vivo Skin Cancer Xenograft (A431 cells)Not specifiedReduced tumor growth and COX-2 expression.[7]
In Vivo Breast Cancer Xenograft (MCF-7/ADR)Not specifiedSignificantly inhibited proliferation and migration.[9]
In Vivo Lewis Lung Carcinoma AllograftNot specifiedSuppressed tumor weight and size.[7]
Signaling Pathways & Experimental Workflows in Oncology

This compound exerts its anticancer effects by modulating several critical signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR and MAPK/MEK/ERK pathways, which are central to cancer cell proliferation and survival.[1][7][8][9] By suppressing the phosphorylation of key proteins like Akt, mTOR, and ERK, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.

Isorhamnetin_Anticancer_Signaling cluster_0 This compound Action cluster_2 Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K MEK1 MEK1 This compound->MEK1 Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK1->ERK ERK->Proliferation

Caption: this compound inhibits PI3K/Akt and MEK/ERK pathways to suppress proliferation and induce apoptosis.

Oncology_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellCulture Cancer Cell Lines (e.g., MCF-7, A549) Treatment This compound Treatment CellCulture->Treatment ProlifAssay Proliferation Assays (CCK-8 / MTT) Treatment->ProlifAssay ApoptosisAssay Apoptosis Analysis (Flow Cytometry) Treatment->ApoptosisAssay WesternBlot Mechanism Study (Western Blot for PI3K/Akt) Treatment->WesternBlot DrugAdmin This compound Administration ProlifAssay->DrugAdmin Positive Results WesternBlot->DrugAdmin Xenograft Xenograft Model (e.g., Nude Mice) TumorDev Tumor Cell Implantation Xenograft->TumorDev TumorDev->DrugAdmin TumorMeasure Tumor Volume/Weight Measurement DrugAdmin->TumorMeasure Histo Histological Analysis TumorMeasure->Histo

Caption: Experimental workflow for evaluating this compound's anticancer effects from in vitro to in vivo.

Therapeutic Area 2: Metabolic Disorders (Diabetes)

This compound has also emerged as a promising agent for managing type 2 diabetes (T2D) and its complications.[3] Its beneficial effects are attributed to its ability to improve glucose metabolism, reduce insulin resistance, and alleviate oxidative stress and inflammation.[3][10]

In Vitro Evidence: Cellular Mechanisms of Glycemic Control

In cell-based models, this compound has been shown to enhance glucose uptake in muscle cells (L6 myotubes) and liver cells (HepG2).[11][12] This is a critical step in lowering blood glucose levels. The mechanism involves increasing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[12] Studies on pre-adipocyte cell lines (3T3-L1) reveal that this compound can inhibit adipocyte differentiation, a process linked to obesity and insulin resistance.[3][13] It has also been identified as a PPARγ antagonist, which contributes to its ability to ameliorate metabolic complications.[13][14]

In Vivo Evidence: Anti-Diabetic Effects in Animal Models

The cellular benefits of this compound translate effectively to animal models of T2D, typically induced by a high-fat diet (HFD) and streptozotocin (STZ).[10][15] In these models, oral administration of this compound significantly reduces fasting blood glucose and serum insulin levels.[10][15] It improves glucose tolerance and insulin sensitivity, as indicated by a lower HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) value.[10][15] Furthermore, this compound treatment leads to an improved lipid profile (reduced LDL, triglycerides, and cholesterol) and a reduction in systemic inflammation (lower IL-6 levels) and oxidative stress (lower MDA levels).[10][15] Mechanistically, these effects are linked to the activation of the AMPK signaling pathway in skeletal muscle.[10][15]

Data Presentation: this compound's Effects in Metabolic Disorders
Model Type Model/Cell Line This compound Dose/Concentration Key Findings Reference
In Vitro L6 Myotubes0.1 nM, 1 nMIncreased glucose uptake via GLUT4 translocation.[12]
In Vitro 3T3-L1 Pre-adipocytes12.5 - 50 µMInhibited adipocyte differentiation.[13]
In Vitro HepG2 CellsNot specifiedReduced oxidative and glycative stress.[11]
In Vivo HFD/STZ-induced Diabetic Mice10 mg/kg (oral, 10 days)Reduced serum glucose, insulin, HOMA-IR, LDL, and IL-6. Upregulated p-AMPK-α and GLUT4.[10][15]
In Vivo HFD/STZ-induced Diabetic Mice10 mg/kg (oral, 12 weeks)Lowered fasting glucose, improved glucose tolerance. Activated PGK1/AKT pathway.[11]
In Vivo Diet-Induced Obese (DIO) MiceNot specifiedAmeliorated insulin resistance and hepatic steatosis.[13]
Signaling Pathways & Experimental Workflows in Diabetes

This compound's anti-diabetic action is mediated through several signaling pathways. It activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, which in turn promotes GLUT4 translocation and glucose uptake in skeletal muscle.[10][15] It also appears to activate the JAK/STAT and PI3K/Akt pathways, which are involved in insulin signaling and glucose metabolism.[11][12]

Isorhamnetin_Antidiabetic_Signaling cluster_0 This compound Action cluster_1 Signaling Cascades cluster_2 Cellular Outcomes This compound This compound AMPK AMPK This compound->AMPK PGK1 PGK1 This compound->PGK1 GLUT4_V GLUT4 Vesicles AMPK->GLUT4_V Akt_S Akt PGK1->Akt_S Akt_S->GLUT4_V GLUT4_M GLUT4 Translocation to Membrane GLUT4_V->GLUT4_M GlucoseUptake Increased Glucose Uptake GLUT4_M->GlucoseUptake

Caption: this compound activates AMPK and PGK1/Akt pathways to promote GLUT4 translocation and glucose uptake.

Diabetes_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellCulture Myotubes (L6) or HepG2 Cells Treatment This compound Treatment CellCulture->Treatment GlucoseUptakeAssay Glucose Uptake Assay Treatment->GlucoseUptakeAssay WesternBlot Mechanism Study (Western Blot for AMPK) Treatment->WesternBlot DrugAdmin This compound Administration (e.g., 10 mg/kg) GlucoseUptakeAssay->DrugAdmin Positive Results WesternBlot->DrugAdmin AnimalModel HFD/STZ-Induced Diabetic Mice AnimalModel->DrugAdmin BloodTests Blood Glucose & Insulin Measurement DrugAdmin->BloodTests GTT Glucose Tolerance Test (IPGTT) DrugAdmin->GTT TissueAnalysis Muscle Tissue Analysis (GLUT4, p-AMPK) DrugAdmin->TissueAnalysis

Caption: Experimental workflow for evaluating this compound's anti-diabetic effects.

Experimental Protocols

Oncology Protocols
  • Cell Proliferation Assay (CCK-8/MTT): Cancer cells are seeded in 96-well plates, treated with varying concentrations of this compound for 24-72 hours. CCK-8 or MTT reagent is added, and absorbance is measured to determine cell viability and calculate the IC50 value.[8]

  • Apoptosis Assay (Flow Cytometry): Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[8]

  • Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) and a secondary antibody. Protein bands are visualized using chemiluminescence.[8]

  • Xenograft Animal Model: Human cancer cells (e.g., 5x10^6 A431 cells) are subcutaneously injected into the flank of athymic nude mice. Once tumors reach a palpable size, mice are randomly grouped and treated with this compound (via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.[7]

Diabetes Protocols
  • Glucose Uptake Assay: Differentiated L6 myotubes are serum-starved, then stimulated with this compound. Glucose uptake is initiated by adding 2-deoxy-D-[3H]glucose. After incubation, cells are lysed, and radioactivity is measured by scintillation counting.[12]

  • HFD/STZ-Induced Diabetic Animal Model: Mice are fed a high-fat diet (HFD) for several weeks to induce insulin resistance. Diabetes is then induced by one or more low-dose intraperitoneal injections of streptozotocin (STZ), which is toxic to pancreatic β-cells.[10][15]

  • Intraperitoneal Glucose Tolerance Test (IPGTT): After an overnight fast, mice are given an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.[10][15]

  • Biochemical Analysis: Blood is collected to measure serum levels of glucose, insulin, IL-6, MDA, triglycerides, and cholesterol using commercial ELISA kits or automated analyzers.[10][15]

Conclusion

The presented data provides a strong cross-validation of this compound's therapeutic effects in both oncology and metabolic disorders. The inhibitory actions on cell proliferation and signaling pathways observed in vitro are consistently reflected in the reduction of tumor growth in in vivo models. Similarly, the enhancement of glucose uptake and modulation of metabolic pathways at the cellular level are validated by improved glycemic control and reduced insulin resistance in diabetic animal models. This convergence of evidence underscores this compound's potential as a multi-target therapeutic agent. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective treatments for cancer and metabolic diseases.

References

A Comparative Analysis of the Antioxidant Potential of Isorhamnetin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its parent compound, quercetin, are flavonoids renowned for their antioxidant properties. Both are ubiquitously found in a variety of fruits, vegetables, and medicinal plants. While structurally similar, the methylation of one hydroxyl group in this compound subtly alters its physicochemical properties, leading to differences in bioavailability and antioxidant efficacy. This guide provides a comprehensive comparison of their antioxidant potential, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and quercetin has been evaluated using various in vitro assays. The following table summarizes their performance in key antioxidant assays, presenting the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity.

Antioxidant AssayThis compound (IC50 in µmol/L)Quercetin (IC50 in µmol/L)Reference
DPPH Radical Scavenging 24.613.07[1][2]
ABTS Radical Scavenging 14.543.64[1][2]
Lipid Peroxidation Inhibition 6.676.67[1][2]

From the data, quercetin demonstrates significantly stronger radical scavenging activity against both DPPH and ABTS radicals compared to this compound.[1][2] However, both compounds exhibit equal potency in inhibiting lipid peroxidation.[1][2] The higher potency of quercetin in the radical scavenging assays is often attributed to the presence of the catechol group (two adjacent hydroxyl groups) on its B-ring, which is a key structural feature for potent radical scavenging.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3][4]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[3][5]

  • Reaction Setup: In a 96-well plate or test tubes, a fixed volume of the DPPH solution (e.g., 180-200 µL) is added to varying concentrations of the test compounds (this compound and quercetin).[3][5]

  • Incubation: The reaction mixture is incubated at room temperature or 37°C in the dark for a specific period, typically 30 minutes.[5][6]

  • Measurement: The absorbance of the solution is measured at a wavelength corresponding to the maximum absorbance of DPPH, which is around 517 nm.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix 180 µL DPPH solution with 20 µL sample DPPH_Sol->Mix Sample_Sol Prepare serial dilutions of This compound & Quercetin Sample_Sol->Mix Incubate Incubate for 30 min at 37°C in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable blue/green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[7][8]

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[9]

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.700 at 734 nm.[9]

  • Reaction Setup: A small volume of the test compound (e.g., 5-10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).[8][10]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 5-6 minutes) with continuous stirring or shaking.[7][10]

  • Measurement: The absorbance is read at 734 nm.[7][8]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as IC50 values.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_Radical Mix and incubate in dark for 12-16h to form ABTS•+ ABTS_Stock->ABTS_Radical ABTS_Working Dilute ABTS•+ to an Absorbance of ~0.7 at 734 nm ABTS_Radical->ABTS_Working Add_Sample Add 10 µL of sample to 200 µL of ABTS•+ working solution ABTS_Working->Add_Sample Incubate Incubate for 6 min at room temperature Add_Sample->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 or TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[11][12]

Protocol:

  • Reagent Preparation: Prepare a working solution of fluorescein and a solution of the free radical initiator, AAPH.[13]

  • Reaction Setup: In a 96-well black microplate, add the test sample or standard (Trolox), followed by the fluorescein solution.[14][15]

  • Incubation: The plate is incubated at 37°C for a pre-incubation period (e.g., 30 minutes) to allow for thermal equilibration.[14][15]

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.[14][15]

  • Measurement: The fluorescence is measured kinetically, typically every 1-5 minutes for at least 60 minutes, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[13][15]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. Results are expressed as Trolox Equivalents (TE).[11][15]

ORAC_Assay_Workflow cluster_setup Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Add_Sample Add 25 µL of Sample or Trolox Standard Add_Fluorescein Add 150 µL of Fluorescein Solution Add_Sample->Add_Fluorescein Pre_Incubate Incubate for 30 min at 37°C Add_Fluorescein->Pre_Incubate Add_AAPH Add 25 µL of AAPH (Free Radical Initiator) Pre_Incubate->Add_AAPH Measure Immediately begin kinetic reading of fluorescence (Ex: 485, Em: 520) for 60 min at 37°C Add_AAPH->Measure Calculate_AUC Calculate Area Under the Fluorescence Decay Curve (AUC) Measure->Calculate_AUC Calculate_TE Determine Trolox Equivalents (TE) Calculate_AUC->Calculate_TE

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Mechanisms of Action and Signaling Pathways

Beyond direct radical scavenging, this compound and quercetin exert their antioxidant effects by modulating key cellular signaling pathways that regulate the expression of detoxification and antioxidant enzymes.

The Nrf2/HO-1 Pathway

Both this compound and quercetin are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or inducers like these flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), and various phase II detoxification enzymes.[16][18] This induction of endogenous antioxidant defenses is a crucial mechanism for cellular protection against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoids This compound / Quercetin ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, GSTs) ARE->Genes activates Transcription Gene Transcription Genes->Transcription Response Cellular Protection & Antioxidant Response Transcription->Response

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound and Quercetin.

Modulation of Xenobiotic Metabolism via AhR

This compound and quercetin can also influence the detoxification of xenobiotics, such as environmental toxins like Benzo[a]pyrene (B[a]P), by interacting with the Aryl hydrocarbon Receptor (AhR) signaling pathway.[17][19] Upon binding, these flavonoids can induce the translocation of AhR to the nucleus, where it forms a heterodimer with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs), modulating the expression of phase I (e.g., CYP1A1, CYP1B1), phase II (e.g., GSTs), and phase III (e.g., ABCC1, ABCC2) detoxification enzymes.[17][19] This action can enhance the metabolism and elimination of harmful compounds, thereby reducing their toxicity and genotoxicity.[17][19]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoids This compound / Quercetin AhR_complex AhR Complex AhR_ligand AhR AhR_nuc AhR AhR_ligand->AhR_nuc Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE binds to Genes Phase I, II, III Detoxification Genes XRE->Genes regulates expression of Metabolism Enhanced Xenobiotic Metabolism & Elimination Genes->Metabolism

Caption: Modulation of Xenobiotic Metabolism via the AhR Pathway.

Conclusion

  • Quercetin demonstrates superior direct radical scavenging activity in chemical assays like DPPH and ABTS, likely due to its catechol B-ring structure.

  • This compound , while a less potent direct radical scavenger, effectively inhibits lipid peroxidation and shows strong activity in modulating crucial cellular defense pathways, such as the Nrf2 and AhR signaling cascades.[16][17]

The choice between this compound and quercetin for research or therapeutic development may depend on the specific application. For applications requiring potent, direct scavenging of free radicals, quercetin may be the preferred compound. However, for strategies focused on upregulating endogenous antioxidant defenses and enhancing detoxification pathways, this compound presents a compelling alternative, especially considering it is a primary metabolite of quercetin found in plasma after ingestion.[19] Further research into their cellular antioxidant activity and in vivo efficacy is warranted to fully elucidate their comparative potential in preventing and treating diseases associated with oxidative stress.

References

Unveiling Isorhamnetin's Molecular Targets: A Comparative Guide to siRNA-Mediated Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data underscores the crucial role of siRNA knockdown in validating the protein targets of Isorhamnetin, a flavonoid with promising therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's effects, detailed experimental protocols for target validation, and visual representations of the key signaling pathways involved.

This compound has demonstrated significant anti-cancer and anti-inflammatory properties by modulating various cellular signaling pathways. The specificity of its action is paramount for its development as a therapeutic agent. Small interfering RNA (siRNA) knockdown has emerged as a powerful tool to confirm the direct involvement of putative protein targets in this compound's mechanism of action. By silencing the expression of a specific target protein, researchers can observe whether the biological effects of this compound are mimicked or abrogated, thereby validating the target.

Comparative Efficacy of this compound and Target Knockdown

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell lines. While direct side-by-side comparisons with siRNA knockdown in a single study are not always available, the data strongly supports the validation of this compound's targets through the convergence of its effects with those expected from silencing key signaling proteins.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability Reduction (%)Citation
HT-29 (Colon Cancer) 5048~25%[1]
10048~50%[1]
15048~70%[1]
GBC-SD (Gallbladder Cancer) 4048~20%[2]
6048~40%[2]
8048~60%[2]
NOZ (Gallbladder Cancer) 4048~15%[2]
6048~35%[2]
8048~55%[2]

Table 2: Conceptual Comparison of this compound Treatment vs. siRNA Knockdown of Target Proteins

Treatment/InterventionExpected Effect on Cell ProliferationExpected Effect on ApoptosisKey Signaling Pathway AffectedValidation Principle
This compound DecreaseIncreaseInhibition of PI3K/AktThis compound's effects should be phenocopied by siRNA knockdown of key pathway components.
siRNA against PI3K DecreaseIncreaseInhibition of PI3K/AktConfirms PI3K as a direct target of this compound's inhibitory action.
siRNA against Akt DecreaseIncreaseInhibition of PI3K/AktValidates the downstream mediator of this compound's effect on the PI3K pathway.
siRNA against CSK Increase in Src activityDecrease in apoptosisRegulation of Src/β-cateninCSK knockdown reverses this compound's inhibitory effect on Src, confirming CSK's role.

Key Signaling Pathways Targeted by this compound

This compound primarily exerts its effects through the modulation of critical signaling pathways involved in cell growth, survival, and proliferation. The following diagrams illustrate the key pathways validated to be targeted by this compound.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound PI3K PI3K This compound->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Src_Catenin_Signaling_Pathway This compound This compound CSK CSK This compound->CSK Src Src CSK->Src BetaCatenin β-catenin Src->BetaCatenin Nucleus Nucleus BetaCatenin->Nucleus translocation GeneTranscription Gene Transcription (Proliferation) Nucleus->GeneTranscription siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation CellSeeding Seed cells in multi-well plates siRNA_Prep Prepare siRNA-lipid complexes Transfection Transfect cells with siRNA complexes siRNA_Prep->Transfection Incubation Incubate for 48-72h Transfection->Incubation Harvest Harvest cells for RNA or protein Incubation->Harvest Analysis Analyze knockdown (qPCR/Western Blot) Harvest->Analysis

References

Isorhamnetin vs. Kaempferol: A Comparative Guide to Their Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of pharmacology and drug development, understanding the pharmacokinetic profile of a compound is paramount to evaluating its therapeutic potential. This guide provides an objective comparison of the pharmacokinetic properties of two closely related flavonols: isorhamnetin and kaempferol. Both are secondary metabolites found in a variety of plants and are recognized for their antioxidant, anti-inflammatory, and anti-cancer properties. However, their efficacy in vivo is largely dictated by their absorption, distribution, metabolism, and excretion (ADME) characteristics. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant pathways to offer a comprehensive overview.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and kaempferol from studies conducted in rats, the most common preclinical model for these compounds.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (0.5 mg/kg)[1]Oral Administration (1.0 mg/kg)[1]Intravenous Administration (0.5 mg/kg)[2]
Cmax 64.8 ng/mL75.2 ng/mL-
Tmax 6.4 h7.2 h-
AUC (0-60h) 1262.8 ng·h/mL1623.4 ng·h/mL-
t½α (distribution) --5.7 min
t½β (elimination) --61.0 min

Table 2: Pharmacokinetic Parameters of Kaempferol in Rats

ParameterIntravenous Administration (10 mg/kg)[3][4]Oral Administration (100 mg/kg)[3][4]Intravenous Administration (Dose not specified)[5][6]
Cmax ---
Tmax -~1-2 h-
AUC Dose-proportional increaseDose-proportional increase-
t½ (elimination) 3-4 h-2.93-3.79 min
Clearance (CL) ~3 L/h/kg-4.40-6.44 L/h/kg
Volume of Distribution (Vd) 12 ± 0.4 L/kg--
Bioavailability (F) -~2%Poor

Note: Significant discrepancies exist in the reported elimination half-life of kaempferol, potentially due to differences in experimental design and data analysis models (e.g., one-compartment vs. two-compartment models).

Pharmacokinetic Profile Summary

This compound: this compound, a 3'-O-methylated metabolite of quercetin, generally exhibits delayed absorption after oral administration, with time to maximum concentration (Tmax) occurring several hours post-ingestion.[1] Its elimination half-life after intravenous administration is approximately one hour.[2] Studies have shown that this compound itself is not significantly demethylated back into quercetin or converted to kaempferol in rats.[1] The bioavailability of this compound can be enhanced through advanced formulations such as phospholipid complexes.[7][8]

Kaempferol: Kaempferol demonstrates very low oral bioavailability, estimated at around 2%, which is largely attributed to extensive first-pass metabolism in the gut and liver.[3][4][9] Following oral administration, it is absorbed relatively quickly with a Tmax of about 1-2 hours.[4] However, it undergoes rapid and extensive biotransformation, primarily through glucuronidation and sulfation, with kaempferol-3-glucuronide being a major metabolite found in plasma.[10] Intravenous studies show a high clearance rate and a large volume of distribution, indicating significant tissue uptake.[3][4] There is notable variation in its reported elimination half-life across different studies, ranging from a few minutes to several hours, which highlights the sensitivity of pharmacokinetic outcomes to experimental conditions.[4][5][6]

Experimental Protocols & Methodologies

The data presented above are derived from preclinical studies, primarily in rodent models. Understanding the methodologies employed is crucial for interpreting the results.

Typical Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][3][4] Animals are often cannulated in the jugular vein for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV): The compound, dissolved in a suitable vehicle (e.g., a solution containing polyvinylpyrrolidone and benzalkonium chloride for this compound[2]), is administered as a bolus dose via the tail vein or an indwelling catheter.

    • Oral (PO): The compound is suspended in a vehicle like carboxymethylcellulose and administered by oral gavage.[3][4]

  • Sample Collection: Blood samples (approx. 0.2-0.3 mL) are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) post-administration. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[3]

  • Sample Preparation and Analysis:

    • To measure total flavonoid concentration (aglycone + conjugates), plasma samples are often incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the parent aglycone.[1][3]

    • The analyte is then extracted from the plasma matrix using liquid-liquid extraction (e.g., with ethyl acetate).[1][11]

    • Quantification is performed using validated high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection or, for higher sensitivity and specificity, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][11]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using specialized software (e.g., WinNonlin). Key parameters are calculated using non-compartmental or compartmental analysis methods.[3][4]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

G cluster_pre Pre-Administration cluster_admin Administration & Sampling cluster_analysis Analysis cluster_post Data Interpretation Animal_Prep Animal Acclimation & Cannulation Admin Drug Administration (IV Bolus or Oral Gavage) Animal_Prep->Admin Dose_Prep Compound Formulation (IV or PO) Dose_Prep->Admin Sampling Serial Blood Sampling (Timed Intervals) Admin->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Enzymatic Hydrolysis, LLE) Processing->Extraction Quant UPLC-MS/MS Quantification Extraction->Quant PK_Calc Pharmacokinetic Modeling (e.g., WinNonlin) Quant->PK_Calc Params Parameter Determination (Cmax, Tmax, AUC, t½) PK_Calc->Params

Caption: Workflow of a typical preclinical pharmacokinetic study.

G cluster_input Flavonoid Action cluster_pathway PI3K/Akt Signaling Pathway cluster_output Cellular Response Flavonoid This compound or Kaempferol PI3K PI3K Flavonoid->PI3K Inhibition AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Response Inhibition of Proliferation Induction of Apoptosis mTOR->Response Downstream Effect

Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoids.

References

Isorhamnetin and Its Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its derivatives have garnered significant attention in pharmacological research due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its key derivatives, supported by experimental data. Understanding these relationships is crucial for the targeted design and development of novel therapeutic agents.

Comparative Biological Activities

The substitution pattern on the this compound scaffold significantly influences its biological effects. Glycosylation and other modifications can alter the potency and selectivity of these compounds across various therapeutic areas, including cancer, inflammation, thrombosis, and metabolic disorders.

The anticancer effects of this compound are often attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[1]

CompoundCell LineActivityConcentrationCitation
This compoundBladder Cancer CellsInduces apoptosis and cell cycle arrestNot specified[2]
This compoundBreast Cancer (MCF-7)Inhibits proliferationNot specified[2]
This compoundBEAS-2B (TNF-α stimulated)Decreases proliferation20 and 40 μM[1]
This compoundHT-29 (Colon Adenocarcinoma)Decreased mitochondrial activity100 µM and 150 µM[3]
This compoundHT-29 (Colon Adenocarcinoma)Decreased metabolic activity100 µM and 150 µM[3]

This compound and its derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways such as NF-κB and MAPK.[1][4]

CompoundModelEffectConcentrationCitation
This compoundTNF-α stimulated BEAS-2B cellsReduced expression of IL-1β, IL-6, IL-8, CXCL10Not specified[1]
This compoundTNF-α stimulated BEAS-2B cellsInhibited migration10 µM[1]
This compoundLipopolysaccharide (LPS) stimulated BV2 microgliaInhibits inflammatory responsesNot specified[5]

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The following table compares the free radical scavenging activity of this compound with its parent compound, quercetin, and other flavonoids.

CompoundAssayIC50 (μmol/L)Citation
This compoundDPPH radical scavenging24.61[6]
This compoundABTS radical scavenging14.54[6]
This compoundLipid peroxidation inhibition6.67[6]
QuercetinDPPH radical scavenging3.07[6]
QuercetinABTS radical scavenging3.64[6]
QuercetinLipid peroxidation inhibition6.67[6]

A study on the structure-activity relationship of quercetin and its derivatives on antioxidant activity found the overall activity to be: quercetin > tamarixetin = this compound > quercetin-3-O-glucuronide > this compound-3-O-glucoside > quercetin-3,5,7,3',4'-penthamethylether > quercetin-3,4'-di-O-glucoside. This suggests the 3-hydroxyl group of quercetin is important for its antioxidant activity.[7]

This compound and its derivatives have shown potential in preventing thrombosis through their antiplatelet and anticoagulant effects.[8]

CompoundAssayConcentrationEffectCitation
This compound (1)Platelet aggregation (Collagen-induced)1-100 µMDose-dependent inhibition[9]
This compound (1)Platelet aggregation (TRAP-6-induced)1-100 µMDose-dependent inhibition[9]
This compound-3-O-beta-glucoside-7-O-alpha-rhamnoside (2)GPIIb/IIIa and P-selectin exposition50 µg/mLInhibition[8]
This compound-3-O-beta-glucoside-7-O-alpha-rhamnoside (2)Platelet adhesion (non-activated and thrombin-activated)50 µg/mLStrongest anti-adhesion effect[8]
This compound-3-O-beta-glucoside-7-O-alpha-(3'''-isovaleryl)-rhamnoside (3)Platelet adhesion (thrombin-stimulated)50 µg/mLGreatest anti-adhesive properties[8]

Recent studies have explored the antifungal properties of this compound against various Candida species.

CompoundFungal StrainMIC (mg/mL)Citation
This compoundC. tropicalis1.875[10]
This compoundC. albicans1.875[10]
This compoundC. krusei1.875[10]
This compoundC. parapsilosis1.875[10]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Isorhamnetin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits EndothelialFunction Improved Endothelial Function eNOS->EndothelialFunction CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: this compound modulates the PI3K/Akt signaling pathway.

Isorhamnetin_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Caspase8 Caspase-8 Activation This compound->Caspase8 Bcl2_Bax Reduced Bcl-2/Bax Ratio Mitochondria->Bcl2_Bax Cytochrome_c Cytochrome c Release Bcl2_Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis through multiple pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the activity of this compound and its derivatives.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol Summary:

    • Cells (e.g., HT-29) are seeded in 96-well plates and cultured.

    • After attachment, cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24 or 48 hours).[3]

    • MTT solution is added to each well and incubated to allow formazan crystal formation.

    • The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

  • Principle: This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists (e.g., collagen, TRAP-6). Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelets.

  • Protocol Summary:

    • Washed platelets (3 × 108 platelets/mL) are prepared from whole blood.[9]

    • Platelets are pre-incubated with different concentrations of this compound or vehicle (DMSO) and CaCl2.[9]

    • Platelet aggregation is initiated by adding an agonist like collagen (1 mg/mL) or TRAP-6 (5 µM).[9]

    • The change in light transmittance is recorded over time (e.g., 6 minutes) using a lumi-aggregometer.[9] The percentage of aggregation inhibition is calculated relative to the control.

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol Summary:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the test compound (this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific time.

    • The absorbance is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Protocol Summary:

    • A standardized inoculum of the fungal strain (e.g., Candida species) is prepared.[10]

    • Serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

    • The fungal inoculum is added to each well.

    • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24 hours).[10]

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.[10]

This guide provides a foundational understanding of the structure-activity relationships of this compound and its derivatives. The presented data and protocols can serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile class of flavonoids. Further investigations into the synthesis of novel derivatives and their comprehensive biological evaluation are warranted to unlock their full clinical potential.

References

Comparative study of Isorhamnetin delivery via nanoparticles vs. free form

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Isorhamnetin Delivery: Nanoparticles vs. Free Form

For Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring flavonoid, has garnered significant attention for its therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties. However, its clinical application is often hampered by poor water solubility and low bioavailability when administered in its free, crystalline form. This guide provides a comparative analysis of this compound delivery via nanoparticle-based systems versus its conventional free form, supported by experimental data, to highlight the advantages of nano-formulation in enhancing its therapeutic efficacy.

Comparative Data Overview

The encapsulation of this compound into nanoparticles significantly improves its physicochemical properties and biological performance. Nano-formulations enhance solubility, provide sustained release, and increase bioavailability, leading to more potent therapeutic effects compared to the free form of the drug.

Table 1: Physicochemical and In Vitro Efficacy Comparison

This table compares the typical characteristics of this compound-loaded nanoparticles with free this compound. Data for nanoparticles are based on studies of structurally similar flavonoids like Quercetin, encapsulated in Solid Lipid Nanoparticles (SLNs), which serve as a relevant proxy.

ParameterThis compound-Loaded Nanoparticles (SLN)Free this compoundKey Advantages of Nanoparticles
Particle Size ~ 85.5 nm[1][2]N/A (Crystalline Powder)Enhances surface area for dissolution and cellular uptake.
Zeta Potential ~ -22.5 mV[1][2]N/AIndicates good colloidal stability, preventing aggregation.
Encapsulation Efficiency ~ 97.6%[1][2]N/AHigh drug loading capacity minimizes required dosage.
In Vitro Release Profile Sustained release (~88.6% over 8 hours)[3]Rapid dissolution[4][5]Prolongs therapeutic window and reduces dosing frequency.
In Vitro Cytotoxicity (IC50 on MCF-7 cells) Lower IC50 (more potent)[1]Higher IC50 (less potent)Increased cellular uptake leads to greater cancer cell death.
Table 2: In Vivo Pharmacokinetic Comparison in Rats

Pharmacokinetic studies demonstrate a substantial improvement in the bioavailability of this compound when delivered via nanoparticles (phospholipid complexes) compared to a standard extract.

Pharmacokinetic ParameterThis compound - Phospholipid Complex (Nanoparticle)This compound - Standard Extract (Free Form)Improvement FactorReference
Cmax (ng/mL) 337.8 ± 101.4148.6 ± 39.72.27x[6][7]
AUC (0-t) (ng·h/mL) 2756.8 ± 654.91295.4 ± 341.22.13x[6][7]

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve, indicating total drug exposure.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz help to illustrate the complex biological pathways and experimental processes involved in this comparative study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Inflammation Inflammation NFkB_nuc->Inflammation

This compound's inhibition of PI3K/Akt and NF-κB signaling pathways.

G NPs Nanoparticle Formulation (e.g., Ionic Gelation) Char Physicochemical Characterization (DLS, TEM, Zeta) NPs->Char Release In Vitro Release Study Char->Release Cell In Vitro Cell Studies (MTT Assay) Release->Cell Animal In Vivo Animal Studies (Pharmacokinetics) Cell->Animal Data Comparative Data Analysis Animal->Data

Experimental workflow for nanoparticle development and evaluation.

G cluster_Free Free this compound Pathway cluster_Nano Nanoparticle Delivery Pathway Admin_F Oral Administration Diss_F Poor Dissolution & Low Solubility Admin_F->Diss_F Abs_F Limited Absorption (First-Pass Metabolism) Diss_F->Abs_F Bio_F Low Bioavailability & Efficacy Abs_F->Bio_F Admin_N Oral Administration Disp_N Protection in GI Tract & Enhanced Dispersion Admin_N->Disp_N Abs_N Improved Permeation & Cellular Uptake (EPR Effect) Disp_N->Abs_N Bio_N High Bioavailability & Efficacy Abs_N->Bio_N

Comparative bioavailability of free vs. nano-delivered this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the synthesis and evaluation of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)

This method is widely used for preparing nanoparticles from natural polymers like chitosan.

  • Materials: Low molecular weight chitosan, sodium tripolyphosphate (TPP), glacial acetic acid, this compound.

  • Procedure:

    • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

    • Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) and add it to the chitosan solution under constant stirring.

    • Prepare a 1 mg/mL TPP aqueous solution.

    • Add the TPP solution dropwise to the this compound-chitosan solution under magnetic stirring at room temperature.

    • Continue stirring for 30 minutes to allow for the spontaneous formation of this compound-loaded chitosan nanoparticles via ionic cross-linking.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes), wash with deionized water to remove unreacted reagents, and then lyophilize for storage.[3][8]

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Determined using Dynamic Light Scattering (DLS) with a Zetasizer instrument. Nanoparticles are dispersed in deionized water for analysis.[9]

  • Encapsulation Efficiency (EE%): The amount of this compound encapsulated within the nanoparticles is determined indirectly.

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.

    • Measure the concentration of free this compound in the supernatant using UV-Vis spectrophotometry or HPLC.

    • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[1][2]

In Vitro Drug Release Study

This assay evaluates the rate and extent of this compound release from the nanoparticles over time.

  • Apparatus: Dialysis bag method.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Place the nanoparticle suspension into a dialysis bag (with a specific molecular weight cut-off, e.g., 12 kDa).

    • Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at 37°C with gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the external medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC to determine the cumulative percentage of drug released.[3][8]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric test to assess cell viability and the cytotoxic effects of the formulations.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and a vehicle control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.[4][10]

Conclusion

The experimental evidence strongly supports the use of nanoparticle-based delivery systems to overcome the limitations of free this compound. Nano-formulations significantly enhance its bioavailability, provide a sustained release profile, and improve its therapeutic efficacy in vitro. These advantages position this compound-loaded nanoparticles as a promising strategy for developing more effective treatments in oncology and other fields where this compound's therapeutic actions are beneficial. Further research should focus on optimizing nanoparticle design for targeted delivery to maximize therapeutic outcomes while minimizing potential side effects.

References

Unlocking Synergistic Potential: Isorhamnetin's Role in Enhancing Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Isorhamnetin, a flavonoid found in various plants, has emerged as a promising candidate in this arena. This guide provides a detailed comparison of the synergistic effects of this compound with several widely used chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.

Harnessing Synergy: this compound and Chemotherapy

This compound has been shown to enhance the anticancer effects of chemotherapy drugs such as cisplatin, carboplatin, doxorubicin, and capecitabine across various cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and gastric cancer.[1][2][3] The synergistic action of this compound is attributed to its ability to modulate multiple cellular pathways involved in cell proliferation, apoptosis, and drug resistance.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound in combination with chemotherapy is quantitatively assessed by measuring the half-maximal inhibitory concentration (IC50) and calculating the Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Effects of this compound with Chemotherapy Drugs on Cell Viability (IC50)

Cancer TypeCell LineChemotherapy DrugThis compound IC50 (µM)Chemotherapy Drug IC50 (µM)Combination TreatmentCombination Index (CI)Reference
Breast Cancer (Doxorubicin-Resistant)MCF-7/ADRDoxorubicinNot specifiedNot specifiedThis compound (50 µM) + DoxorubicinNot specified[4]
Non-Small Cell Lung CancerA549CisplatinDose-dependent inhibitionNot specifiedThis compound (25 µM) + Cisplatin (0.5 µM)Not explicitly calculated[1]
Non-Small Cell Lung CancerA549CarboplatinDose-dependent inhibitionNot specifiedThis compound (25 µM) + Carboplatin (0.5 µM)Not explicitly calculated[1]
Gastric CancerNUGC3, AZ521CapecitabineDose- and time-dependent inhibitionNot specifiedThis compound (10 µM) + Capecitabine (10 µM)Not explicitly calculated[5]

Table 2: Enhancement of Chemotherapy-Induced Apoptosis by this compound

Cancer TypeCell LineTreatmentApoptosis Rate (%)Fold Increase in ApoptosisReference
Breast Cancer (Doxorubicin-Resistant)MCF-7/ADRDoxorubicin alone5.83 ± 0.68-[4][6]
This compound (50 µM) + Doxorubicin35.38 ± 3.18~6[4][6]
Gastric CancerNUGC3Capecitabine (10 µM) aloneMinimal-[5]
This compound (10 µM) aloneMinimal-[5]
This compound (10 µM) + Capecitabine (10 µM)Substantial increaseNot specified[5]
Breast CancerMCF-7, HepG2, Hep2Doxorubicin aloneNot specified-[7]
This compound + Doxorubicin25.71 (MCF-7), 38.61 (HepG2), 17.92 (Hep2)Not specified[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of findings. Below are protocols for assays commonly used to validate the synergistic effects of this compound and chemotherapy drugs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment and incubate overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug, or a combination of both. Include untreated and solvent-treated cells as controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration. For combination studies, the Combination Index (CI) can be calculated using the Chou-Talalay method.[5][8][9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compounds of interest as described for the MTT assay. After incubation, harvest the cells by trypsinization and collect the cell culture medium to include any detached apoptotic cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of drug action.

  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB).

  • Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration Assay (Scratch Assay)

This assay is used to study cell migration in vitro.

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing the test compounds.

  • Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Visualizing the Mechanisms of Synergy

The synergistic effects of this compound with chemotherapy are often rooted in their combined impact on key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

experimental_workflow cluster_setup Experimental Setup cell_culture Cancer Cell Culture (e.g., A549, MCF-7) viability Cell Viability (MTT Assay) cell_culture->viability apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis migration Cell Migration (Scratch Assay) cell_culture->migration western_blot Protein Expression (Western Blot) cell_culture->western_blot drug_prep Drug Preparation (this compound & Chemotherapy) drug_prep->viability drug_prep->apoptosis drug_prep->migration drug_prep->western_blot ic50 IC50 Determination viability->ic50 pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis ci Combination Index (CI) Calculation ic50->ci

Experimental workflow for assessing synergy.

This compound, in combination with chemotherapy, often targets critical signaling nodes. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and contributes to chemoresistance.[2]

PI3K_AKT_pathway This compound This compound PI3K PI3K This compound->PI3K Chemotherapy Chemotherapy (e.g., Doxorubicin) Apoptosis Apoptosis Chemotherapy->Apoptosis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB_pathway This compound This compound NFkB NF-κB This compound->NFkB Capecitabine Capecitabine Apoptosis Apoptosis Capecitabine->Apoptosis SurvivalGenes Pro-survival Genes (e.g., Bcl-2) NFkB->SurvivalGenes SurvivalGenes->Apoptosis

References

Isorhamnetin vs. Luteolin: A Comparative Analysis of Nematicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective and environmentally benign alternatives to synthetic nematicides, researchers have turned their attention to plant-derived compounds, particularly flavonoids. Among these, isorhamnetin and luteolin have emerged as molecules of interest. This guide provides a detailed comparison of their nematicidal activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.

Comparative Nematicidal Efficacy

Experimental evidence suggests that this compound exhibits a more potent nematicidal effect compared to luteolin against certain nematode species. A key study evaluating their activity against the gastrointestinal nematode Haemonchus contortus found that this compound was significantly more effective.

Data Summary: Nematicidal Activity Against Haemonchus contortus and Meloidogyne incognita
CompoundNematode SpeciesAssay TypeConcentrationResultCitation
This compound Haemonchus contortusEgg Hatch Test0.07 mg/mL100% inhibition after 48h[1][2]
Haemonchus contortusLarval Mortality7.5 mg/mL100% mortality after 72h[1][2]
Meloidogyne incognitaJuvenile MortalityNot specified100% mortality of 2nd stage juveniles after 24h[3]
Luteolin Haemonchus contortusEgg Hatch TestNot specifiedNo ovicidal activity[1]
This compound/Luteolin Mix Haemonchus contortusEgg Hatch TestNot specified100% ovicidal activity[1]
6-Methoxy Luteolin Meloidogyne incognitaJuvenile MortalityNot specified100% mortality of 2nd stage juveniles after 24h[3]

Note: The study on H. contortus highlighted that pure this compound was 5.2 times more potent than the ethyl acetate fraction from which it was isolated. While luteolin alone showed no ovicidal activity, its combination with this compound resulted in 100% efficacy, suggesting a potential synergistic effect.[1]

Proposed Mechanisms of Nematicidal Action

The precise mechanisms by which these flavonoids exert their nematicidal effects are still under investigation, but current research points towards the disruption of critical physiological and cellular processes in nematodes.

Flavonoids are known to interact with lipid bilayers in cell membranes, which can affect vital biological processes like protein transportation.[1] The nematicidal action likely involves the induction of oxidative stress and the modulation of key signaling pathways that regulate cell survival and apoptosis.

This compound has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4] It can also modulate other critical pathways such as PI3K/Akt and MAPK, which are involved in cell proliferation and survival.[5][6] Disruption of these pathways in nematodes could lead to cell death.

Luteolin also possesses anti-inflammatory and antioxidant properties and is known to modulate signaling pathways like STAT3 and PI3K/Akt, which could contribute to its biological activity.[7][8][9]

Caption: Proposed signaling pathways affected by this compound and Luteolin leading to nematode death.

Experimental Protocols

The evaluation of nematicidal activity typically involves standardized in vitro assays. The following protocols are representative of the methodologies used in the cited studies.

Egg Hatch Test (EHT)

This assay is used to determine the ovicidal activity of the test compounds.

  • Nematode Egg Collection: Eggs are recovered from the feces of infected hosts (e.g., sheep for H. contortus) or from the roots of infected plants for root-knot nematodes.

  • Assay Setup: A suspension of approximately 100-150 eggs in 1 mL of water is placed in each well of a 24-well microtiter plate.

  • Treatment: Various concentrations of the test compounds (e.g., this compound, luteolin) dissolved in an appropriate solvent are added to the wells. A solvent control and a negative control (water) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28°C) for 48 hours.

  • Data Collection: After incubation, a drop of Lugol's iodine is added to stop further hatching. The number of hatched first-stage larvae (L1) and unhatched eggs are counted under a microscope.

  • Analysis: The percentage of egg hatch inhibition is calculated relative to the negative control.

Larval Mortality/Immobility Assay

This assay assesses the larvicidal effects of the compounds.

  • Larvae Preparation: Infective third-stage larvae (L3) for parasitic nematodes or second-stage juveniles (J2s) for root-knot nematodes are obtained and suspended in water.[10]

  • Assay Setup: A suspension containing a known number of larvae (e.g., 100 J2s) is added to each well of a 96-well plate.[10]

  • Treatment: Different concentrations of the test compounds are added to the wells. Controls are included as in the EHT.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration, with mortality often checked at multiple time points (e.g., 24, 48, 72 hours).[10]

  • Data Collection: The number of motile and non-motile (dead) larvae is counted under an inverted microscope. Larvae are considered dead if they do not move when probed with a fine needle.

  • Analysis: The percentage of larval mortality is calculated for each concentration and corrected for any mortality observed in the control group. Lethal concentrations (e.g., LC50) are often determined through probit analysis.

G cluster_workflow General Nematicidal Assay Workflow A Nematode Culture (Eggs or Larvae) B Assay Plate Setup (e.g., 96-well plate) A->B C Addition of Test Compounds (this compound/Luteolin) B->C D Incubation (Controlled Temp. & Time) C->D E Microscopic Observation & Data Collection D->E F Data Analysis (% Mortality / LC50) E->F

Caption: A generalized workflow for in vitro nematicidal activity screening.

Conclusion

Based on the available research, this compound demonstrates superior nematicidal activity compared to luteolin, particularly in its ovicidal and larvicidal effects against nematodes like Haemonchus contortus.[1][2] While luteolin alone may show limited efficacy, its potential for synergistic action when combined with this compound warrants further investigation.[1] Both flavonoids likely exert their effects by inducing oxidative stress and disrupting essential cellular signaling pathways within the nematode. Further studies are needed to fully elucidate their mechanisms of action and to evaluate their efficacy against a broader range of plant-parasitic nematodes.

References

A Head-to-Head Comparison of Isorhamnetin and Tamoxifen in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the in vitro effects of Isorhamnetin, a naturally occurring flavonoid, and Tamoxifen, a standard-of-care endocrine therapy, on breast cancer cells. The following sections detail their mechanisms of action, present comparative experimental data on key anti-cancer metrics, and provide standardized protocols for the cited experiments.

Overview of Mechanisms of Action

This compound , a metabolite of quercetin, has demonstrated anti-cancer properties through the modulation of multiple signaling pathways. In breast cancer cells, its primary mechanism involves the inhibition of the PI3K/Akt/mTOR and MEK/ERK signaling cascades.[1][2][3] These pathways are crucial for cell proliferation, survival, and resistance to therapy. By downregulating the phosphorylation of key proteins like Akt and mTOR, this compound can effectively halt cell cycle progression and induce programmed cell death (apoptosis).[1][2]

Tamoxifen , a selective estrogen receptor modulator (SERM), functions as an antagonist of the estrogen receptor (ER) in breast tissue.[4][5] In ER-positive breast cancers, estrogen binding to its receptor promotes tumor growth. Tamoxifen competitively binds to the ER, blocking estrogen's proliferative signals and leading to cell cycle arrest, primarily in the G1 phase.[4][5][6] Tamoxifen can also induce apoptosis through mechanisms that may be independent of the ER.[7]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the quantitative effects of this compound and Tamoxifen on breast cancer cell lines, primarily focusing on the well-characterized MCF-7 (ER-positive) cell line. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Treatment DurationAssayReference
This compoundMCF-7~1072hCCK-8[2]
This compoundT47D~1072hCCK-8[2]
This compoundBT474~1072hCCK-8[2]
This compoundMDA-MB-231~1072hCCK-8[2]
TamoxifenMCF-710.045Not SpecifiedProliferation Assay
TamoxifenMCF-74.506 µg/mL (~12.1 µM)24hHCS Assay[7]
TamoxifenMCF-72796hATP Chemosensitivity
TamoxifenMDA-MB-2312230Not SpecifiedProliferation Assay

Table 2: Effects on Apoptosis in MCF-7 Cells

CompoundConcentrationTreatment DurationApoptotic Cells (%)AssayReference
This compound10 µM48hData not explicitly quantified in cited textAnnexin V/PI[2]
Tamoxifen1 µM48hIncreased vs. ControlAnnexin V/PI[4]
Tamoxifen2 µM48hIncreased vs. ControlAnnexin V/PI[4]
Tamoxifen4 µM48hSignificantly Increased vs. ControlAnnexin V/PI[4]
Tamoxifen250 µM48h45.7% (Late Apoptosis)Annexin V/PI[1]

Table 3: Effects on Cell Cycle Distribution in MCF-7 Cells

CompoundConcentrationTreatment Duration% G0/G1 Phase% S Phase% G2/M PhaseReference
This compound20 µMNot SpecifiedNot SpecifiedNot SpecifiedIncreased[8]
This compound30 µMNot SpecifiedNot SpecifiedNot SpecifiedIncreased[8]
This compound50 µMNot SpecifiedNot SpecifiedNot SpecifiedIncreased to 50.64%[8]
Tamoxifen10⁻⁷ M96hIncreasedDecreasedNot Specified[8]
Tamoxifen10⁻⁶ MNot SpecifiedIncreasedNot SpecifiedIncreased[6]
Tamoxifen1 µM24hIncreasedDecreasedIncreased[4]
Tamoxifen2 µM24hIncreasedDecreasedIncreased[4]
Tamoxifen4 µM24hIncreasedDecreasedIncreased[4]
Tamoxifen250 µM48hMinor ChangeIncreased by 10%Increased by 6%[1]

Signaling Pathway Modulation

This compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting key survival pathways. It downregulates the phosphorylation of Akt and mTOR in the PI3K/Akt/mTOR pathway and MEK and ERK in the MAPK pathway. This dual inhibition leads to a reduction in proliferative signals and the induction of apoptosis.

Isorhamnetin_Pathway cluster_akt PI3K/Akt/mTOR Pathway cluster_mek MAPK/ERK Pathway This compound This compound Akt Akt This compound->Akt inhibits phosphorylation MEK MEK This compound->MEK inhibits phosphorylation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation pAkt p-Akt pmTOR p-mTOR ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis inhibits pMEK p-MEK pERK p-ERK

Caption: this compound's inhibitory effects on key signaling pathways.

Tamoxifen Signaling Pathway

Tamoxifen's primary mode of action is through the estrogen receptor. By blocking the binding of estrogen, it prevents the transcriptional activation of genes that drive cell proliferation in ER-positive breast cancer cells.

Tamoxifen_Pathway Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER blocks Estrogen Estrogen Estrogen->ER Estrogen_ER_Complex Estrogen-ER Complex ER->Estrogen_ER_Complex binds Tamoxifen_ER_Complex Tamoxifen-ER Complex ER->Tamoxifen_ER_Complex binds Gene_Transcription Gene Transcription (Proliferation Genes) Estrogen_ER_Complex->Gene_Transcription activates Tamoxifen_ER_Complex->Gene_Transcription inhibits Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation No_Proliferation Inhibition of Cell Proliferation Gene_Transcription->No_Proliferation MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h (allow attachment) Start->Incubate1 Treat Treat with this compound or Tamoxifen (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h (formazan formation) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Apoptosis_Workflow Start Seed cells in 6-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound or Tamoxifen Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Harvest Harvest cells (trypsinization) Incubate2->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate3 Incubate 15 min in the dark Stain->Incubate3 Analyze Analyze by flow cytometry Incubate3->Analyze CellCycle_Workflow Start Seed and treat cells in 6-well plate Harvest Harvest cells Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in cold 70% ethanol overnight Wash->Fix Wash2 Wash with PBS Fix->Wash2 Treat_RNase Treat with RNase A Wash2->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

References

Unveiling Isorhamnetin's Pro-Apoptotic Power: A Multi-Assay Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the mechanism of action of a potential therapeutic agent is paramount. Isorhamnetin, a naturally occurring flavonol, has demonstrated promising anti-cancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines. This guide provides a comparative overview of key assays used to confirm this compound-induced apoptosis, supported by experimental data and detailed protocols, to aid in the rigorous evaluation of this compound.

This compound has been shown to trigger apoptosis through multiple signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] Its effects are often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling proteins.[1][4][5] To robustly conclude that this compound induces apoptosis, a multi-assay approach is essential. This guide will delve into the principles, data interpretation, and protocols for several widely accepted apoptosis assays.

Quantifying Apoptosis: A Comparative Data Summary

The following tables summarize quantitative data from various studies, demonstrating the pro-apoptotic effects of this compound across different cancer cell lines and assays.

Table 1: Annexin V/PI Staining for Apoptosis Detection

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (Early + Late)Reference
T24 (Bladder Cancer)100Significantly Increased vs. Control[1]
5637 (Bladder Cancer)100Significantly Increased vs. Control[1]
MCF7 (Breast Cancer)Varies (up to IC50)Markedly Promoted[6]
MDA-MB-468 (Breast Cancer)Varies (up to IC50)Markedly Promoted[6]
Ishikawa (Endometrial Carcinoma)2018.99% ± 1.95%[2]
Ishikawa (Endometrial Carcinoma)4023.04% ± 0.15%[2]
Ishikawa (Endometrial Carcinoma)6027.29% ± 1.39%[2]

Table 2: Caspase Activity and Protein Expression

Cell LineThis compound TreatmentKey FindingsReference
Bladder Cancer Cells48hActivation of caspase-8, -9, and -3[1]
Breast Cancer Cells12hIncreased cleaved caspase-3 expression[6]
Hepatocarcinoma Hep3B CellsNot SpecifiedActivation of caspase-8, -9, and -3[5]

Table 3: Modulation of Apoptosis-Regulatory Proteins (Western Blot)

Cell LineThis compound TreatmentProtein Expression ChangesReference
Bladder Cancer Cells48h↑ Fas, ↑ FasL, ↑ Bax, ↓ Bcl-2[1]
Breast Cancer Cells12h↑ Bax, ↓ Bcl-2, ↓ Bcl-xL[6]
Endometrial Carcinoma Ishikawa CellsNot Specified↑ Bax, ↓ Bcl-2[2]
Hepatocarcinoma Hep3B CellsNot Specified↑ Fas, ↑ Fas Ligand, ↓ Bcl-2/Bax ratio[5]

Table 4: Mitochondrial Membrane Potential (MMP)

Cell LineThis compound TreatmentEffect on MMPReference
Gastric Cancer (AGS-1 & HGC-27)20 µM for 24hDecreased MMP[7]
Bladder Cancer CellsNot SpecifiedLoss of MMP[1]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental setups, the following diagrams illustrate the key signaling pathways of this compound-induced apoptosis and a typical experimental workflow.

Isorhamnetin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic (Mitochondrial) Pathway This compound->Intrinsic ROS->Intrinsic Fas_FasL ↑ Fas/FasL Extrinsic->Fas_FasL Bcl2_Bax ↓ Bcl-2 / ↑ Bax Intrinsic->Bcl2_Bax Casp8 Caspase-8 Activation Fas_FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mitochondria Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bcl2_Bax->Mitochondria CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

Apoptosis_Assay_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Dose- and Time-course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Assay_Split Harvest->Assay_Split AnnexinV Annexin V/PI Staining (Flow Cytometry) Assay_Split->AnnexinV WesternBlot Western Blotting (Protein Expression) Assay_Split->WesternBlot CaspaseAssay Caspase Activity Assay (Colorimetric/Fluorometric) Assay_Split->CaspaseAssay MMP_Assay MMP Assay (JC-1) (Flow Cytometry/ Fluorescence Microscopy) Assay_Split->MMP_Assay Data_Analysis Data Analysis and Comparison AnnexinV->Data_Analysis WesternBlot->Data_Analysis CaspaseAssay->Data_Analysis MMP_Assay->Data_Analysis

Caption: General workflow for confirming apoptosis.

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in this guide.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

  • Protocol:

    • Seed and treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[6]

    • Resuspend cells in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.[9]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[9]

    • Incubate the cells at room temperature in the dark for 15 minutes.[9]

    • Analyze the stained cells by flow cytometry.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

  • Principle: Caspase activity can be measured using a colorimetric or fluorometric assay.[11] The assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a chromophore or a fluorophore.[11] Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified using a spectrophotometer or a fluorometer.[11]

  • Protocol (Colorimetric Example):

    • Treat cells with this compound and prepare cell lysates.[12]

    • Determine the protein concentration of the lysates.[13]

    • Add an equal amount of protein from each sample to a 96-well plate.[13]

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[12]

    • Incubate the plate at 37°C.[12]

    • Measure the absorbance at 405 nm using a microplate reader.[12] The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.[14]

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. For apoptosis, this can be used to measure the levels of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and cleaved (active) forms of caspases.[6][14]

  • Protocol:

    • Prepare whole-cell lysates from this compound-treated and control cells.[6]

    • Determine the protein concentration of each lysate.[6]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[6]

    • Block the membrane to prevent non-specific antibody binding.[6]

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).[6]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6] Actin or tubulin is often used as a loading control to ensure equal protein loading.[1]

Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an early event in the intrinsic apoptotic pathway.[15]

  • Principle: The lipophilic cationic dye JC-1 is commonly used to measure MMP.[15][16] In healthy cells with a high MMP, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.[15] In apoptotic cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[15] The ratio of red to green fluorescence is used to determine the change in MMP.

  • Protocol:

    • Treat cells with this compound.

    • Incubate the cells with JC-1 staining solution.[7]

    • Wash the cells to remove excess dye.[7]

    • Analyze the cells by flow cytometry or fluorescence microscopy, measuring both green (monomer) and red (aggregate) fluorescence.[7] A decrease in the red/green fluorescence ratio indicates a loss of MMP.

By employing a combination of these assays, researchers can confidently confirm this compound-induced apoptosis and elucidate the underlying molecular mechanisms, providing a solid foundation for further preclinical and clinical development.

References

Isorhamnetin in Colon Cancer: A Comparative Analysis of Efficacy in SW-480 and HT-29 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals that the flavonoid isorhamnetin exhibits significant cytotoxic and pro-apoptotic activity against both SW-480 and HT-29 colon cancer cell lines. While effective in both, notable differences in sensitivity and molecular response have been observed. This guide synthesizes key experimental findings to provide a comparative overview for researchers and drug development professionals.

Quantitative Analysis of this compound's Efficacy

This compound demonstrates a potent, dose-dependent inhibitory effect on the viability of both SW-480 and HT-29 colon cancer cells. However, studies indicate that the SW-480 cell line exhibits a higher sensitivity to this compound treatment compared to the HT-29 cell line.

ParameterSW-480HT-29Reference
IC50 (72h) 56.24 ± 1.25 µmol/l43.85 ± 3.45 µmol/l[1]
Cell Cycle Arrest G2/M phaseG2/M phase[1][2]
Apoptosis Induction YesYes[3][4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The provided IC50 values are from a single study and may vary between different experimental setups.

Experimental Methodologies

The following protocols are representative of the key experiments used to evaluate the efficacy of this compound in colon cancer cell lines.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: SW-480 and HT-29 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µmol/l) for specified time periods (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay (Annexin V/PI Staining)
  • Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

A primary mechanism of action for this compound in both SW-480 and HT-29 cells is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][5] This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to decrease the phosphorylation of key proteins in this pathway, leading to the suppression of downstream signaling and ultimately inhibiting cancer cell proliferation.[2]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Apoptosis Induction

This compound has been demonstrated to induce apoptosis in both SW-480 and HT-29 cells.[3][4] This programmed cell death is a critical mechanism for eliminating cancerous cells. Studies have shown that this compound treatment leads to morphological changes characteristic of apoptosis.[6] The induction of apoptosis is a key contributor to the overall cytotoxic effect of this compound.

Experimental_Workflow start Colon Cancer Cells (SW-480 & HT-29) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Comparison viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

References

Safety Operating Guide

Proper Disposal of Isorhamnetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isorhamnetin, a flavonoid compound investigated for various biological activities, requires adherence to specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is suspected of causing cancer (GHS Hazard H351) and may cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Safety Measure Specification Source(s)
Personal Protective Equipment (PPE) Lab coat, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields.[1][3][4]
Ventilation Use in a well-ventilated area or under a chemical fume hood to avoid dust formation.[3][4]
Spill Response Avoid raising dust. Sweep up solid spills, place in a sealed container for disposal.[1][3][4]
Incompatibilities Keep away from strong oxidizing agents.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted as regulated hazardous waste. Do not dispose of this compound in the regular trash or pour it down the sink[4][6]. The primary method of disposal is through a licensed professional waste disposal company or an institutional Environmental Health and Safety (EHS) program[4][7].

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound, along with any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated hazardous waste container[8].

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizers[5].

2. Container Selection and Labeling:

  • Container: Use a chemically resistant, leak-proof container with a secure, tight-fitting screw cap. Plastic containers are often preferred to glass to minimize breakage risk[6][9]. The original product container can be reused for waste of the same material.

  • Labeling: Immediately label the waste container using your institution's hazardous waste tag[6][10]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other constituents in a mixture (e.g., "Methanol")

    • The approximate quantities or concentrations

    • Relevant hazard pictograms (e.g., Health Hazard)

    • The accumulation start date and principal investigator's details[6]

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel[8][9].

  • Ensure the container is placed in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks[8][10].

  • Store it away from general lab traffic and incompatible chemicals.

4. Arranging for Disposal:

  • Once the container is full or you are ready for disposal, contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup[6][9]. Follow their specific procedures for waste collection requests.

5. Disposal of Empty Containers:

  • An empty container that held this compound must also be managed carefully.

  • Triple-rinse the empty container with a suitable solvent (e.g., methanol, acetone).

  • Collect the rinseate (the solvent used for rinsing) as hazardous liquid waste and add it to your liquid waste container[10].

  • After triple-rinsing, deface or remove the original label. The clean, de-labeled container can typically be disposed of as regular laboratory glassware or plastic waste[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

IsorhamnetinDisposal cluster_start This compound Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_end Final Disposal start Start: this compound Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Solid this compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in a labeled, sealed solid hazardous waste container. solid_waste->collect_solid store_waste Store container in designated Satellite Accumulation Area with secondary containment. collect_solid->store_waste collect_liquid Collect in a labeled, sealed liquid hazardous waste container. liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse collect_rinseate Collect rinseate as hazardous liquid waste. triple_rinse->collect_rinseate dispose_container Deface label & dispose of clean container in lab glass/plastic trash. triple_rinse->dispose_container collect_rinseate->collect_liquid schedule_pickup Schedule pickup via Institutional EHS or licensed waste contractor. store_waste->schedule_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isorhamnetin
Reactant of Route 2
Reactant of Route 2
Isorhamnetin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.